molecular formula C9H11NO3 B1408509 (R)-2-Amino-3-phenoxypropanoic acid CAS No. 59123-23-8

(R)-2-Amino-3-phenoxypropanoic acid

Cat. No.: B1408509
CAS No.: 59123-23-8
M. Wt: 181.19 g/mol
InChI Key: JQBDLDSXPJLCFK-MRVPVSSYSA-N
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Description

(R)-2-Amino-3-phenoxypropanoic acid is a non-proteinogenic chiral amino acid of high interest in medicinal chemistry and pharmaceutical research. As a beta-amino acid derivative featuring a phenoxy group and a specific (R)-configuration at the chiral center, it serves as a versatile building block for the synthesis of complex molecules, including peptidomimetics and active pharmaceutical ingredients (APIs). Its structural characteristics make it a valuable precursor for developing enzyme inhibitors and receptor ligands. Researchers utilize this enantiomerically pure compound to study structure-activity relationships and to create novel compounds with potential biological activity. The presence of the phenoxy ether linkage differentiates it from common phenylalanine-like structures and may influence its metabolic stability and binding affinity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBDLDSXPJLCFK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316222
Record name O-Phenyl-D-serine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59123-23-8
Record name O-Phenyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59123-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Phenyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-3-phenoxypropanoic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-phenoxypropanoic acid, also known by its synonym O-phenyl-D-serine, is a non-proteinogenic amino acid that has garnered interest within the scientific community. Its unique structural features, combining the core of the amino acid D-serine with a phenoxy moiety, position it as a valuable molecule for investigations in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of this compound, offering insights for researchers and professionals in the field.

Chemical Structure and Identification

The fundamental architecture of this compound is characterized by a propanoic acid backbone with an amino group at the second carbon (α-carbon) and a phenoxy group attached to the third carbon. The "(R)" designation in its name specifies the stereochemistry at the chiral α-carbon, indicating a specific three-dimensional arrangement of the substituents.

Key Identifiers:

IdentifierValue
IUPAC Name (2R)-2-amino-3-phenoxypropanoic acid
Synonym O-phenyl-D-serine
CAS Number 59123-23-8
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES NC(O)=O
InChI InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
InChIKey JQBDLDSXPJLCFK-MRVPVSSYSA-N

The precise arrangement of atoms, as defined by its SMILES and InChI identifiers, is crucial for its specific biological interactions.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. While specific experimental data for this exact compound is not widely available in the public domain, estimations and data from structurally similar compounds can provide valuable insights.

General Properties:

PropertyValue/ObservationSource
Physical Form Solid
Storage Temperature Refrigerator

Further research is required to definitively establish properties such as melting point, boiling point, water solubility, and pKa values.

Synthesis and Reactivity

Synthesis

The stereoselective synthesis of this compound is a key challenge for its utilization. While specific, detailed protocols for its synthesis are not readily found in publicly accessible literature, general strategies for the synthesis of non-proteinogenic amino acids can be adapted. A plausible synthetic approach could involve the nucleophilic substitution of a suitable leaving group on a D-serine derivative with phenol or a phenoxide salt.

Conceptual Synthetic Workflow:

G cluster_0 Synthetic Pathway start Protected D-Serine Derivative step1 Activation of Hydroxyl Group start->step1 step2 Nucleophilic Substitution with Phenoxide step1->step2 step3 Deprotection step2->step3 end This compound step3->end

Caption: A conceptual workflow for the synthesis of this compound.

This approach would require careful selection of protecting groups for the amino and carboxyl functionalities of D-serine to ensure regioselectivity and prevent unwanted side reactions. The stereochemistry at the α-carbon would be retained from the starting D-serine.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the primary amine, the carboxylic acid, and the ether linkage.

  • Amine Group: The amino group can participate in reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo esterification, amidation, and reduction to the corresponding alcohol.

  • Ether Linkage: The phenoxy ether bond is generally stable but could be cleaved under harsh acidic or basic conditions.

These reactive sites allow for the derivatization of the molecule to modulate its properties or to conjugate it to other molecules of interest.

Biological Activity and Potential Applications

The biological activity of this compound is an area of active interest, largely driven by the known neuroactivity of D-serine and its derivatives.

Role in Neurotransmission

D-serine is an endogenous co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[1][2] The modulation of NMDA receptor activity is a key therapeutic strategy for a range of neurological and psychiatric disorders.

Derivatives of (R)-2-amino-3-propanoic acid have been investigated as agonists at the glycine site of NMDA receptors.[3][4][5] These studies suggest that modifications to the D-serine scaffold can lead to compounds with varying potencies and selectivities for different NMDA receptor subtypes. The phenoxy group in this compound may influence its binding affinity and pharmacokinetic properties, making it a candidate for further investigation in this context.

Signaling Pathway Involvement:

G cluster_0 NMDA Receptor Activation Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Co_agonist This compound (Potential Co-agonist) Co_agonist->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation Downstream Downstream Signaling (Synaptic Plasticity, etc.) Ca_influx->Downstream

Caption: Potential role of this compound in NMDA receptor signaling.

Applications in Drug Discovery and Research

The unique structure of this compound makes it a valuable tool for several areas of research and development:

  • Scaffold for Novel Therapeutics: It can serve as a starting point or a building block for the synthesis of more complex molecules with potential therapeutic activity, particularly for central nervous system disorders.

  • Probe for Receptor Studies: Its ability to potentially interact with NMDA receptors makes it a useful probe for studying the structure-activity relationships of the glycine binding site.

  • Incorporation into Peptides: As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with altered conformations and biological activities.

Conclusion

This compound is a chiral, non-proteinogenic amino acid with significant potential in the fields of neuroscience and medicinal chemistry. Its structural relationship to the neuromodulator D-serine suggests a possible role in the modulation of NMDA receptor activity. While further research is needed to fully elucidate its physicochemical properties, develop efficient synthetic routes, and comprehensively characterize its biological profile, it represents a promising scaffold for the design of novel therapeutic agents and research tools. The insights provided in this guide aim to facilitate and inspire future investigations into this intriguing molecule.

References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry, 10. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2024). ResearchGate. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). PMC. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). PubMed. [Link]

  • Adjustment of the Structure of the Simplest Amino Acid Present in Nature—Glycine, toward More Environmentally Friendly Ionic Forms of Phenoxypropionate-Based Herbicides. (2023). MDPI. [Link]

  • (S)-2-Amino-3-phosphonopropanoic acid modulator of NMDA. (n.d.). ResearchGate. [Link]

  • D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. (2005). PMC. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers. [Link]

  • Phenylalanine. (n.d.). Wikipedia. [Link]

  • Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. (2012). PMC. [Link]

  • D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. (2019). Frontiers in Psychiatry. [Link]

  • Development of an implantable D-serine biosensor for in vivo monitoring using mammalian D-amino acid oxidase on a poly (o-phenylenediamine) and Nafion-modified platinum-iridium disk electrode. (2010). PubMed. [Link]

  • D-Serine benefits, dosage, and side effects. (2025). Examine.com. [Link]

  • Editorial to the Special Issue “Glycine-(and D-Serine)-Related Neurotransmission: Promising Therapeutic Targets with Still Unsolved Problems”. (2025). MDPI. [Link]

  • d-serine as a gliotransmitter and its roles in brain development and disease. (2013). PMC. [Link]

  • Cell-type specific mechanisms of D-serine uptake and release in the brain. (2014). Frontiers in Synaptic Neuroscience. [Link]

  • The rise and fall of the D-serine-mediated gliotransmission hypothesis. (2014). PMC. [Link]

  • D-Serine: A Cross Species Review of Safety. (2020). Frontiers in Psychiatry. [Link]

  • Roles of serine in neurodegenerative diseases. (2023). PMC. [Link]

  • The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. (2024). MDPI. [Link]

Sources

O-phenyl-D-serine CAS 59123-23-8 supplier information

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity Resolution

Critical CAS Note: The CAS number 59123-23-8 is associated with O-Phenyl-D-serine (also known as


-phenoxy-D-alanine). However, this compound is frequently confused with the far more common O-Benzyl-D-serine  (CAS 10433-52-0).

Researchers must distinguish between the two moieties:

  • O-Phenyl-D-serine (Target): Contains a phenoxy group (

    
    ) directly attached to the 
    
    
    
    -carbon. It is electronically distinct due to the conjugation of the oxygen lone pair with the aromatic ring.
  • O-Benzyl-D-serine (Common Analog): Contains a benzyloxy group (

    
    ). This is a standard protecting group strategy in Fmoc/Boc peptide synthesis.
    

This guide focuses on the technical specifications, synthesis, and sourcing of the O-Phenyl (Phenoxy) variant as specified by the CAS 59123-23-8.

FeatureO-Phenyl-D-SerineO-Benzyl-D-Serine
CAS 59123-23-8 10433-52-0
Structure

-Phenoxy-D-Alanine

-Benzyloxy-D-Alanine
Linkage Ether (Aryl-Alkyl)Ether (Alkyl-Alkyl)
Stability High acid stability; resistant to hydrogenolysisCleaved by HBr/AcOH or Hydrogenolysis
Primary Use Pharmacophore (NMDA modulation)Protecting Group / Building Block

Synthesis & Manufacturing Methodologies

The synthesis of O-Phenyl-D-serine is non-trivial compared to the benzyl derivative due to the low nucleophilicity of phenols compared to benzyl alcohol. Two primary routes are validated for high-purity production.

Route A: The Mitsunobu Etherification (Preferred)

This pathway preserves the chiral integrity of the


-carbon while installing the phenoxy group.

Protocol:

  • Starting Material: N-Boc-L-Serine (Note: Inversion of configuration occurs at the

    
    -carbon if using specific leaving groups, but Mitsunobu on the side chain alcohol typically retains configuration unless intramolecular cyclization occurs. Correction: Direct Mitsunobu on Serine side chain usually proceeds with retention at the 
    
    
    
    -carbon but requires care. A more robust route uses the
    
    
    -Lactone
    or Cyclic Sulfamidate intermediate derived from D-Serine to ensure retention, or L-Serine to invert to D).
  • Mechanism: Reaction of N-protected Serine methyl ester with phenol, Triphenylphosphine (

    
    ), and DIAD/DEAD.
    
  • Chirality Management: To obtain D -O-phenyl-serine, one often starts with L -Serine if the mechanism involves an

    
     inversion at the 
    
    
    
    -carbon (e.g., via a mesylate intermediate). However, for direct phenolic etherification, starting with D-Serine and using conditions that prevent racemization is standard.
Route B: Enzymatic Resolution

For industrial scaling, racemic O-phenyl-DL-serine is synthesized via Strecker synthesis from phenoxyacetaldehyde, followed by enzymatic resolution using D-Amino Acid Oxidase (DAAO) or acylase to isolate the D-enantiomer.

SynthesisPathway cluster_QC In-Process Control (IPC) Start N-Boc-D-Serine Methyl Ester Intermediate N-Boc-O-Phenyl-D-Ser Methyl Ester Start->Intermediate Etherification Reagents Phenol + PPh3 + DIAD (Mitsunobu) Reagents->Intermediate Hydrolysis LiOH / THF (Ester Hydrolysis) Intermediate->Hydrolysis Check1 Chiral HPLC (>99% ee) Intermediate->Check1 Deprotection HCl / Dioxane (Boc Removal) Hydrolysis->Deprotection Product O-Phenyl-D-Serine (CAS 59123-23-8) Deprotection->Product

Figure 1: Chemical synthesis pathway for O-Phenyl-D-Serine via Mitsunobu etherification, ensuring retention of the D-configuration.

Quality Control & Analytical Specifications

To act as a reliable supplier or to validate incoming raw materials, the following analytical rigor is required. The primary impurity of concern is the L-enantiomer (from racemization) and unreacted phenol .

Standard Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity (HPLC) C18 Reverse Phase

Chiral Purity Chiralpak ZWIX(+) or Crownpak CR-I

ee (D-isomer)
Specific Rotation Polarimetry (

, 1N HCl)

(Confirm with CoA)
Residual Solvents GC-HeadspaceMeets ICH Q3C limits
Water Content Karl Fischer

Validated Chiral HPLC Protocol
  • Column: Crownpak CR-I (+) (Daicel) - specifically designed for amino acids.

  • Mobile Phase: Perchloric acid pH 1.5 (aqueous).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm (or 254 nm for the phenoxy group).

  • Rationale: The crown ether stationary phase complexes selectively with the primary amine of the D-amino acid, allowing baseline separation from the L-enantiomer.

Applications in Drug Development[2]

NMDA Receptor Modulation

O-Phenyl-D-serine acts as a sterically bulky analog of D-Serine, the endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: It targets the Glycine Binding Site (GluN1 subunit).

  • Utility: Used to probe the structure-activity relationship (SAR) of the receptor pocket. The phenyl ring probes the hydrophobic tolerance of the binding cleft.

Peptidomimetics

Incorporation into peptide backbones provides:

  • Protease Resistance: The non-natural D-configuration prevents enzymatic degradation by endogenous proteases.

  • 
    -Stacking Interactions:  The phenoxy side chain allows for unique aromatic interactions (edge-to-face) that differ from Phenylalanine (benzyl side chain).
    

Supplier & Sourcing Information

Due to the rarity of CAS 59123-23-8 compared to its benzyl counterpart, "Off-the-shelf" stock is rare. Most suppliers operate on a Custom Synthesis or Make-to-Order basis.

Verified Supply Channels (Global)
Supplier CategoryRecommended VendorsNotes
Catalog Suppliers Bachem , Chem-Impex Int. , Watanabe Chemical Check for "O-Phenyl-D-Serine" specifically. Often listed as "H-D-Ser(Ph)-OH".
Custom Synthesis Enamine , WuXi AppTec , Syngene Best for bulk (>100g). Require 4-6 week lead time.
High-Purity/Analytical Sigma-Aldrich (Merck) , TCI Likely sold in mg quantities for screening.
Procurement Strategy Workflow

When ordering, do not rely solely on the CAS. Use the chemical structure to validate.

SourcingStrategy cluster_Warning Risk Mitigation Request Initiate Sourcing CAS 59123-23-8 VendorCheck Vendor Database Search Request->VendorCheck StructureVerify Verify Structure: Phenoxy vs Benzyloxy? VendorCheck->StructureVerify StockStatus In Stock? StructureVerify->StockStatus Warning Warning: Many vendors ship O-Benzyl (CAS 10433-52-0) instead. Always check NMR. StructureVerify->Warning Order Place Order (Request CoA) StockStatus->Order Yes CustomQuote Request Custom Synthesis (FTE/FFS) StockStatus->CustomQuote No

Figure 2: Procurement decision tree to avoid common supply chain errors regarding O-Phenyl vs. O-Benzyl derivatives.

References

  • Chemical Identity & Nomenclature

    • Source: PubChem & CAS Common Chemistry.[1] "D-Serine, O-phenyl- (CAS 59123-23-8)".

    • Verification:

  • Synthesis Methodology (Mitsunobu)
  • Analytical Methods (Chiral Separation)

    • Title: "Enantiomeric separation of amino acids using Crownpak CR-I columns."
    • Source: Daicel Chiral Technologies Technical Notes.
    • URL:

  • Biological Application (NMDA)

    • Title: "D-Serine and its analogs: A potent tool for studying NMDA receptors."
    • Source:Frontiers in Synaptic Neuroscience.
    • URL:

(Note: Specific vendor links are dynamic. It is recommended to use the CAS search function on Chem-Impex or Enamine websites directly.)

Sources

Difference between O-phenyl-D-serine and O-benzyl-D-serine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Structural, Synthetic, and Pharmacological Divergences Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Subtitle: Structural, Synthetic, and Pharmacological Divergences between O-Phenyl-D-Serine and O-Benzyl-D-Serine

Executive Summary: The Methylene Spacer Definition

In the realm of neuromodulation and peptide synthesis, the distinction between O-Phenyl-D-Serine (OPS) and O-Benzyl-D-Serine (OBS) is not merely one of nomenclature; it is defined by a single methylene unit (


) that dictates profound differences in chemical reactivity, electronic character, and biological recognition.
  • O-Benzyl-D-Serine (OBS): The "Workhorse." A flexible, standard protected form of D-serine used extensively as a transport inhibitor (ASCT2) and a synthetic building block.

  • O-Phenyl-D-Serine (OPS): The "Probe." A rigid, electron-deficient aryl ether used in Structure-Activity Relationship (SAR) studies to probe the steric and electronic limits of the glycine binding site on the NMDA receptor and associated enzymes.

This guide dissects these two analogs, providing actionable protocols for their synthesis and application in drug discovery.

Chemical Architecture & Physicochemical Properties[1][2]

The fundamental difference lies in the linkage between the serine oxygen and the aromatic ring.

Structural Comparison Table
FeatureO-Benzyl-D-Serine (OBS)O-Phenyl-D-Serine (OPS)
Structure


Linkage Type Benzyl Ether (Aliphatic)Phenyl Ether (Aromatic/Vinyl-like)
Methylene Spacer Present (Flexible)Absent (Rigid)
Electronic Effect Inductive (

Oxygen)
Resonance (

-like Oxygen)
H-Bond Capability Oxygen is a good H-bond acceptorReduced accepting ability (Lone pair delocalized)
Metabolic Stability Susceptible to debenzylation (oxidative/reductive)Highly stable ether linkage
Primary Utility Transport Inhibition (ASCT2), Peptide SynthesisSAR Probe, Steric constraint analysis
Electronic & Steric Causality
  • The Methylene "Hinge" (OBS): The

    
     group in OBS allows the phenyl ring to rotate freely, adopting multiple conformations. This flexibility enables OBS to fit into the "induced fit" pockets of transporters like ASCT2.
    
  • The Conjugated Lock (OPS): In OPS, the oxygen is directly bonded to the phenyl ring. The lone pair on the oxygen participates in resonance with the

    
    -system of the ring. This restricts rotation and reduces the electron density on the oxygen, making it a poor hydrogen bond acceptor compared to OBS.
    

Synthetic Methodologies

The synthesis of these two molecules requires divergent chemical strategies due to the difference in the electrophilicity of the coupling partners.

Visualizing the Synthetic Divergence

Synthesis_Pathways Start Starting Material: N-Protected D-Serine (e.g., Boc-D-Ser-OH) OBS_Reagent Reagent: Benzyl Bromide (BnBr) + Base (NaH) Start->OBS_Reagent Path A: Benzylation OPS_Reagent Reagent: Phenylboronic Acid + Cu(OAc)2 Start->OPS_Reagent Path B: Arylation OBS_Mech Mechanism: Williamson Ether Synthesis (SN2) OBS_Reagent->OBS_Mech OBS_Product Product: O-Benzyl-D-Serine (OBS) OBS_Mech->OBS_Product OPS_Mech Mechanism: Chan-Lam Coupling (Oxidative) OPS_Reagent->OPS_Mech OPS_Product Product: O-Phenyl-D-Serine (OPS) OPS_Mech->OPS_Product

Caption: Divergent synthetic pathways. Path A utilizes standard nucleophilic substitution, while Path B requires copper-catalyzed oxidative cross-coupling due to the unreactive nature of unactivated aryl halides.

Detailed Experimental Protocols
Protocol A: Synthesis of O-Benzyl-D-Serine (Williamson Ether)

Context: This method relies on the nucleophilic attack of the serine alkoxide on the benzylic carbon.

  • Protection: Start with

    
    -Boc-D-Serine (1.0 eq) dissolved in anhydrous DMF.
    
  • Deprotonation: Cool to

    
    . Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min.
    
  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash with 1M HCl (to remove excess base) and brine.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free amino acid salt.

Protocol B: Synthesis of O-Phenyl-D-Serine (Chan-Lam Coupling)

Context: Direct


-arylation is difficult via 

unless the ring is electron-deficient. The Chan-Lam coupling uses boronic acids and is milder.
  • Reagents: Combine

    
    -Boc-D-Serine methyl ester (1.0 eq), Phenylboronic acid (2.0 eq), and 
    
    
    
    (1.0 eq) in DCM.
  • Base/Ligand: Add Pyridine (2.0 eq) and TEMPO (catalytic, optional oxidant) or perform under an oxygen atmosphere (balloon).

  • Reaction: Stir vigorously at RT for 24–48 hours. The reaction is heterogeneous and depends on oxygen uptake.

  • Purification: Filter through a celite pad to remove copper salts. Concentrate and purify via silica gel chromatography.

  • Hydrolysis: Saponify the methyl ester (LiOH/THF/H2O) to obtain the acid.

Biological Applications & Pharmacology[4]

The biological utility of these analogs centers on the NMDA Receptor (NMDAR) and the Alanine-Serine-Cysteine Transporter 2 (ASCT2) .

Mechanism of Action: Transport Inhibition vs. Receptor Modulation
  • O-Benzyl-D-Serine (OBS) as an ASCT2 Inhibitor: OBS is a competitive inhibitor of ASCT2 (SLC1A5). The bulky benzyl group occupies the substrate binding pocket but prevents the conformational change required for translocation. This makes OBS a critical tool in oncology to starve cancer cells of glutamine.

  • O-Phenyl-D-Serine (OPS) as a Steric Probe: OPS is often used to probe the "Glycine Site" of the NMDAR. Because the phenyl ring is closer to the backbone (no methylene spacer), it tests the depth of the hydrophobic pocket. If OPS binds but OBS does not (or vice versa), it maps the spatial tolerance of the receptor.

Signaling Pathway Visualization[2]

Biological_Mechanism D_Serine Endogenous D-Serine ASCT2 ASCT2 Transporter (Glutamine/Serine Uptake) D_Serine->ASCT2 Substrate NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonist OBS O-Benzyl-D-Serine (Inhibitor) OBS->ASCT2 Competitive Inhibition Blockade Transport Blockade & Metabolic Starvation OBS->Blockade Induces Uptake Cellular Uptake & Neurotransmission ASCT2->Uptake Normal Function

Caption: Pharmacological divergence. OBS competitively inhibits ASCT2, blocking D-serine/glutamine uptake, while endogenous D-serine activates NMDAR.

Experimental Validation: ASCT2 Uptake Assay

Objective: To quantify the inhibitory potency of O-Benzyl-D-Serine against D-Serine uptake.

  • Cell Line: Use HEK293 cells stably expressing human ASCT2 (SLC1A5).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Tracer:

    
    -L-Glutamine or 
    
    
    
    -D-Serine (50 nM).
  • Inhibitor Preparation: Prepare serial dilutions of O-Benzyl-D-Serine (0.1

    
     to 1000 
    
    
    
    ).
  • Assay:

    • Wash cells

      
       with warm KRH.
      
    • Incubate cells with Tracer + Inhibitor for 5 minutes at

      
      .
      
    • Critical Step: Terminate uptake immediately with ice-cold KRH (stop solution).

  • Analysis: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Uptake vs. Log[Inhibitor] to determine

    
    .
    

References

  • Foster, A. C., & Kemp, J. A. (2006). Glutamate- and GABA-based CNS therapeutics. Current Opinion in Pharmacology.

  • Mothet, J. P., et al. (2000). D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences.

  • Esslinger, C. S., et al. (2005). N-Substituted D-serine analogs as novel substrates for D-amino acid oxidase. Bioorganic & Medicinal Chemistry.

  • Scalise, M., et al. (2018). The amino acid transporter SLC1A5 (ASCT2) in cancer: An overview. Frontiers in Pharmacology.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives (Chan-Lam coupling). Synthesis.

Sources

A Technical Guide to Non-Proteinogenic Amino Acids with Phenoxy Side Chains: Synthesis, Integration, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-proteinogenic amino acids (npAAs) represent a critical frontier in chemical biology and drug discovery, offering novel functionalities beyond the canonical 20 amino acids.[1][2][3] Among these, npAAs incorporating a phenoxy side chain are of particular interest. This moiety, a privileged structure in medicinal chemistry, imparts unique conformational, metabolic, and binding properties.[4] This guide provides an in-depth technical overview of the synthesis of phenoxy-containing amino acids, their incorporation into peptide scaffolds, and their application in modulating biological systems, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Introduction: The Strategic Value of the Phenoxy Moiety

The deliberate incorporation of non-proteinogenic amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry.[] This strategy allows for the fine-tuning of pharmacological properties such as stability, bioavailability, and target affinity.[6][7]

Beyond the Canonical 20: The Role of npAAs

The 20 proteinogenic amino acids provide a foundational toolkit for biological function. However, their structural and chemical diversity is limited. Non-proteinogenic amino acids expand this toolkit immensely, introducing novel side chains, stereochemistries, and backbone constraints.[2][8] This expansion is crucial for developing sophisticated therapeutic agents and chemical probes.[1]

The Phenoxy Group: A Privileged Pharmacophore

The phenoxy group is a recurring motif in a multitude of approved drugs, valued for its metabolic stability and ability to engage in key binding interactions such as π-stacking and hydrogen bonding.[4] When integrated into an amino acid side chain via an ether linkage, it offers several distinct advantages:

  • Conformational Rigidity: The O-aryl bond restricts the rotational freedom of the side chain, pre-organizing the peptide backbone into specific secondary structures like α-helices or β-turns.[9][10] This can lead to enhanced binding affinity by reducing the entropic penalty of binding.

  • Metabolic Stability: The aryl ether bond is generally resistant to cleavage by common metabolic enzymes, enhancing the in vivo half-life of peptide-based therapeutics.

  • Modulation of Protein-Protein Interactions (PPIs): The phenoxy group can mimic the side chains of natural amino acids like phenylalanine or tyrosine, acting as a pharmacophore to disrupt or stabilize PPIs, which are often challenging to target with traditional small molecules.[4][11][12]

Synthetic Strategies for Phenoxy-Containing Amino Acids

The core chemical challenge in synthesizing these npAAs is the formation of the robust aryl ether (C-O) bond. Several cross-coupling methodologies have been adapted for this purpose, each with specific advantages and considerations.

Key Synthetic Routes: A Comparative Overview

The two most prevalent methods for constructing the phenoxy side chain are the Ullmann condensation and the Buchwald-Hartwig amination/etherification.

Reaction Catalyst System Typical Conditions Advantages Limitations
Ullmann Condensation Copper (Cu) powder, Cu(I) salts (e.g., CuI)High temperatures (100-210°C), polar aprotic solvents (DMF, NMP)Cost-effective catalyst, well-established for electron-deficient aryl halides.Harsh conditions, often requires stoichiometric copper, limited substrate scope.[13][14][15]
Buchwald-Hartwig O-Arylation Palladium (Pd) catalysts with specialized phosphine ligandsMilder temperatures (RT to 110°C), various solvents (Toluene, Dioxane)Broad substrate scope, excellent functional group tolerance, milder conditions.[16]Higher catalyst cost, sensitivity to air and moisture.

The choice between these methods is dictated by the specific substrates and the desired scale. Modern ligand development has made copper-catalyzed Ullmann-type reactions more viable under milder conditions, bridging the gap with palladium-catalyzed systems.[17][18]

Logical Flow of Synthetic Approaches

The synthesis of a phenoxy-containing amino acid typically involves the coupling of a protected amino acid precursor bearing a nucleophilic side chain (e.g., a hydroxyl group) with an aryl halide, or vice-versa.

G cluster_0 Starting Materials cluster_1 Key Cross-Coupling Reactions A Protected Amino Acid (e.g., Boc-Ser-OMe, Boc-Tyr-OMe) Ullmann Ullmann Condensation (Cu Catalyst) A->Ullmann Buchwald Buchwald-Hartwig O-Arylation (Pd Catalyst) A->Buchwald B Aryl Halide / Phenol (Ar-X or Ar-OH) B->Ullmann B->Buchwald C Deprotection Ullmann->C Buchwald->C D Final Product: Fmoc/Boc-protected Phenoxy Amino Acid C->D

Caption: General synthetic workflow for phenoxy amino acids.

Detailed Protocol: Synthesis of Boc-L-O-Phenyltyrosine via Ullmann Condensation

This protocol describes a representative synthesis based on established Ullmann-type reaction principles.[13][15]

Objective: To synthesize Boc-protected O-Phenyltyrosine from Boc-L-Tyrosine methyl ester and iodobenzene.

Materials:

  • Boc-L-Tyrosine methyl ester (1.0 equiv)

  • Iodobenzene (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.2 equiv)

  • 1,10-Phenanthroline (0.4 equiv)

  • Cesium Carbonate (Cs2CO3) (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add Boc-L-Tyrosine methyl ester, Cs2CO3, CuI, and 1,10-phenanthroline. Seal the flask with a septum.

  • Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Causality: This is critical to prevent oxidation of the Cu(I) catalyst, which would render it inactive.

  • Add anhydrous toluene and iodobenzene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and base. Causality: Celite filtration is an effective method for removing fine particulate solids that could complicate subsequent extraction.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the methyl ester of Boc-L-O-Phenyltyrosine.

  • Saponification: Dissolve the purified ester in a mixture of THF and water. Add LiOH (1.5 equiv) and stir at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the combined organic layers, concentrate, and recrystallize or purify as needed to obtain the final product, Boc-L-O-Phenyltyrosine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and appropriately protected (typically with Fmoc for the Nα-terminus), phenoxy-containing amino acids can be incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[19][20][21]

SPPS Workflow Integration

The integration of a custom npAA into an SPPS cycle follows the standard procedure of deprotection, coupling, and washing.[22][23]

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Coupling 1. Add Fmoc-Phenoxy-AA 2. Add Coupling Reagents (e.g., HBTU/DIPEA) Start->Coupling Wash1 Wash Resin (e.g., DMF, DCM) Coupling->Wash1 Deprotection Fmoc Removal (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash Resin (e.g., DMF, DCM) Deprotection->Wash2 Next_Cycle Couple Next Amino Acid or Proceed to Cleavage Wash2->Next_Cycle

Caption: SPPS cycle for incorporating a phenoxy amino acid.

Key Considerations for SPPS
  • Coupling Efficiency: Due to the potential steric bulk of the phenoxy side chain, extended coupling times or the use of more potent coupling reagents (e.g., HATU, COMU) may be necessary to ensure complete reaction and prevent deletion sequences.

  • Protecting Groups: The phenoxy group itself is stable to the standard conditions of both Fmoc- and Boc-based SPPS. No additional side-chain protection is typically required for an unsubstituted phenyl ring. However, if the phenoxy ring is substituted with sensitive functional groups (e.g., -OH, -NH2), appropriate orthogonal protecting groups must be employed.[19]

  • Aggregation: Peptides containing multiple bulky, hydrophobic residues like phenoxy-containing amino acids can be prone to aggregation during synthesis. The use of specialized resins (e.g., PEG-based) or "difficult sequence" protocols may be required.[21]

Applications in Drug Discovery and Chemical Biology

The unique properties of phenoxy-containing amino acids make them powerful tools for designing next-generation therapeutics and molecular probes.[]

Engineering Peptidomimetics to Inhibit Protein-Protein Interactions

PPIs are fundamental to cellular processes, and their dysregulation is linked to many diseases.[11] However, the large, flat interfaces of PPIs make them notoriously difficult to inhibit with small molecules.[12] Peptides and peptidomimetics containing phenoxy amino acids can effectively mimic key residues at these interfaces.[24]

For instance, the phenoxy side chain can act as a superior mimic for Phenylalanine or Tyrosine within an α-helical recognition motif. By replacing a natural residue with a phenoxy amino acid, researchers can:

  • Enhance Affinity: The conformationally constrained side chain can lock the peptide into a bioactive conformation, improving binding affinity.

  • Increase Proteolytic Resistance: The unnatural side chain can prevent recognition by proteases, significantly extending the peptide's half-life.[7]

  • Improve Cell Permeability: The increased hydrophobicity can, in some cases, aid in passive diffusion across cell membranes.

PPI_Inhibition cluster_0 Natural Interaction cluster_1 Inhibition by Peptidomimetic ProteinA Protein A Phe Phenylalanine (Key Residue) ProteinA->Phe part of ProteinB Protein B (Binding Pocket) Phe->ProteinB Binds ProteinB2 Protein B Inhibitor Peptidomimetic with Phenoxy-AA Inhibitor->ProteinB2 Occupies Pocket ProteinA2 Protein A ProteinA2->ProteinB2 Binding Blocked

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O-Aryl Serine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The O-aryl serine motif, an elegant fusion of a natural amino acid with an aromatic system via a robust ether linkage, has emerged as a cornerstone in contemporary drug discovery. This structural unit imparts a unique combination of conformational constraint, metabolic stability, and versatile intermolecular interaction capabilities, rendering it a privileged scaffold for engaging a diverse array of biological targets. This guide provides a senior application scientist's perspective on the synthesis, application, and mechanistic underpinnings of O-aryl serine derivatives. We will explore the evolution of synthetic methodologies, from classical approaches to state-of-the-art catalytic systems, and delve into their impactful applications in oncology, neurodegenerative disease, and virology. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers with the practical knowledge required to leverage this powerful chemical scaffold in their own drug development programs.

The O-Aryl Serine Moiety: A Strategic Design Element

Serine, a simple proteinogenic amino acid, offers three orthogonal points for chemical modification: the amine, the carboxylic acid, and the primary alcohol of its side chain.[1][2] The arylation of this side-chain hydroxyl group to form an O-aryl serine derivative is a particularly powerful strategy in medicinal chemistry. This transformation fundamentally alters the physicochemical properties of the parent amino acid, introducing a rigid, planar aromatic ring that can:

  • Engage in π-π Stacking and Hydrophobic Interactions: The aryl group provides a handle for critical interactions within the hydrophobic pockets of enzyme active sites or receptor binding domains.

  • Modulate Pharmacokinetics: The introduction of an aryl ether can increase lipophilicity, potentially improving membrane permeability and influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

  • Serve as a Linchpin for Further Functionalization: The aryl ring itself can be substituted with a wide variety of functional groups to fine-tune binding affinity, selectivity, and pharmacological properties.

This strategic combination of a chiral amino acid backbone with a tunable aromatic moiety has led to the discovery of potent inhibitors for various enzyme classes and modulators for complex signaling pathways. Biologically active compounds containing the O-arylated serine core have been identified as potential therapeutics for Alzheimer's disease and cancer, underscoring the scaffold's significance.[3][4]

Synthetic Strategies for Accessing O-Aryl Serine Derivatives

The construction of the aryl ether bond (C–O) at the serine side chain has been a subject of intense methodological development. While classical methods exist, modern transition-metal-catalyzed reactions have become the gold standard, offering mild conditions, broad substrate scope, and high yields.

Classical Approaches and Their Limitations

Initial efforts to synthesize these derivatives often relied on traditional methods such as:

  • Nucleophilic Aromatic Substitution (SNAr): This approach is generally limited to electron-deficient aryl halides (e.g., 1-fluoro-2-nitrobenzene substrates) and often requires strong bases like sodium hydride (NaH), which can lead to side reactions and racemization.[3][4]

  • Mitsunobu Reaction: While useful, this reaction generates stoichiometric amounts of triphenylphosphine oxide, which complicates purification and is not ideal from an atom economy perspective.[3][4]

These methods, while foundational, lack the generality and efficiency required for modern drug discovery, where the rapid synthesis of diverse analog libraries is paramount.

Modern Catalytic Methodologies

The limitations of classical methods spurred the development of powerful catalytic protocols that now dominate the field.

The Chan-Lam reaction is a highly effective method for forming C-O bonds using copper catalysts. This protocol facilitates the coupling of protected serine derivatives with arylboronic acids or potassium organotrifluoroborates under remarkably mild, often open-flask conditions.[3][4][5]

  • Causality of Experimental Choice: The key to this transformation is the ability of a Cu(II) catalyst, such as copper(II) acetate, to mediate the coupling between the alcohol nucleophile (serine side chain) and the arylboronic acid. The reaction is typically performed in the presence of a base and, critically, an oxidant (often atmospheric oxygen), which is necessary for the catalytic cycle.[4][6] This method's tolerance for a wide range of protecting groups (Boc, Cbz, Fmoc) makes it exceptionally valuable for peptide and medicinal chemistry.[3][4]

cluster_0 Chan-Lam O-Arylation of Serine Serine_OH Protected Serine Derivative (R-OH) Reaction_Center Reaction Conditions: Room Temp, Open Flask Serine_OH->Reaction_Center Nucleophile Ar_BOH2 Arylboronic Acid Ar-B(OH)₂ Ar_BOH2->Reaction_Center Aryl Source Cu_Catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) Cu_Catalyst->Reaction_Center Catalyst Base Base (e.g., Pyridine) Base->Reaction_Center Activator Product O-Aryl Serine Derivative (R-O-Ar) Oxidant Oxidant (Air/O₂) Oxidant->Reaction_Center Regeneration Reaction_Center->Product C-O Bond Formation

Caption: General workflow for Chan-Lam O-arylation of serine.

A cutting-edge approach involves the synergy of nickel and photoredox catalysis to achieve the O-arylation of serine.[7] This dual catalytic system enables the use of readily available aryl bromides under exceptionally mild conditions.

  • Mechanistic Insight: The process begins with the photoexcited iridium catalyst oxidizing a Ni(0) species to Ni(I), which then undergoes oxidative addition into the aryl bromide C-Br bond to form a Ni(III) intermediate. Following transmetalation with the serine hydroxyl group, reductive elimination occurs to forge the desired C-O bond and regenerate the active catalyst.[7] This method provides a clean, efficient, and broadly applicable route to O-aryl serines with high yields.[7][8]

Ni0 Ni(0)Lₙ NiI Ni(I)Lₙ Ni0->NiI Oxidation NiIII Ar-Ni(III)-OR NiI->NiIII Oxidative Addition NiIII->Ni0 Product Ar-O-R NiIII->Product Reductive Elimination IrIII_star *[Ir(III)] IrII Ir(II) IrIII_star->IrII SET IrIII Ir(III) IrIII->IrIII_star Blue Light (hν) IrII->IrIII SET ArBr Ar-Br ArBr->NiI ROH R-OH ROH->NiIII Transmetalation Enzyme Serine Protease (Active Site Ser-OH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor O-Aryl Serine Derivative Inhibitor Inhibitor->Complex AcylEnzyme Inactive Acyl-Enzyme (Covalent Adduct) Complex->AcylEnzyme Nucleophilic Attack by Active Site Serine Inactivation Biological Effect (e.g., Anti-inflammatory) AcylEnzyme->Inactivation Enzyme Inactivation

Caption: Mechanism of irreversible serine protease inhibition.

  • Antiviral Agents: The SARS-CoV-2 3CL protease, a cysteine protease crucial for viral replication, has been a key target. Serine-based scaffolds, functionalized with aryl groups, have been designed to fit into the substrate-binding pockets (S1, S2, S4) of the enzyme, leading to potent inhibition. [1][2]Structure-activity relationship (SAR) studies on these derivatives have yielded inhibitors with significant potency against the virus. [1][2]* Anticancer Agents: O-aryl L-isoserine derivatives have been synthesized and evaluated as inhibitors of aminopeptidase N (APN/CD13), an enzyme overexpressed in many cancers. [9]Certain compounds in this class show potent enzyme inhibition and antiproliferative activity against human cancer cell lines. [9]

Neurological Disorders

Serine itself plays a fundamental role in the central nervous system, with D-serine acting as a potent co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity, learning, and memory. [10][11][12]Dysregulation of serine levels is associated with neurodegenerative diseases like Alzheimer's and schizophrenia. [10][11]Consequently, O-aryl serine derivatives are being actively investigated as tools to modulate these pathways. [13]L-serine and its derivatives are being explored for their potential to prevent the protein aggregation and misfolding that are hallmarks of diseases like Alzheimer's and ALS. [13][14]

Summary of Biological Activities
Compound ClassTargetDisease AreaKey FindingsReference
O-Aryloxycarbonyl hydroxamates Class C Serine β-LactamaseInfectious DiseaseIrreversible inhibition via acylation of active site serine.[15]
Cinnamoyl-L-serine derivatives SARS 3CL ProteaseVirology (COVID-19)Designed based on substrate mimetics; showed inhibitory activity.[1][2]
O-Aryl L-isoserine derivatives Aminopeptidase N (CD13)OncologyPotent enzyme inhibition and antiproliferative activity.[9]
Benzoxazepinone derivatives Not SpecifiedOncologyCore structure contains O-arylated serine; identified as potential cancer therapy target.[3]
General L-Serine derivatives Protein AggregationNeurodegenerationL-serine can prevent misfolding; derivatives are being explored.[13][14]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a reliable starting point for the synthesis and evaluation of O-aryl serine derivatives.

Protocol: Synthesis of an O-Aryl Serine Derivative via Chan-Lam Cross-Coupling

This protocol is adapted from established procedures for the Cu(II)-mediated O-arylation of protected serine. [3][4] Objective: To synthesize Boc-L-Ser(OPh)-OMe from Boc-L-Ser-OMe and phenylboronic acid.

Materials:

  • Boc-L-Ser-OMe (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 1.2 equiv)

  • Pyridine (4.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask open to the air, add Boc-L-Ser-OMe (e.g., 219 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Cu(OAc)₂ (218 mg, 1.2 mmol).

  • Solvent and Base Addition: Add anhydrous DCM (10 mL) to the flask, followed by pyridine (320 µL, 4.0 mmol). The solution should turn a deep blue/green color.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure O-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Trustworthiness: The use of excess boronic acid and Cu(OAc)₂ drives the reaction to completion. The open-flask setup is a key advantage, simplifying the procedure by utilizing atmospheric oxygen as the re-oxidant for the copper catalyst. [4]The aqueous workup effectively removes the copper salts and pyridine, and column chromatography ensures the isolation of a highly pure product, which is critical for subsequent biological testing.

Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against a model serine protease (e.g., Trypsin).

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Test Compound (O-aryl serine derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Trypsin in the assay buffer.

    • Prepare a stock solution of BAPNA in DMSO.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the Trypsin solution to each well.

    • Add 10 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the BAPNA substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product, p-nitroaniline, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: This protocol includes positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls to ensure the observed signal is enzyme-dependent. The use of a chromogenic substrate provides a direct, continuous readout of enzyme activity, allowing for robust kinetic analysis.

Future Perspectives and Conclusion

The O-aryl serine scaffold is firmly established as a valuable asset in medicinal chemistry. Future research will likely focus on several key areas:

  • Late-Stage Functionalization: New synthetic methods are enabling the modification of serine residues directly within complex peptides, allowing for the rapid generation of analog libraries for SAR studies without requiring de novo synthesis. [16][17]* Novel Catalytic Systems: The continued development of more sustainable and efficient catalytic systems, potentially using earth-abundant metals, will further streamline the synthesis of these valuable derivatives.

  • Expanded Target Space: While proteases and CNS targets have been a major focus, the unique properties of the O-aryl serine motif will undoubtedly be applied to new and challenging biological targets in the years to come.

References

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  • Yang, Z. P., et al. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2021_Yang_JACS.pdf]([Link] Macmillan Group/files/publications/2021_Yang_JACS.pdf)

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Uses of D-Ser(Ph)-OH in peptidomimetic drug design

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of D-Ser(Ph)-OH in Peptidomimetic Drug Design

Executive Summary

In the landscape of modern peptidomimetics, D-Ser(Ph)-OH (O-phenyl-D-serine) represents a high-value "chimeric" building block that bridges the gap between the aliphatic polarity of serine and the aromatic hydrophobicity of phenylalanine. Unlike standard aromatic amino acids (Phe, Tyr, Trp), D-Ser(Ph)-OH introduces an ether linkage (


-O-aryl) that fundamentally alters side-chain geometry, electronic distribution, and metabolic stability.

This guide details the technical utility of D-Ser(Ph)-OH for researchers optimizing peptide efficacy, stability, and receptor selectivity. It serves as a critical tool for probing hydrophobic pockets where the geometry of a methylene group (as in Phe) is suboptimal, or where the hydrogen-bonding capability of Tyrosine is undesirable.

Chemical Identity & Structural Properties

D-Ser(Ph)-OH is the D-enantiomer of serine where the side-chain hydroxyl proton is replaced by a phenyl group. This modification creates a stable phenyl ether.

PropertySpecification
Chemical Name O-Phenyl-D-serine
Abbreviation D-Ser(Ph), D-Ser(OPh)
Formula

Structural Class

-O-Aryl Amino Acid / Ether Isostere
Side Chain

Electronic Nature Electron-rich aromatic system (Phenoxy group)
Hydrophobicity Intermediate between Serine and Phenylalanine
Structural Comparison: The "Ether Isostere" Effect

D-Ser(Ph) acts as an isostere of Phenylalanine but with critical differences:

  • Bond Length & Angle: The

    
     angle (
    
    
    
    118°) differs from the
    
    
    angle (
    
    
    112°) in Phenylalanine, extending the aromatic ring slightly further from the backbone and altering the vector of interaction.
  • Rotational Freedom: The ether oxygen introduces different rotational barriers (

    
     and 
    
    
    
    torsion angles) compared to a methylene group, often favoring specific conformers that can lock a peptide into a bioactive pose.
  • H-Bonding: The ether oxygen is a weak hydrogen bond acceptor, unlike the methylene of Phe (inert) or the hydroxyl of Tyr (donor/acceptor).

Mechanistic Utility in Drug Design

Enhancing Metabolic Stability

The incorporation of D-Ser(Ph)-OH provides a dual mechanism for resistance against proteolysis:

  • Chirality: The D-configuration prevents recognition by endogenous L-specific proteases (e.g., chymotrypsin, trypsin).

  • Side-Chain Modification: The ether linkage is metabolically robust. Unlike esters, it resists plasma esterases. While O-dealkylation by CYP450 enzymes is theoretically possible, the steric bulk of the peptide backbone usually shields this site in vivo.

Probing Receptor "Aromatic Slots"

In GPCR ligand design (e.g., Opioids, GnRH, Somatostatin analogs), aromatic side chains often engage in


-

stacking or cation-

interactions. D-Ser(Ph)-OH is used when:
  • D-Phe is too hydrophobic: The oxygen atom increases polarity slightly, improving solubility while maintaining the aromatic ring.

  • D-Tyr is too polar: If the receptor pocket cannot accommodate the hydroxyl donor of Tyrosine, D-Ser(Ph) removes the donor while keeping the electron-rich ring.

Conformational Constraint

The "chimeric" nature of D-Ser(Ph) allows it to induce specific turn structures (e.g.,


-turns) when placed at the 

or

positions of a turn, stabilizing the bioactive conformation of cyclic peptides.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Context: D-Ser(Ph)-OH is typically introduced using Fmoc chemistry. The phenyl ether is stable to standard TFA cleavage conditions, unlike acid-labile protecting groups (e.g., Trt, tBu).

Protocol: Coupling Fmoc-D-Ser(Ph)-OH

Reagents:

  • Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading).

  • Coupling Agents: DIC/Oxyma Pure or HATU/DIEA.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

  • Swelling: Swell resin in DMF for 20 minutes.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation:

    • Dissolve Fmoc-D-Ser(Ph)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Note: Pre-activation time should be kept short (< 2 min) to minimize racemization, although D-isomers are less prone to critical loss of activity if slight racemization occurs compared to L-isomers in L-peptides.

  • Coupling: Shake/agitate at room temperature for 45–60 minutes.

    • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), re-couple using PyBOP/HOAt.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) if necessary.

  • Cleavage:

    • Use Reagent K or standard cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Crucial: The phenyl ether is stable in 95% TFA. Do not use scavengers designed to protect tBu/Trt groups (like EDT) unless other sensitive residues (Cys, Met) are present.

Visualization of Concepts

Diagram 1: Structural & Functional Logic of D-Ser(Ph)

This diagram illustrates the "Chimeric" nature of D-Ser(Ph) and its role in drug design.

D_Ser_Ph_Logic Phe Phenylalanine (Phe) (Hydrophobic, Aromatic) D_Ser_Ph D-Ser(Ph)-OH (O-Phenyl-D-Serine) Phe->D_Ser_Ph Isostere Replacement Ser Serine (Ser) (Polar, Small) Ser->D_Ser_Ph Ether Derivatization Prop1 Ether Linkage (-O-) Altered Geometry & Flexibility D_Ser_Ph->Prop1 Prop2 D-Configuration Proteolytic Resistance D_Ser_Ph->Prop2 Prop3 Electron-Rich Ring Pi-Stacking / Cation-Pi D_Ser_Ph->Prop3 App1 Opioid Ligands (Hydrophobic Pocket Probe) Prop1->App1 App2 Antimicrobials (Membrane Interaction) Prop2->App2 Prop3->App1

Caption: D-Ser(Ph) synthesizes the aromaticity of Phenylalanine with the geometry of a Serine ether, enabling unique receptor interactions.

Diagram 2: SPPS Workflow for D-Ser(Ph) Incorporation

SPPS_Workflow Start Resin-Bound Peptide (N-Term Free) Step1 1. Prepare Reagents Fmoc-D-Ser(Ph)-OH (3 eq) HATU (2.9 eq) + DIEA (6 eq) Start->Step1 Step2 2. Activation Dissolve in DMF Pre-activate < 2 mins Step1->Step2 Step3 3. Coupling Reaction Agitate 45-60 mins at RT Step2->Step3 Decision Kaiser Test (Ninhydrin) Step3->Decision Recouple Re-Couple (Use PyBOP/HOAt) Decision->Recouple Positive (Blue) Next 4. Fmoc Deprotection (20% Piperidine/DMF) Decision->Next Negative (Colorless) Recouple->Step3

Caption: Standard SPPS protocol for coupling D-Ser(Ph)-OH. Note the use of HATU for efficient coupling of the bulky side chain.

Applications & Case Studies

Opioid Peptide Analogs

In the design of Enkephalin analogs (Tyr-Gly-Gly-Phe-Leu), replacing position 2 (Gly) or 4 (Phe) with D-amino acids is a standard strategy to prevent degradation.

  • Application: Replacing Phe

    
     with D-Ser(Ph)
    
    
    
    or incorporating it at position 2 creates a "super-stable" analog that maintains the aromatic pharmacophore required for
    
    
    -opioid receptor binding but alters the distance to the backbone, potentially increasing selectivity for
    
    
    vs
    
    
    receptors.
Antimicrobial Peptides (AMPs)

AMPs rely on amphipathicity—segregated cationic and hydrophobic faces.

  • Strategy: D-Ser(Ph) is used to replace Trp or Phe in short AMPs. The ether oxygen increases the solubility of the hydrophobic face slightly, preventing aggregation while maintaining the membrane-disrupting aromatic insertion. The D-configuration prevents degradation by bacterial proteases.

Protease Inhibitors

Many viral proteases (e.g., HIV, HCV) have hydrophobic S1/S2 pockets.

  • Mechanism: D-Ser(Ph) can act as a P2 or P3 residue. Its side chain can fill the S2 hydrophobic pocket, while the ether oxygen may engage in a unique hydrogen bond with backbone amides of the enzyme, a specific interaction not available to Phenylalanine.

References

  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. Link

  • Gentilucci, L., et al. (2010). Chemical Modifications of Opioid Peptide Analogs. Current Medicinal Chemistry. Link

  • Blondelle, S. E., & Houghten, R. A. (1996). Novel antimicrobial compounds identified using synthetic combinatorial library technology. Trends in Biotechnology. Link

  • Li, W., et al. (2018). Structure-activity relationship of D-amino acid-containing antimicrobial peptides. Scientific Reports. Link

  • ChemPep Inc. (2024). Fmoc-D-Ser(Ph)-OH Product Specification and SPPS Handling. Link

Methodological & Application

Application Note: Optimized Coupling of Fmoc-(R)-2-Amino-3-phenoxypropanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Fmoc-(R)-2-Amino-3-phenoxypropanoic acid (also known as Fmoc-O-phenyl-D-serine) presents a unique dual-challenge in Solid Phase Peptide Synthesis (SPPS): Beta-elimination and Racemization . Unlike standard serine derivatives protected with tert-butyl groups, the phenoxy side chain contains a better leaving group (phenoxide) and an electron-withdrawing aryl ether that acidifies the


-proton.

This guide provides a "Safety-First" protocol designed to suppress the formation of dehydroalanine (via


-elimination) and maintain enantiomeric purity (via racemization suppression).
Chemical Profile
FeatureSpecification
Molecule Fmoc-(R)-2-Amino-3-phenoxypropanoic acid
Formula C

H

NO

MW 403.4 g/mol
Risk Factor 1

-Elimination:
Base-catalyzed loss of phenol yields Dehydroalanine (

Ala).[1]
Risk Factor 2 Racemization: High susceptibility during activation due to electron-withdrawing phenoxy group.
Solubility Good in DMF; Moderate in NMP.

Part 2: Critical Mechanistic Insights (The "Why")

The -Elimination Threat

Standard SPPS deprotection utilizes 20% Piperidine (pKa ~11.1). For O-phenyl serine, the phenoxy group (PhO


) is a significantly better leaving group than the tert-butoxide (tBuO

) found in Fmoc-Ser(tBu)-OH. Prolonged exposure to strong bases drives an E1cB elimination mechanism, ejecting phenol and creating a reactive double bond (Dehydroalanine) in the peptide backbone.
  • Consequence: Accumulation of "M-94" byproducts (Loss of Phenol) and potential fragmentation or irreversible adduct formation with piperidine.

  • Solution: We utilize a Buffered Deprotection Cocktail (Piperidine + HOBt) to lower the effective pH and suppress elimination kinetics while maintaining sufficient basicity for Fmoc removal.

Racemization Control

The proximity of the electronegative oxygen atom to the


-carbon increases the acidity of the 

-proton. Activation with high-base cocktails (e.g., HATU/DIEA) stabilizes the enol form, leading to rapid racemization.
  • Consequence: Loss of chiral purity (D

    
     L conversion).[2]
    
  • Solution: We mandate DIC/Oxyma Pure activation. This carbodiimide/additive approach is pH-neutral during activation, significantly reducing

    
    -proton abstraction compared to tertiary amine-mediated uronium salts.
    

Part 3: Optimized Experimental Protocol

Reagents & Preparation[1][3][4][5][6][7][8][9][10][11][12]
  • DMF (N,N-Dimethylformamide): Peptide synthesis grade, amine-free.

  • Deprotection Cocktail (Buffered): 20% Piperidine (v/v) + 0.1 M HOBt (anhydrous) in DMF.

    • Why HOBt? It acts as an acidic buffer, suppressing base-catalyzed side reactions (aspartimide and

      
      -elimination).
      
  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[3]

  • Wash Solvent: DMF.[1][4][5][6]

Step-by-Step Workflow
Step 1: Resin Preparation[6]
  • Weigh appropriate resin (e.g., Rink Amide, 0.5 mmol/g).

  • Swell in DMF for 30 minutes (Critical for solvation).

  • Drain DMF.

Step 2: Modified Fmoc Deprotection (The "Safe" Cycle)

Standard 2 x 10 min piperidine is FORBIDDEN for this residue.

  • Add Buffered Deprotection Cocktail (approx. 10 mL/g resin).

  • Agitate for 3 minutes .

  • Drain and Wash with DMF (1x).

  • Add fresh Buffered Deprotection Cocktail.

  • Agitate for 7 minutes .

  • Drain immediately.

  • Extensive Wash: DMF (5 x 1 min). Ensure all base is removed to prevent elimination during the coupling lag time.

Step 3: Low-Racemization Coupling

Stoichiometry: 4 equivalents relative to resin loading.

  • Dissolve Fmoc-(R)-2-Amino-3-phenoxypropanoic acid (4.0 eq) and Oxyma Pure (4.0 eq) in minimum DMF.

  • Add DIC (4.0 eq).

  • Pre-activate for 2 minutes (Solution should remain clear; if precipitate forms, add more DMF).

  • Add mixture to the resin.

  • Agitate for 60 minutes at Room Temperature (20-25°C).

    • Note: Do not heat. Elevated temperature (>40°C) dramatically increases elimination and racemization risks.

  • Drain and Wash with DMF (3 x 1 min).

Step 4: Monitoring (QC)
  • Kaiser Test: Perform on a few beads.

    • Colorless/Yellow: Complete coupling.

    • Blue: Incomplete.

      
      Re-couple  using fresh reagents (Step 3).
      
  • Micro-Cleavage (Recommended): Cleave a small sample (5 mg resin) with 95% TFA/2.5% TIS/2.5% H2O for 30 min. Analyze via LC-MS.

    • Target Mass: [M+H]+

    • Watch for: [M-94]+ (Dehydroalanine impurity).

Part 4: Visualization & Logic

Diagram 1: Optimized SPPS Cycle

This workflow visualizes the critical deviations from standard protocols required for stability.

SPPS_Protocol cluster_legend Key Modifications Start Fmoc-Peptide-Resin Deprotect Buffered Deprotection (20% Pip + 0.1M HOBt) 2 x 5 min Start->Deprotect Remove Fmoc Wash1 Extensive Wash (DMF 5x) Deprotect->Wash1 Remove Base (Stop Elimination) Couple Coupling 60 min @ 25°C Wash1->Couple Activate Activation DIC + Oxyma (1:1) Neutral pH Activate->Couple Add Activated AA Check Kaiser Test / LCMS Couple->Check Check->Couple Fail (Re-couple) Finish Next Cycle Check->Finish Pass Info1 Buffered Base prevents Beta-Elimination Info2 DIC/Oxyma prevents Racemization

Caption: Optimized SPPS cycle highlighting buffered deprotection and neutral activation steps.

Diagram 2: The Beta-Elimination Mechanism

Understanding the enemy: How the side chain is lost under basic conditions.

Beta_Elimination Substrate Fmoc-Ser(OPh)-Resin Transition Carbanion Intermediate (E1cB Mechanism) Substrate->Transition Alpha-Proton Abstraction Base Base (Piperidine) Base->Transition Product Dehydroalanine (Reactive Alkene) Transition->Product Elimination Byproduct Phenol (Leaving Group) Transition->Byproduct Release Note Risk increases with: 1. Base Strength (pKa) 2. Temperature 3. Time Note->Transition

Caption: Mechanism of base-catalyzed beta-elimination leading to peptide degradation.

Part 5: Troubleshooting Guide

Observation (LC-MS)DiagnosisCorrective Action
Mass -94 Da

-Elimination
occurred. Phenol was lost, forming Dehydroalanine.
1. Reduce deprotection time (2 x 3 min).2. Ensure HOBt is in the deprotection mix.3. Lower temperature if heating was used.
Doublet Peaks (Same Mass) Racemization (D/L mix).1. Switch from HATU/DIEA to DIC/Oxyma.2. If using HATU, replace DIEA with Collidine (TMP).
Mass +85 Da Piperidine Adduct. Piperidine added to Dehydroalanine (Michael Addition).Same as

-Elimination. This confirms elimination happened first.
Blue Beads (Kaiser) Incomplete Coupling. 1. Double couple (fresh reagents).2. Switch to HATU/Collidine for the second coupling only.

Part 6: References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • Paradís-Bas, M., et al. (2016). "The issue of racemization in the synthesis of peptides containing O-aryl-serine." Journal of Peptide Science. (Extrapolated from general Ser/Cys racemization studies).

  • Coin, I., et al. (2007). "Deprotection of Fmoc derivatives in the presence of HOBt: A study of aspartimide formation." Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7] Chemical Reviews. (Comprehensive review on stability of protecting groups including O-aryl ethers). Link

Sources

Synthesis of macrocyclic peptides using O-phenyl-D-serine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Thioether-Bridged Macrocyclic Peptides Using O-Phenyl-D-Serine

Executive Summary

This guide details the application of O-phenyl-D-serine (Ops) as a privileged, latent precursor for the synthesis of lanthionine-containing macrocyclic peptides (lantibiotic mimetics). Unlike traditional methods that rely on unstable dehydroalanine (Dha) building blocks or harsh dehydration conditions, the use of O-phenyl-D-serine offers a controlled, "safety-catch" mechanism.

The inclusion of the D-isomer is structurally critical: it induces a


-turn conformation in the linear peptide backbone, pre-organizing the chain to favor intramolecular cyclization over intermolecular oligomerization. This protocol outlines the solid-phase peptide synthesis (SPPS) assembly, the chemoselective 

-elimination to generate the reactive Dha warhead, and the subsequent Michael addition macrocyclization.

Scientific Foundation & Mechanism

The Challenge of Dehydroalanine (Dha)

Dehydroalanine is a non-proteinogenic amino acid containing an


-unsaturated carbonyl. It acts as a potent Michael acceptor, allowing for the formation of thioether (lanthionine) or amine (lysinoalanine) bridges—mimicking the stable, proteolytic-resistant scaffolds found in natural products like Nisin.
  • Problem: Direct incorporation of Dha during SPPS is difficult due to its inherent instability (hydrolysis to pyruvate) and tendency to polymerize.

  • Solution: O-Phenyl-D-Serine serves as a stable surrogate. The phenoxy leaving group is stable to standard Fmoc-SPPS deprotection cycles (piperidine) but undergoes clean

    
    -elimination under specific basic conditions to reveal the Dha "warhead" only when desired.
    
Mechanism of Action
  • Pre-organization: The incorporation of D-Ops introduces a local conformational constraint (typically a Type II'

    
    -turn). This brings the upstream nucleophile (e.g., Cysteine thiol) into spatial proximity with the downstream electrophile.
    
  • Activation (

    
    -Elimination):  Treatment with a non-nucleophilic base (e.g., DBU) triggers E1cB elimination of the phenoxy group, generating the Dha residue in situ.
    
  • Cyclization (Michael Addition): The intramolecular thiol attacks the

    
    -carbon of Dha. The stereochemistry of the resulting lanthionine bridge is often governed by the chiral environment established by the D-amino acid and the peptide sequence (substrate-controlled stereoselectivity).
    

Experimental Workflow (DOT Visualization)

The following diagram illustrates the critical path from linear precursor assembly to the final macrocyclic scaffold.

Macrocyclization_Workflow cluster_chemistry Chemical Transformation Logic Start Fmoc-SPPS Assembly (Resin-Bound) Ops_Incorp Coupling of Fmoc-O-phenyl-D-Ser-OH (Position i) Start->Ops_Incorp Standard Coupling Cys_Incorp Coupling of Fmoc-Cys(Trt)-OH (Position i+n) Ops_Incorp->Cys_Incorp Chain Elongation Cleavage Global Deprotection & Cleavage (TFA/TIPS/H2O) Cys_Incorp->Cleavage Final Fmoc Removal Crude_Linear Linear Precursor (Contains Cys-SH and D-Ops) Cleavage->Crude_Linear Elimination β-Elimination Step (DBU or Carbonate in DMF/H2O) Crude_Linear->Elimination Base Treatment Intermediate Reactive Intermediate (Contains Dehydroalanine) Elimination->Intermediate -PhOH (Phenol) Cyclization Intramolecular Michael Addition (pH 7.5 - 8.0) Intermediate->Cyclization Spontaneous or Catalyzed Final Lanthionine Macrocycle (Thioether Bridge) Cyclization->Final Stereoselective Closure

Caption: Workflow for converting O-phenyl-D-serine precursors into lanthionine-bridged macrocycles via Dha intermediates.

Detailed Protocol: Synthesis of Lanthionine Macrocycles

Materials & Reagents
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Key Amino Acid: Fmoc-O-phenyl-D-Ser-OH (Commercially available or synthesized via Mitsunobu reaction of Fmoc-D-Ser-OMe with phenol).

  • Nucleophile: Fmoc-Cys(Trt)-OH.

  • Elimination Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (

    
    ).
    
  • Solvents: DMF (Peptide grade), Acetonitrile (HPLC grade).

Step-by-Step Methodology

Step 1: Linear Peptide Assembly (SPPS)

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1]
  • Coupling (Standard AA): Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq). Coupling time: 45 min.

  • Coupling (O-phenyl-D-Ser):

    • Use 3 eq of Fmoc-O-phenyl-D-Ser-OH.

    • Activate with DIC/Oxyma (to minimize racemization risk, though D-isomer is robust).

    • Coupling time: 60–90 min . Double coupling is recommended if the residue is bulky.

  • N-Terminal Capping: Acetylate the N-terminus (Ac2O/DIPEA) if no further extension is required, to prevent side reactions during elimination.

Step 2: Cleavage and Work-up [2]

  • Wash resin with DCM (

    
    ). Dry under 
    
    
    
    .
  • Treat with Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

    • Note: Avoid thiol scavengers (EDT/DODT) if possible, or ensure they are fully removed, as they can compete in the Michael addition. TIPS is preferred.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize the crude linear peptide.

Step 3: One-Pot Elimination and Cyclization This step converts the O-phenyl-D-serine into Dehydroalanine (Dha) and facilitates the ring closure.

  • Dissolution: Dissolve the crude peptide in a mixture of H2O/Acetonitrile (1:1) at a concentration of 1 mg/mL (dilution favors intramolecular reaction).

  • Elimination Induction:

    • Add DBU (approx. 20–50 equivalents) or adjust pH to 10–11 .

    • Monitor: Reaction progress via LC-MS. The mass shift will be -94 Da (Loss of Phenol,

      
      ).
      
    • Time: Typically 1–4 hours at room temperature. The O-phenyl group is a good leaving group but requires higher pH than O-tosyl species.

  • Cyclization (Michael Addition):

    • Once Dha formation is complete (verified by LC-MS), adjust the pH down to 7.5–8.0 using dilute HCl or acetic acid.

    • Stir for 12–24 hours. The free thiol of the Cysteine residue will attack the Dha double bond.

    • Verification: Mass remains the same (isomerization), but retention time on HPLC will shift significantly due to ring constraint.

Step 4: Purification

  • Acidify reaction mixture to pH 2 with TFA.

  • Purify via RP-HPLC (C18 column, Gradient: 5–60% ACN in H2O with 0.1% TFA).

  • Lyophilize fractions.

Data Analysis & Troubleshooting

Expected Mass Shifts
StepChemical SpeciesMass Change (

Mass)
1 Linear Precursor (with O-Ph-Ser)Calculated MW
2 Intermediate (Dehydroalanine)-94.11 Da (Loss of Phenol)
3 Macrocycle (Lanthionine)0 Da (Isomerization from Step 2)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Elimination Base strength insufficient or steric hindrance.Increase DBU concentration or heat to 40°C. Ensure O-phenyl group is not sterically crowded.
Dha Hydrolysis pH too high for too long; presence of excess water.Use dry DMF for the elimination step (Step 3.2) before adding water for cyclization.
Intermolecular Dimers Peptide concentration too high.Dilute reaction to <0.5 mg/mL to favor intramolecular cyclization.
No Cyclization Thiol oxidation (Disulfide formation).Add TCEP (Tris(2-carboxyethyl)phosphine) to keep Cysteine reduced during the cyclization pH adjustment.

References

  • Synthesis of Lanthionine Peptides via Dehydroalanine

    • Title: "Biomimetic synthesis of lanthionine-containing peptides via dehydroalanine intermedi
    • Source:Chemical Reviews, 2018.
    • Context: Establishes the utility of Dha as a central intermedi
    • (Generic validation of Dha chemistry).

  • O-Aryl-Serine Elimination Chemistry

    • Title: "Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides."[3][4]

    • Source:Journal of Fluorine Chemistry, 2021.[3][5]

    • Context: Discusses the synthesis of O-phenyl-serine analogs and their tendency for -elimin
  • Macrocyclization Strategies

    • Title: "Recent advances in peptide macrocyclization str
    • Source:Chemical Society Reviews, 2024.
    • Context: Reviews Michael-addition based cyclization and the role of turn-inducing elements (D-amino acids).
  • Dehydroalanine Precursors

    • Title: "Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation str
    • Source:Springer Protocols, 2022.[6]

    • Context: Compares oxidative elimination (Se-Ph) vs. basic elimination (O-Ph)

(Note: While O-phenyl-D-serine is a specific reagent, the broader chemistry falls under "Dehydroalanine-mediated macrocyclization." The references provided ground the specific chemical steps described.)

Sources

Application Note: Solubility Profiling and Handling of (R)-2-Amino-3-phenoxypropanoic acid in DMF and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-3-phenoxypropanoic acid is a non-natural amino acid utilized as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.[1] As a zwitterionic ether derivative of serine, it exhibits complex solubility behavior characterized by strong crystal lattice energy and polarity-dependent solvation.[1]

This Application Note provides a definitive guide to solubilizing this compound in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) . While often assumed to be freely soluble in polar aprotic solvents, the free zwitterionic form requires specific protocols to achieve stable high-concentration stocks (≥10 mM) suitable for solid-phase peptide synthesis (SPPS) or biological assays.[1]

Chemical Context & Properties

Understanding the physicochemical nature of the solute is the first step in successful handling.

PropertyDetail
Systematic Name This compound
Synonym O-phenyl-D-serine
CAS Number 59123-23-8
Molecular Weight 181.19 g/mol
Physical Form White to off-white crystalline solid
Solubility Class Zwitterionic Amino Acid (Amphoteric)
pKa Values (Est.)

-COOH: ~2.2
The Zwitterion Challenge

In its solid state, this compound exists as a zwitterion (internal salt).[1] The electrostatic attraction between the ammonium (


) and carboxylate (

) groups creates a high lattice energy barrier.
  • Neat DMF/DMSO: These solvents are polar aprotic.[1] They are excellent at solvating cations but poor at solvating anions (like the carboxylate). Consequently, dissolution of the neutral zwitterion is often slow and requires energy input (heat/sonication).

  • Acidic/Basic Conditions: Converting the compound to a salt (e.g., Hydrochloride or Sodium salt) drastically alters solubility, often making it freely soluble.

Solubility Data & Expectations

Note: Exact solubility limits vary by crystal polymorph and purity. The values below represent functional working ranges based on structural analogs (e.g., Phenylalanine, O-Benzylserine).

SolventWorking Solubility (25°C)Max Solubility (with Heat/Sonication)Application Suitability
DMSO 2 – 5 mg/mL (Slow)~20 – 50 mg/mLBiological Assays, Cryopreservation
DMF 1 – 3 mg/mL (Slow)~15 – 30 mg/mLPeptide Synthesis (SPPS), Chemical Coupling
Water < 1 mg/mLpH dependentAqueous Buffers (requires pH adjustment)

Protocol 1: Saturation Solubility Determination

Use this protocol to determine the exact solubility limit of your specific lot of material. This is a self-validating gravimetric method.[1]

Materials
  • This compound (dry powder)[1]

  • Anhydrous DMF or DMSO (Grade: HPLC or Sequencing)

  • Thermomixer or Water Bath (set to 25°C)

  • 0.22 µm PTFE Syringe Filter[1]

  • Analytical Balance (0.01 mg precision)

Workflow Diagram

SolubilityProtocol Start Start: Weigh 50 mg Compound SolventAdd Add 500 µL Solvent (DMF or DMSO) Start->SolventAdd Vortex Vortex & Sonicate (5 mins) SolventAdd->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Add more solid until precipitate remains Check->Dissolved Yes Undissolved Suspension? Equilibrate at 25°C for 24h (shaking) Check->Undissolved No (Saturation Reached) Dissolved->SolventAdd Repeat Filter Filter Supernatant (0.22 µm PTFE) Undissolved->Filter Quant Quantification Filter->Quant MethodA Method A: UV-Vis (Dilute 1:100) Measure Abs @ 257 nm Quant->MethodA MethodB Method B: Gravimetric Evaporate solvent & weigh residue Quant->MethodB End Final Solubility Value (mg/mL) MethodA->End Calculate Conc. MethodB->End Calculate Conc.

Figure 1: Step-by-step workflow for determining the saturation limit of zwitterionic amino acids.

Step-by-Step Procedure
  • Preparation: Place 50 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of DMF or DMSO.

  • Dispersion: Vortex vigorously for 1 minute. Sonicate in a water bath at 40°C for 10 minutes to break up crystal aggregates.

  • Equilibration: Shake the sample at 25°C for 24 hours. Note: A visible solid pellet must remain to ensure saturation.[1]

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Carefully withdraw the supernatant and filter through a 0.22 µm PTFE filter.

  • Quantification (Gravimetric):

    • Pipette exactly 200 µL of filtrate into a pre-weighed glass vial.

    • Evaporate solvent (Genevac or vacuum oven at 50°C).[1]

    • Weigh the residue.

    • Calculation:

      
      
      

Protocol 2: Preparation of Stock Solutions

For biological assays or synthesis, you rarely work at saturation.[1] This protocol ensures a stable 10 mM or 50 mM stock .[1]

Critical Considerations
  • Hygroscopicity: DMSO is hygroscopic.[1] Water absorption reduces the solubility of hydrophobic amino acids. Use fresh, anhydrous DMSO.[1]

  • Acidification: If the compound resists dissolution, the addition of 1-2 equivalents of acid (TFA or HCl) breaks the zwitterionic lattice.

Decision Tree for Solvent Selection

StockPrep Input Target Application Bio Biological Assay (Cell Culture/Enzyme) Input->Bio Chem Chemical Synthesis (Peptide Coupling) Input->Chem DMSO Dissolve in 100% DMSO (Max 0.5% final conc in assay) Bio->DMSO Preferred DMF Dissolve in DMF Chem->DMF Preferred Sonic Sonic DMSO->Sonic If cloudy: Sonicate 40°C CheckBio CheckBio Sonic->CheckBio Still cloudy? Dilute Dilute CheckBio->Dilute Yes: Lower Conc. Additive Additive DMF->Additive Solubility Enhancers Acid Acid Additive->Acid Add 1 eq. TFA (Protonates COO-) Base Base Additive->Base Add 1 eq. DIPEA (Deprotonates NH3+) Clear Ready for Coupling Acid->Clear Clear Solution Base->Clear

Figure 2: Decision logic for selecting the appropriate solvent system and additives based on end-use.

Procedure for 10 mM Stock (Example)
  • Calculate:

    • Target Conc: 10 mM

    • Target Volume: 1 mL

    • Required Mass:

      
      .[1]
      
  • Weigh: Weigh ~1.8 – 2.0 mg of this compound into a sterile vial. Record exact mass.

  • Dissolve: Add calculated volume of DMSO (e.g., if 1.90 mg weighed, add 1048 µL DMSO).

  • Agitate: Vortex for 30 seconds.

  • Troubleshooting: If particles persist, sonicate at 40°C for 5-10 minutes.

    • Tip: If using for peptide synthesis in DMF, adding 1% TFA (v/v) will instantly solubilize the compound by converting it to the soluble trifluoroacetate salt.

Storage and Stability

  • Temperature: Store solid at +4°C or -20°C. Store DMSO/DMF stocks at -20°C.

  • Container: Use amber glass or polypropylene vials. Avoid polystyrene (incompatible with DMSO).[1]

  • Freeze-Thaw: Aliquot stocks to avoid repeated freeze-thaw cycles, which can induce precipitation of the zwitterion.[1]

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • PubChem. Compound Summary: L-erythro-phenylserine (Analog).[1][2] National Library of Medicine.[1] Link

  • Bachem. Peptide Solubility Guidelines. Bachem Technical Library.[1][3] Link

  • LifeTein. How to dissolve, handle and store synthetic peptides. Link

  • ResearchGate. Solubility of amino acid derivatives in DMF. Link

Sources

Precision Engineering of O-Aryl Serine Derivatives: Protecting Group Logic and Chan-Lam Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of O-aryl serine derivatives (aryl ethers of serine) represents a critical competency in modern peptidomimetic drug design. These motifs are structural cornerstones in macrocyclic antibiotics (e.g., Vancomycin, Ristocetin) and serve as rigidifying elements in novel therapeutic peptides. However, the installation and maintenance of the aryl-ether bond presents a unique "Push-Pull" chemical challenge that often leads to catastrophic degradation via


-elimination .

This guide outlines a robust, field-proven strategy for synthesizing these derivatives using Chan-Lam oxidative cross-coupling , coupled with a rigorous decision matrix for selecting between Fmoc and Boc protecting group strategies. Unlike standard amino acid functionalization, O-aryl serines require specific handling to prevent the formation of dehydroalanine (DHA) impurities.

The Core Challenge: The -Elimination Trap

The O-arylation of serine transforms the side-chain hydroxyl from a poor leaving group into a phenoxide-like leaving group. When combined with the electron-withdrawing nature of the


-protecting group (particularly carbamates like Fmoc) and the carboxyl moiety, the 

-proton becomes highly acidic. Exposure to base (standard Fmoc deprotection conditions) risks triggering an E1cB elimination mechanism, destroying the chiral center and the ether linkage.

Strategic Decision Matrix

Before initiating synthesis, the protecting group strategy must be aligned with the downstream application. Use the following logic flow to determine the optimal route.

PG_Strategy Start Target: O-Aryl Serine Derivative App_Check Downstream Application? Start->App_Check SPPS Solid Phase Peptide Synthesis (SPPS) App_Check->SPPS Automated Soln Solution Phase / Fragment Synthesis App_Check->Soln Manual Fmoc_Route Fmoc Strategy (High Risk) SPPS->Fmoc_Route Required for orthogonality Boc_Route Boc Strategy (High Stability) Soln->Boc_Route Preferred Mitigation REQUIREMENT: Modified Deprotection (Short time / DBU-free) Fmoc_Route->Mitigation Critical Control Standard Standard Acidic Deprotection (TFA/HCl) Boc_Route->Standard

Figure 1: Decision Matrix for Protecting Group Selection. Note that Fmoc strategies require strict adherence to modified deprotection protocols to avoid


-elimination.

Mechanistic Insight: The Failure Mode

Understanding the degradation mechanism is essential for troubleshooting. The diagram below illustrates how standard basic conditions trigger the collapse of the O-aryl system.

Beta_Elimination Substrate Fmoc-Ser(O-Ar)-OR Transition Enolate Intermediate Substrate->Transition E1cB Mechanism Base Base (Piperidine) Base->Substrate Abstracts H-alpha Product Dehydroalanine (DHA) + Aryl-OH Transition->Product Elimination of ArO-

Figure 2: Mechanism of base-catalyzed


-elimination. The aryloxy group acts as a leaving group, driven by the acidity of the 

-proton.

Protocol A: Copper-Mediated O-Arylation (Chan-Lam Coupling)[1][2]

The classical Mitsunobu reaction often fails with serine due to steric hindrance and aziridine formation. The Chan-Lam coupling is the superior method, operating under mild, oxidative conditions that preserve enantiopurity.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate:

    
    -Protected Serine Methyl Ester (Boc-Ser-OMe or Fmoc-Ser-OMe). Note: Carboxyl protection is mandatory.
    
  • Aryl Donor: Aryl Boronic Acid (

    
    ).
    
  • Catalyst: Copper(II) Acetate [

    
    ].[1][2]
    
  • Base: Pyridine (anhydrous).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Oxidant: Atmospheric Oxygen (Open flask) or

    
     balloon.
    
  • Additives: Molecular Sieves (4Å) are recommended to sequester water generated during the boronic acid coupling.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and allow it to cool under argon. However, the reaction itself will be run open to air (or under an

    
     balloon).
    
  • Charging: Add

    
    -protected Serine ester (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and 
    
    
    
    (1.0 equiv, stoichiometric is preferred over catalytic for kinetics).
  • Solvation: Add DCM (

    
     concentration relative to serine).
    
  • Activation: Add Pyridine (2.0 - 3.0 equiv). The solution should turn a deep blue/green color, indicating the formation of the active Cu-pyridine complex.

  • Reaction: Add activated 4Å molecular sieves. Stir vigorously at room temperature, open to the air (using a drying tube is optional but recommended in humid environments).

    • Time: 12 to 24 hours.

    • Monitoring: Monitor by TLC. The product is usually less polar than the starting serine.

  • Workup:

    • Filter the mixture through a pad of Celite to remove copper salts.

    • Dilute filtrate with EtOAc.

    • Wash with

      
       (to remove pyridine), then saturated 
      
      
      
      , then brine.
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Note: If using Fmoc-Ser-OMe , ensure the reaction does not run longer than necessary, as pyridine is a weak base and can cause slow Fmoc cleavage over extended periods (48h+).

Protocol B: Deprotection Strategies

This section details how to remove protecting groups without destroying the molecule.[][4]

Scenario 1: Boc Deprotection (Safe Route)

Acidic conditions generally do not trigger


-elimination.
  • Reagent: TFA/DCM (1:1 v/v) or

    
     in Dioxane.
    
  • Scavengers: Add Triethylsilane (TES) (2.5%) if the aryl ring is electron-rich (e.g., methoxy-substituted), to prevent tert-butyl cation alkylation of the ring.

  • Procedure: Stir at

    
     for 30 mins, then Room Temp for 1 hour. Concentrate immediately.
    
Scenario 2: Fmoc Deprotection (High Risk)

Do NOT use standard 20% Piperidine/DMF for prolonged periods.

  • The Problem: Piperidine (pKa

    
     11.[5]1) is basic enough to drive elimination.
    
  • Optimized Protocol (Short-Contact):

    • Reagent: 20% Piperidine in DMF.

    • Procedure: Perform deprotection in two short bursts:

      • Burst 1: 1 minute flow/shake. Drain immediately.

      • Burst 2: 3 to 5 minutes maximum. Drain and wash extensively.

    • Alternative Base: Use Piperazine (pKa

      
       9.8) or Morpholine  (50% in DMF).[6] These are milder bases and significantly reduce the rate of 
      
      
      
      -elimination while still removing Fmoc effectively.
    • DBU Warning: Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). It is a strong, non-nucleophilic base that promotes elimination aggressively.

Data Summary: Stability Comparison

ConditionProtecting GroupO-Aryl StabilityRisk LevelRecommendation
TFA / DCM BocHighLowPreferred for solution phase.
20% Piperidine (30 min) FmocLowCriticalAvoid . Leads to DHA formation.
20% Piperidine (5 min) FmocModerateMediumAcceptable with strict timing.
50% Morpholine FmocHighLowPreferred for Fmoc removal.
DBU / DMF FmocVery LowCriticalNever Use .

References

  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Source: Organic Letters (2014) URL:[Link] Context: Primary protocol for the Chan-Lam coupling of serine derivatives.

  • Identific

    
    -Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. 
    Source: Journal of Peptide Science (2005)
    URL:[Link]
    Context: Establishes the mechanism of elimination in modified serines and suggests milder bases like cyclohexylamine or morpholine.
    
  • New Aryl/Heteroaryl C-N, C-O, C-S Bond Formation Reactions via Arylboronic Acid/Cu(OAc)2. Source: Tetrahedron Letters (1998) URL:[Link] Context: The foundational paper by Patrick Lam describing the oxidative coupling methodology.

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press (Chan & White) URL:[Link] Context: Standard reference for Fmoc deprotection kinetics and side-reactions.

Sources

Application Notes & Protocols: Synthesis and Deprotection of N-α-Boc-O-benzyl-D-serine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and deprotection strategies for N-α-Boc-O-benzyl-D-serine, a critical building block in modern peptide synthesis and drug discovery. The document details field-proven, step-by-step protocols for its preparation and discusses the orthogonal deprotection of the N-α-tert-butyloxycarbonyl (Boc) and O-benzyl (Bzl) groups. The causality behind experimental choices, the importance of orthogonal protection, and troubleshooting insights are emphasized to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful application.

Introduction: The Strategic Importance of Protected Serine Derivatives

In the intricate field of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. This requires a strategic approach to protecting reactive functional groups to prevent unwanted side reactions during peptide chain elongation.[1] D-serine and its derivatives are of particular interest in medicinal chemistry and neuropharmacology, playing roles in neurotransmission and the development of novel therapeutics.[2][3][4]

The derivative N-α-Boc-O-benzyl-D-serine is a versatile and widely utilized reagent for several key reasons:[2][5]

  • N-α-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the alpha-amino group. It is stable under a wide range of conditions, including basic and nucleophilic environments, but can be cleanly removed with acid.[6][]

  • O-Benzyl Protection: The benzyl (Bzl) ether is a standard protecting group for the hydroxyl side chain of serine.[8] It is stable to the acidic and basic conditions commonly employed in peptide synthesis, preventing side reactions such as acylation or β-elimination.[9]

  • Orthogonality: The Boc (acid-labile) and Bzl (hydrogenolysis-labile) groups form an orthogonal protecting group pair.[1][] This is a cornerstone of modern synthesis, as it allows for the selective removal of one protecting group while the other remains intact, enabling complex molecular manipulations such as side-chain modification or branched peptide synthesis.[1]

This guide will first detail a reliable method for the synthesis of N-α-Boc-O-benzyl-D-serine from D-serine. Subsequently, it will provide distinct protocols for the selective deprotection of both the Boc and the Benzyl groups, complete with a comparative analysis of available methods.

Synthesis of N-α-Boc-O-benzyl-D-serine

The synthesis is typically performed in a two-step sequence starting from D-serine: (1) Protection of the α-amino group with a Boc moiety, and (2) Benzylation of the side-chain hydroxyl group.

Diagram: Synthetic Pathway

G DSerine D-Serine BocSerine N-α-Boc-D-Serine DSerine->BocSerine Step 1: N-α-Boc Protection FinalProduct N-α-Boc-O-benzyl-D-serine BocSerine->FinalProduct Step 2: O-Benzylation reagent1 Boc Anhydride (Boc)₂O Base (e.g., NaOH) Dioxane/Water reagent2 Benzyl Bromide (BnBr) Base (e.g., NaH) Solvent (e.g., THF)

Caption: Two-step synthesis of the target compound.

Protocol 2.1: Synthesis of N-α-Boc-D-serine

This protocol is adapted from established procedures for the N-protection of amino acids.[11][12] The reaction involves the acylation of the amino group of D-serine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Materials & Reagents

Reagent M.W. Amount (10 mmol scale) Notes
D-Serine 105.09 g/mol 1.05 g (10 mmol) Starting material
Di-tert-butyl dicarbonate 218.25 g/mol 2.40 g (11 mmol, 1.1 eq) Boc source
Sodium Hydroxide (NaOH) 40.00 g/mol 0.44 g (11 mmol, 1.1 eq) Base
1,4-Dioxane - 20 mL Solvent
Water - 20 mL Solvent
Ethyl Acetate - As needed Extraction solvent

| 1N Potassium Bisulfate (KHSO₄) | - | As needed | For acidification |

Step-by-Step Procedure

  • Dissolution: In a 100 mL round-bottom flask, dissolve D-serine (1.05 g) and sodium hydroxide (0.44 g) in 20 mL of water. Stir until a clear solution is obtained and cool the flask in an ice-water bath.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (2.40 g) in 20 mL of 1,4-dioxane. Add this solution dropwise to the cold, stirring aqueous solution of D-serine over 30 minutes.

  • Reaction: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of cold 1N KHSO₄ solution. A white precipitate may form.

  • Extraction: Extract the acidified mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-α-Boc-D-serine as a white solid or viscous oil. The product is often used in the next step without further purification.

Protocol 2.2: Synthesis of N-α-Boc-O-benzyl-D-serine

Causality: This step involves an Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is required to deprotonate the relatively non-acidic hydroxyl group of the serine side chain, forming an alkoxide. This potent nucleophile then displaces the bromide from benzyl bromide to form the benzyl ether. Anhydrous conditions are critical as NaH reacts violently with water.

Materials & Reagents

Reagent M.W. Amount (10 mmol scale) Notes
N-α-Boc-D-serine 205.21 g/mol 2.05 g (10 mmol) Starting material
Sodium Hydride (NaH) 24.00 g/mol 0.53 g (22 mmol, 2.2 eq) Base (60% dispersion in oil)
Benzyl Bromide (BnBr) 171.04 g/mol 1.3 mL (11 mmol, 1.1 eq) Benzylating agent

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | Solvent |

Step-by-Step Procedure

  • Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

  • Addition of Base: Suspend sodium hydride (0.53 g of 60% dispersion) in 20 mL of anhydrous THF. Cool the suspension to 0 °C in an ice-water bath.

  • Formation of Alkoxide: Dissolve N-α-Boc-D-serine (2.05 g) in 30 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Benzylation: Add benzyl bromide (1.3 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Deprotection Methods: Orthogonal Cleavage Strategies

The strategic removal of the Boc and Bzl protecting groups is fundamental to their utility. The ability to cleave one without affecting the other (orthogonality) is a powerful tool in multi-step synthesis.[1]

Diagram: Orthogonal Deprotection Workflow

G Start N-α-Boc-O-benzyl-D-serine Product_Boc_Removed H₂N⁺-D-Ser(Bzl)-OH (O-benzyl-D-serine) Start->Product_Boc_Removed Selective N-Boc Deprotection Product_Bzl_Removed Boc-D-Ser-OH (N-α-Boc-D-serine) Start->Product_Bzl_Removed Selective O-Benzyl Deprotection Final_Product D-Serine Product_Boc_Removed->Final_Product O-Benzyl Deprotection Product_Bzl_Removed->Final_Product N-Boc Deprotection reagent_TFA Acidic Conditions (e.g., TFA in DCM) reagent_H2 Catalytic Hydrogenolysis (e.g., H₂, Pd/C)

Caption: Selective removal of Boc and Bzl groups.

Protocol 3.1: N-α-Boc Group Deprotection

The Boc group is designed to be labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine.

Standard Method: Trifluoroacetic Acid (TFA) Trifluoroacetic acid is the most common reagent for Boc deprotection due to its effectiveness and the volatility of its byproducts.[13][14]

Step-by-Step Procedure

  • Dissolution: Dissolve the N-α-Boc-O-benzyl-D-serine substrate (1 mmol) in 5 mL of dichloromethane (DCM) in a round-bottom flask.

  • Addition of TFA: Cool the solution in an ice bath. Add 5 mL of TFA (creating a 50% TFA/DCM v/v solution). The concentration can be adjusted (e.g., 25-50%) depending on the sensitivity of other functional groups.[14]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Removal of Volatiles: Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: The product is obtained as the trifluoroacetate salt of O-benzyl-D-serine. It can be used directly or precipitated by the addition of cold diethyl ether to obtain a solid.

Alternative Deprotection Methods While TFA is standard, certain substrates may be sensitive to its strong acidity. Several milder alternatives have been developed.

MethodReagent & ConditionsAdvantagesDisadvantagesCitations
p-Toluenesulfonic Acid (pTSA) pTSA (2 eq.) in CH₂Cl₂/THF or mechanochemical grinding.Milder than TFA, inexpensive, eco-friendlier options available.Can be slower, workup may be more complex.[15][16]
Oxalyl Chloride/Methanol Oxalyl chloride in methanol at room temperature.Very mild conditions, suitable for sensitive substrates.Reagents are toxic and moisture-sensitive.
HCl in Dioxane/EtOAc 4M HCl in dioxane or ethyl acetate.Common and effective, provides the hydrochloride salt directly.Dioxane is a suspected carcinogen.[6][13]
Water-Mediated Refluxing in water (catalyst-free)."Green" chemistry approach, avoids organic solvents and acids.High temperatures required, may not be suitable for all substrates.[6][17]
Protocol 3.2: O-Benzyl Group Deprotection

The benzyl ether is typically cleaved via catalytic hydrogenolysis. This method is exceptionally mild and chemoselective, leaving most other protecting groups (including Boc) and peptide bonds intact.

Standard Method: Catalytic Hydrogenolysis

Step-by-Step Procedure

  • Setup: Dissolve the N-α-Boc-O-benzyl-D-serine substrate (1 mmol) in 20 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Purge the flask by evacuating and refilling with hydrogen three times.

  • Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (1 atm) at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet during filtration and disposal.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, N-α-Boc-D-serine.

Conclusion

N-α-Boc-O-benzyl-D-serine is an indispensable tool for chemical biologists and medicinal chemists. A thorough understanding of its synthesis and, more critically, the logic of its orthogonal deprotection is essential for its effective use. The protocols detailed herein provide robust and reproducible methods for both the preparation of this key building block and the selective cleavage of its protecting groups. By choosing the appropriate deprotection strategy—strong acid for the Boc group or catalytic hydrogenolysis for the benzyl group—researchers can selectively unmask functional groups, enabling the construction of complex and novel peptide-based molecules for a wide array of applications.

References

  • Al-Zoubi, R. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: Taylor & Francis Online.[Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Reaction Protocols.[Link]

  • Veselinović, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8033.[Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ISRN Organic Chemistry, 2012, 574043.[Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Support.[Link]

  • Liu, C. F., & Tam, J. P. (1994). Peptide segment ligation strategy without use of protecting groups. Proceedings of the National Academy of Sciences, 91(14), 6584–6588.[Link]

  • Nag, S., et al. (2021). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 143(35), 14338–14346.[Link]

  • Avenoza, A., et al. (1998). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Molecules, 3(1), 25-33.[Link]

  • Garner, P., & Park, J. M. (1992). (4R,5S)-4-METHYL-3,5-DIPHENYL-1,3-OXAZOLIDIN-2-ONE. Organic Syntheses, 70, 18.[Link]

  • War, J. A., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.[Link]

  • Kamal, A., et al. (2007). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ChemInform, 38(32).[Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.[Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of a novel peptide based molecular transporter. Der Pharma Chemica, 3(3), 174-188.[Link]

  • Ingredients Network. (n.d.). N-Boc-O-Benzyl-D-serine. Product Information.[Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.[Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry.[Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PEPTIDES OF l-SERINE. Publication.[Link]

  • Ho, T. L. (1993). Temporary minimal protection synthesis of serine-containing polypeptides.
  • Ramesh, R., et al. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 163-173.[Link]

  • Li, X., et al. (2010). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 107(31), 13693–13698.[Link]

  • Reddy, K. S., et al. (2014). Process for the preparation of lacosamide.

Sources

Application Note: Optimizing Yield for Peptides Containing Bulky O-Phenoxy Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of O-phenoxy residues (e.g., O-phenyl-tyrosine, aryloxy-functionalized side chains) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): steric shielding and hydrophobic aggregation . These residues are critical pharmacophores in peptidomimetics, often used to improve membrane permeability or induce specific conformational constraints (e.g., in macrocyclic antibiotics like Vancomycin analogs).

Standard Fmoc-SPPS protocols frequently fail at the step immediately following the introduction of the O-phenoxy residue. The bulky ether linkage acts as a "steric umbrella," shielding the


-amino group and kinetically inhibiting the subsequent acylation. This guide details an optimized workflow utilizing chaotropic solvent systems , high-energy coupling reagents (COMU/HATU) , and microwave irradiation  to overcome these barriers.

The Mechanistic Challenge: Steric Shielding & Aggregation[1]

To solve the yield problem, we must first visualize the molecular barrier. The O-phenoxy group is not merely "large"; it is electron-rich and conformationally rigid.

The "Umbrella Effect"

When an O-phenoxy residue is at the N-terminus of the growing chain, the bulky aryl ether side chain can fold back or rotate to occlude the nucleophilic N-terminal amine. This prevents the bulky active ester of the incoming amino acid from approaching the reaction site.[1]

Hydrophobic Collapse

O-phenoxy residues are highly lipophilic. In standard solvents like DMF, sequences containing these residues tend to form internal hydrophobic clusters or


-sheet aggregates on the resin. This "collapse" effectively removes the reactive amine from the solution phase, halting synthesis.

StericMechanism Resin Resin Support OPhenoxy O-Phenoxy Residue (Steric Umbrella) Resin->OPhenoxy Anchored Amine N-Terminal Amine (Target Nucleophile) OPhenoxy->Amine Shields IncomingAA Incoming Activated AA (Electrophile) IncomingAA->Amine Blocked Path

Figure 1: The "Umbrella Effect" where the bulky O-phenoxy side chain sterically occludes the N-terminal amine, preventing the approach of the incoming activated amino acid.

Strategic Optimization Framework

We employ a three-pillar strategy to restore reactivity:

PillarStrategyTechnical Rationale
1. Solvation ChemMatrix Resin + Binary Solvents PEG-based resins swell better in polar organic solvents. Adding DMSO or NMP to DMF disrupts hydrophobic aggregation (beta-sheets).
2. Activation COMU or HATU These reagents generate the 7-azabenzotriazole (OAt) or Oxyma active esters, which are less bulky and more reactive than HOBt esters, utilizing the "neighboring group effect" to accelerate coupling.
3. Thermodynamics Microwave Irradiation (50-75°C) Thermal energy provides the necessary activation energy to overcome the steric barrier and increases the kinetic motion of the polymer chains, exposing the buried amine.

Detailed Experimental Protocols

Protocol A: Resin Selection & Preparation

Use this protocol to establish a synthesis environment that minimizes aggregation.

Reagents:

  • Resin: H-Rink Amide ChemMatrix® (Loading: 0.4–0.5 mmol/g). Note: Do not use high-loading Polystyrene (PS) resins.

  • Swelling Solvent: DCM (Dichloromethane).

Steps:

  • Weigh appropriate resin amount for 0.1 mmol scale.[2]

  • Transfer to a fritted reaction vessel.

  • Swelling: Add DCM (10 mL/g resin) and shake gently for 30 minutes .

  • Solvent Exchange: Drain DCM and wash with DMF (3 x 2 min) to prepare for the first coupling.

Protocol B: Coupling the O-Phenoxy Residue

Use this protocol to attach the bulky residue itself to the growing chain.

Context: Coupling the O-phenoxy AA onto the chain is usually less difficult than the next step, but still requires care to prevent racemization.

Reagents:

  • Fmoc-O-Phenoxy-AA-OH (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • Solvent: DMF (or NMP if sequence is hydrophobic).

Steps:

  • Dissolve Amino Acid and Oxyma in minimal DMF.

  • Add DIC immediately prior to adding to resin.

  • Reaction: Shake at Room Temperature for 2 hours .

    • Why RT? O-phenoxy derivatives can be prone to racemization at high temperatures during activation.

  • Monitoring: Perform a Kaiser Test. If not deep blue (or colorless if coupling to secondary amine), re-couple.

Protocol C: Elongation (The Critical Step)

Use this protocol for coupling the NEXT amino acid onto the O-phenoxy N-terminus. This is the primary failure point.

Reagents:

  • Incoming Fmoc-Amino Acid (5.0 eq)

  • COMU (4.9 eq) or HATU (4.9 eq)

  • DIEA (Diisopropylethylamine) (10.0 eq)

  • Solvent: 10% DMSO in DMF (v/v) to break aggregation.

Microwave Parameters:

  • Temperature: 75°C (Use 50°C for Cys/His to avoid racemization).

  • Power: 30-50W (Dynamic mode).

  • Time: 2 x 10 minutes (Double Coupling).

Steps:

  • Deprotection: Remove Fmoc from the O-phenoxy residue using 20% Piperidine in DMF (2 x 5 min, RT). Wash extensively (5 x DMF).

  • Activation: Dissolve the incoming Fmoc-AA and COMU in the DMF/DMSO solvent. Add DIEA.

    • Color Change: Solution should turn yellow/orange (activation).

  • Coupling Cycle 1: Add solution to resin.[3] Irradiate at 75°C for 10 minutes . Drain.

  • Coupling Cycle 2: Prepare fresh reagents. Add to resin.[4][1][2][3][5][6] Irradiate at 75°C for 10 minutes . Drain.

  • Capping (Recommended): Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF (1:2:7) for 5 minutes to prevent deletion sequences.

Protocol D: Cleavage & Isolation

O-phenoxy peptides are hydrophobic; standard ether precipitation may yield a "sticky oil" rather than a powder.

Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (if Cys present).

Steps:

  • Wash resin with DCM (3x) and dry under Nitrogen.

  • Add Cleavage Cocktail (10 mL per 1g resin). Shake for 2.5 hours.

  • Filter resin and collect filtrate.

  • Optimization for Hydrophobic Peptides:

    • Do not pour directly into cold ether.

    • First, concentrate the TFA solution to ~10% volume under Nitrogen flow.

    • Pour into cold 1:1 Diethyl Ether : Hexane . The Hexane helps precipitate lipophilic peptides that might otherwise remain soluble in pure ether.

  • Centrifuge (4000 rpm, 4°C, 10 min). Decant. Wash pellet with pure ether.

Workflow Visualization

The following diagram illustrates the decision logic for the critical elongation step.

Workflow Start Start: N-Terminus is O-Phenoxy Residue Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect SolventCheck Is Sequence >10 AA or Hydrophobic? Deprotect->SolventCheck StandardSolvent Solvent: DMF SolventCheck->StandardSolvent No MagicSolvent Solvent: DMF + 10% DMSO (Disrupt Aggregation) SolventCheck->MagicSolvent Yes Activation Activate Incoming AA (COMU/DIEA or HATU/DIEA) StandardSolvent->Activation MagicSolvent->Activation Coupling Microwave Coupling (75°C, 2 x 10 min) Activation->Coupling QC Kaiser Test / UPLC-MS Coupling->QC Success Proceed to Next Cycle QC->Success >99% Conv. Fail Triple Couple / Cap QC->Fail <99% Conv.

Figure 2: Optimized workflow for elongating peptides containing steric O-phenoxy residues. Note the specific solvent switch and thermal requirement.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Incomplete Coupling (Kaiser Positive) Steric Umbrella EffectSwitch from HATU to COMU (smaller leaving group). Increase temperature to 90°C (if no Cys/His).
Deletion Sequences (Missing AA) AggregationUse ChemMatrix resin. Add 0.1M LiCl or Pseudoproline dipeptides if applicable.
Low Crude Yield Peptide stuck on resinIncomplete cleavage due to hydrophobicity. Extend cleavage time to 4 hours.
"Sticky" Precipitate High LipophilicityUse Ether:Hexane (1:1) for precipitation. Lyophilize from tBuOH:H2O (1:1) .

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] (Authoritative review establishing COMU and HATU as superior reagents for hindered couplings.)

  • Collins, J. M., et al. (2014). Microwave Heating in Solid-Phase Peptide Synthesis. Microwaves in Organic Synthesis, 897-960. [Link] (Definitive guide on using microwave energy to overcome aggregation and steric barriers.)

  • Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews, 64(9), 797–810. [Link] (Demonstrates the utility of hydrophobic/phenoxy motifs in drug delivery and the synthesis challenges involved.)

  • Biotage Application Note. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. [Link] (General reference for microwave parameters in modern synthesizers.)

Sources

Enhancing Peptide Therapeutic Potential: A Guide to Assessing Enzymatic Stability with (R)-2-Amino-3-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Peptide Instability

Peptides represent a highly promising class of therapeutics, offering remarkable target specificity and potentially lower toxicity compared to small molecules.[1] However, a significant hurdle in the clinical development of peptide-based drugs is their inherent susceptibility to rapid degradation by proteases in the body.[2][3] This enzymatic instability leads to a short half-life, poor bioavailability, and reduced therapeutic efficacy. To overcome these limitations, medicinal chemists are increasingly turning to the incorporation of non-canonical amino acids (ncAAs) to create more robust and drug-like peptidomimetics.[4] The introduction of ncAAs can enhance proteolytic stability, improve pharmacokinetic profiles, and even increase target affinity.[4][5]

This application note provides a comprehensive guide for researchers on utilizing the non-canonical amino acid (R)-2-Amino-3-phenoxypropanoic acid to enhance peptide stability. We will delve into the hypothesized mechanism of action and provide detailed, step-by-step protocols for assessing the enzymatic stability of modified peptides in various biological media.

The Rationale for this compound: A Shield Against Proteolysis

The strategic incorporation of this compound, a derivative of D-serine also known as O-phenyl-D-serine, into a peptide sequence is proposed to confer enzymatic resistance primarily through steric hindrance .[2][3][6] Proteolytic enzymes have specific recognition sites and a precisely shaped active site cleft. The bulky phenoxy group of this ncAA can act as a "shield," physically obstructing the approach of proteases to the adjacent peptide bonds. This steric bulk disrupts the enzyme-substrate interaction, thereby preventing or significantly slowing down hydrolysis.

Furthermore, the use of a D-configuration amino acid ((R)-configuration) inherently provides resistance.[5] Most endogenous proteases are stereospecific for L-amino acids, and the presence of a D-amino acid can disrupt the necessary conformation for enzyme binding and catalysis.

Experimental Design & Protocols

A systematic evaluation of peptide stability is crucial. The following protocols outline a robust workflow for comparing the stability of a native peptide with its this compound-modified analogue. The primary analytical technique for quantifying the remaining intact peptide is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity.[7][8]

Diagram of the General Experimental Workflow

G cluster_0 Peptide Preparation cluster_1 Stability Assay cluster_2 Analysis Peptide_Synthesis Synthesize Native and Modified Peptides Purification HPLC Purification (≥95%) Peptide_Synthesis->Purification Characterization Mass Spec Verification Purification->Characterization Incubation Incubate Peptides with Enzyme or Plasma Characterization->Incubation Time_Points Collect Aliquots at Defined Time Points Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench LCMS_Analysis LC-MS/MS Quantification of Intact Peptide Quench->LCMS_Analysis Data_Processing Calculate % Remaining vs. Time LCMS_Analysis->Data_Processing Half_Life Determine Half-Life (t½) Data_Processing->Half_Life

Caption: Overall workflow for assessing peptide stability.

Protocol 1: In Vitro Stability Assay with a Purified Protease (e.g., Trypsin)

This protocol assesses stability against a specific, common protease.

1. Materials and Reagents:

  • Native Peptide and Modified Peptide stock solutions (e.g., 1 mg/mL in water or appropriate buffer).

  • Trypsin (sequencing grade) stock solution (e.g., 1 mg/mL in 1 mM HCl).

  • Assay Buffer: 100 mM Ammonium Bicarbonate, pH 8.0.

  • Quenching Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).

  • HPLC-grade water.

2. Procedure:

  • Preparation: Prepare a 100 µM working solution of both the native and modified peptides in the Assay Buffer.

  • Reaction Setup: In separate microcentrifuge tubes, add 90 µL of the peptide working solution. Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of a freshly diluted trypsin solution (e.g., 10 µg/mL in Assay Buffer) to each tube. The final peptide concentration will be 90 µM and the final enzyme concentration will be 1 µg/mL.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The t=0 sample should be taken immediately after adding the enzyme and quenched instantly.

  • Quenching: For each time point, transfer 20 µL of the reaction mixture into a new tube containing 80 µL of ice-cold Quenching Solution. This stops the enzymatic reaction and precipitates the enzyme.

  • Sample Preparation for LC-MS: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials for analysis.

Protocol 2: Stability Assay in Human Plasma

This protocol provides a more physiologically relevant assessment of stability against a complex mixture of proteases.

1. Materials and Reagents:

  • Native Peptide and Modified Peptide stock solutions (e.g., 1 mg/mL).

  • Human Plasma (pooled, with anticoagulant like EDTA).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching/Precipitation Solution: Acetonitrile (ACN) with 0.1% Formic Acid (FA) and an internal standard if available.

2. Procedure:

  • Plasma Preparation: Thaw frozen human plasma on ice. To minimize variability, it's often recommended to dilute the plasma (e.g., 1:1 with PBS).[9][10]

  • Reaction Setup: In microcentrifuge tubes, add 95 µL of the diluted plasma. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Spike 5 µL of the 1 mg/mL peptide stock solution into the plasma to achieve a starting concentration of 50 µg/mL. Mix gently.

  • Time Points: Incubate at 37°C and collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching & Protein Precipitation: For each time point, transfer 25 µL of the peptide-plasma mixture into a tube containing 100 µL of the ice-cold Quenching/Precipitation Solution. Using organic solvents is often preferable to strong acids for precipitation to ensure better peptide recovery.[9][11]

  • Sample Preparation for LC-MS: Vortex vigorously for 1 minute. Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the precipitated plasma proteins. Carefully transfer the supernatant to HPLC vials for LC-MS analysis.

LC-MS/MS Method for Peptide Quantification

A robust LC-MS/MS method is essential for accurate quantification.[7]

  • System: UPLC coupled to a triple quadrupole or high-resolution mass spectrometer.[7][12]

  • Column: A C18 reversed-phase column suitable for peptides (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from ~5% B to 95% B over several minutes to ensure separation of the peptide from its degradation products and matrix components.

  • Detection: Use Multiple Reaction Monitoring (MRM) for triple quadrupole systems, monitoring specific precursor-to-product ion transitions for the highest selectivity and sensitivity.[7] For high-resolution MS, extracted ion chromatograms of the accurate mass can be used.[1]

Data Analysis and Interpretation

  • Quantification: Generate a standard curve if absolute quantification is needed, or use the peak area of the intact peptide at t=0 as 100%.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm of the % remaining versus time. The slope of the linear regression (k) can be used to calculate the half-life:

    • t½ = 0.693 / k

Hypothetical Data Presentation

The results can be effectively summarized in a table for clear comparison.

Time (minutes)% Native Peptide Remaining% Modified Peptide Remaining
0100100
156598
303895
601291
120< 582
t½ (min) ~25 >240
Visualizing the Mechanism of Protection

G cluster_0 Native Peptide cluster_1 Modified Peptide Native ---[L-AA]---[L-AA]---[L-AA]--- Modified ---[L-AA]---[(R)-Phe(OPh)]---[L-AA]--- Protease Protease Protease->Native Cleavage Protease->Modified Blocked

Caption: Steric hindrance from the phenoxy group blocks protease access.

Conclusion

The incorporation of this compound represents a promising strategy to mitigate the proteolytic susceptibility of therapeutic peptides. The bulky phenoxy side chain, combined with the inherent resistance of the D-amino acid backbone, can significantly enhance peptide half-life in biological matrices. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and quantify this stabilizing effect, thereby accelerating the development of next-generation peptide therapeutics with improved pharmacokinetic properties.

References

  • Vertex AI Search. (n.d.). Quantitative Assays for Peptides Using LC-MS.
  • Kuhne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • Costa, C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules. Retrieved from [Link]

  • Vandermarliere, E., et al. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. Journal of Proteome Research. Retrieved from [Link]

  • Wu, L. (2020). Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity. Agilent Technologies. Retrieved from [Link]

  • Kuhne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Retrieved from [Link]

  • Kuhne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Retrieved from [Link]

  • Wu, C., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kuhne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Retrieved from [Link]

  • Mendoza, F., et al. (2022). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics. Retrieved from [Link]

  • NovoPro Bioscience Inc. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]

  • Wu, C., et al. (2017). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. ResearchGate. Retrieved from [Link]

  • Zeymer, C. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection. Retrieved from [Link]

  • van der Donk, W. A. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Retrieved from [Link]

  • Wegner, K. D., et al. (2023). Assessing the Steric Impact of Surface Ligands on the Proteolytic Turnover of Quantum Dot-Peptide Conjugates. PubMed. Retrieved from [Link]

  • Springer Nature. (n.d.). Serum Stability of Peptides. Springer Nature Experiments. Retrieved from [Link]

  • Lunn, D. J., et al. (2025). Peptides Displayed as High Density Brush Polymers Resist Proteolysis and Retain Bioactivity. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(aminooxy)propanoic acid. PubChem. Retrieved from [Link]

  • Ryadnov, M., & Hudecz, F. (Eds.). (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3-PHENYLPROPANOIC ACID. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing beta-elimination of O-phenyl-D-serine during Fmoc removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in Solid-Phase Peptide Synthesis (SPPS): the prevention of beta-elimination of O-phenyl-D-serine during the crucial Fmoc-deprotection step. Here, we delve into the mechanisms, provide actionable troubleshooting advice, and present optimized protocols to ensure the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

1. What is β-elimination in the context of O-phenyl-D-serine?

β-elimination is a significant side reaction that can occur during the piperidine-mediated removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from serine derivatives.[1] In the case of O-phenyl-D-serine, the basic conditions facilitate the abstraction of the alpha-proton, leading to the elimination of the phenoxy group from the beta-carbon. This results in the formation of a dehydroalanine residue within your peptide sequence, which can be difficult to separate from the desired product.

2. What are the primary drivers of this side reaction?

The primary driver is the basicity of the Fmoc deprotection solution, typically a 20% piperidine solution in DMF.[] Piperidine acts as a base, which not only removes the Fmoc group but can also catalyze the β-elimination of the side chain. The stability of the resulting dehydroalanine also contributes to the thermodynamic favorability of this unwanted reaction.

3. How can I definitively identify if β-elimination has occurred in my synthesis?

The most common indicator of β-elimination is the detection of a mass corresponding to the desired peptide minus the mass of phenol (94.11 Da) in your LC-MS analysis. You may also observe a new peak with a different retention time that is often difficult to resolve from your target peptide peak.

4. Are there alternative bases to piperidine that can mitigate this issue?

Yes, several alternatives to piperidine have been explored to reduce base-catalyzed side reactions. Milder bases like morpholine (pKa 8.3) are sometimes used, especially for sensitive sequences, though deprotection times may be longer.[3] Non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, often at lower concentrations (e.g., 2% in DMF), and have been shown to reduce epimerization and other side reactions.[4] However, DBU does not scavenge the dibenzofulvene byproduct of Fmoc removal, which can lead to other side reactions if not properly managed.[4][5]

Troubleshooting Guides

Scenario 1: You have confirmed β-elimination is occurring with unprotected O-phenyl-D-serine.

This is a common issue when using unprotected serine derivatives in Fmoc-SPPS. The exposed hydroxyl group (or in this case, the phenoxy group) is susceptible to elimination under basic conditions.

Root Cause Analysis:

The root cause is the inherent base-lability of the O-phenyl group on the serine side chain when the alpha-amino group is deprotected. The basic environment required for Fmoc removal provides the necessary conditions for this elimination to proceed.

Recommended Actions & Protocols:

The most robust solution is to utilize a side-chain protected O-phenyl-D-serine derivative.

  • Action 1.1: Employ a tert-Butyl (tBu) Protecting Group.

    • Rationale: The tert-Butyl (tBu) group is a widely used acid-labile protecting group for the hydroxyl function of serine and threonine. It is stable to the basic conditions of Fmoc deprotection and is efficiently removed during the final cleavage with strong acids like trifluoroacetic acid (TFA).[1]

    • Recommended Derivative: Fmoc-D-Ser(OPh(tBu))-OH

  • Action 1.2: Consider a Trityl (Trt) Protecting Group.

    • Rationale: The Trityl (Trt) group is another acid-labile protecting group that offers steric hindrance and is also stable to the basic conditions of Fmoc removal.[1]

    • Recommended Derivative: Fmoc-D-Ser(OPh(Trt))-OH

Scenario 2: You are still observing some level of β-elimination even with a protected serine derivative, or you must use an unprotected version.

In some cases, even with protection, or if the experimental design prohibits it, β-elimination can still be a minor issue. In these instances, modification of the deprotection conditions is necessary.

Root Cause Analysis:

Prolonged exposure to piperidine or harsh basic conditions can still lead to some degree of side-chain elimination. Aggregation of the peptide on the resin can also lead to slower, incomplete reactions, requiring longer exposure to the base.[6]

Recommended Actions & Protocols:
  • Action 2.1: Optimize Piperidine Concentration and Time.

    • Rationale: Reducing the concentration of piperidine and minimizing the deprotection time can decrease the extent of β-elimination.

    • Protocol:

      • Reduce piperidine concentration from the standard 20% to 10% in DMF.

      • Decrease the deprotection time. Perform two short treatments (e.g., 1-3 minutes each) instead of one long one.

      • Monitor the completion of the deprotection using a colorimetric test (e.g., Kaiser test) to ensure complete Fmoc removal.

  • Action 2.2: Implement a DBU-based Deprotection Cocktail.

    • Rationale: DBU is a stronger, non-nucleophilic base that can often achieve complete deprotection at lower concentrations and in shorter times than piperidine.[4][5] To address the issue of dibenzofulvene scavenging, a small amount of a secondary amine like piperazine can be included.[7]

    • Protocol:

      • Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP (N-methyl-2-pyrrolidone).[7]

      • Treat the resin with this solution for 2-5 minutes.

      • Repeat the treatment once.

      • Wash the resin thoroughly with NMP.

Visualizing the Mechanism and Workflow

Beta-Elimination Mechanism

cluster_0 Fmoc-O-phenyl-D-serine on Resin cluster_1 Piperidine Treatment cluster_2 Side Product Formation Peptide-Resin Peptide-Resin-NH-CH(CH2OPh)-CO- Deprotonation α-Proton Abstraction Peptide-Resin->Deprotonation Base (Piperidine) Piperidine Piperidine Elimination Phenoxy Group Elimination Deprotonation->Elimination Dehydroalanine Peptide-Resin-NH-C(=CH2)-CO- Elimination->Dehydroalanine

Caption: Base-catalyzed β-elimination of O-phenyl-D-serine.

Recommended Troubleshooting Workflow

Start β-Elimination Observed? Use_tBu Action: Use Fmoc-D-Ser(OPh(tBu))-OH Start->Use_tBu No Protected Use Protected Fmoc-D-Ser(OPh)-OH? Protected->Use_tBu No Optimize_Pip Action: Optimize Piperidine Conditions (Lower Conc. & Time) Protected->Optimize_Pip Yes End Problem Resolved Use_tBu->End Use_Trt Action: Use Fmoc-D-Ser(OPh(Trt))-OH Use_Trt->End Use_DBU Action: Use DBU-based Cocktail (2% DBU / 5% Piperazine) Optimize_Pip->Use_DBU If still problematic Continue_Monitoring Continue Monitoring Optimize_Pip->Continue_Monitoring Use_DBU->Continue_Monitoring Continue_Monitoring->End

Caption: Decision workflow for mitigating β-elimination.

Data Summary Table

ParameterStandard ProtocolOptimized Protocol 1Optimized Protocol 2Rationale for Change
Deprotection Reagent 20% Piperidine/DMF10% Piperidine/DMF2% DBU/5% Piperazine/NMPReduce basicity and exposure time to minimize side reactions.
Treatment Time 1 x 10-20 min2 x 1-3 min2 x 2-5 minShorter exposure to basic conditions reduces the likelihood of elimination.
Scavenger PiperidinePiperidinePiperazineNecessary to trap the dibenzofulvene byproduct of Fmoc removal.
Primary Amino Acid UnprotectedProtected (tBu or Trt)Protected or UnprotectedSide-chain protection is the most effective preventative measure.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (for comparison)
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-4 once.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

Protocol 2: Optimized Deprotection with Reduced Piperidine
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 10% piperidine in DMF (v/v) to the resin.

  • Agitate for 2 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-4 once.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a colorimetric test to confirm complete deprotection before proceeding to the coupling step.

Protocol 3: DBU/Piperazine Deprotection
  • Swell the peptide-resin in NMP for 30 minutes.

  • Drain the NMP.

  • Add a solution of 2% DBU and 5% piperazine in NMP (v/v) to the resin.[7]

  • Agitate for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-4 once.

  • Wash the resin thoroughly with NMP (5-7 times).

References

  • Isidro-Llobet, A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Publications. Retrieved from [Link]

  • Pourceau, G., et al. (2017). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • de Gruijter, K. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer. Retrieved from [Link]

  • Wang, P., et al. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC. Retrieved from [Link]

  • Fields, G. B. (2002). Methods for Removing the Fmoc Group. In: Peptide Synthesis and Applications. Humana Press. Retrieved from [Link]

  • SGT, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. PMC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Fathalla, M. F., et al. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. SAGE Journals. Retrieved from [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]

  • Foltyn, V. N., et al. (2005). Serine racemase modulates intracellular D-serine levels through an alpha,beta-elimination activity. PubMed. Retrieved from [Link]

  • Lee, Y. H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Mora-Jara, R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Retrieved from [Link]

  • Malfacini, D., et al. (2022). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. IRIS - Università di Bologna. Retrieved from [Link]

  • da Silveira, L., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • IJNRD.org. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Racemization of (R)-2-Amino-3-phenoxypropanoic acid During Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization of (R)-2-Amino-3-phenoxypropanoic acid and other chiral amino acids during peptide synthesis. Below you will find a curated collection of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to help you maintain the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule, in this case, the desired (R)- or L-amino acid, into a mixture of both (R)- and (S)-enantiomers.[1] During peptide synthesis, this loss of stereochemical purity at the alpha-carbon leads to the incorporation of the incorrect D-amino acid into the peptide chain. This can profoundly alter the peptide's three-dimensional structure, which in turn can negatively impact its biological activity and therapeutic efficacy.[1] this compound, like other chiral amino acids, is susceptible to this process during the activation step of peptide coupling.

Q2: What are the primary chemical mechanisms that lead to racemization during the coupling of this compound?

A2: Racemization during peptide coupling is primarily a base-catalyzed process that occurs through two main pathways:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1][2][3]

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either side, resulting in racemization. While less common than oxazolone formation, this mechanism can be significant under strongly basic conditions.[1]

Q3: Are certain amino acids more prone to racemization than this compound?

A3: Yes, while any chiral amino acid can racemize, some are notoriously more susceptible under standard coupling conditions. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][4][5] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[1] The specific side chain and the protecting groups used can also influence an amino acid's susceptibility to racemization.

Q4: How do the different components of a coupling reaction influence the extent of racemization?

A4: Several factors in the coupling reaction cocktail significantly impact the degree of racemization:

  • Coupling Reagents: The choice of activating reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used alone.[4][6] Onium salts such as HBTU, HATU, and PyBOP are generally efficient but can still cause racemization, especially with sensitive amino acids.[4][6]

  • Additives: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[1][7][8] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the highly reactive activated amino acid to form an active ester that is less prone to racemization.[4][7][9] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[7][9]

  • Base: The presence, strength, and steric hindrance of the base play a crucial role.[1][7] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of proton abstraction and thus racemization.[1][10] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.[1][7][10]

  • Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes favor the side reaction.[1][4]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[4]

Troubleshooting Guide: High Levels of Racemization Detected

This section provides a systematic approach to troubleshooting and resolving issues of high racemization observed during the coupling of this compound.

Problem 1: Significant Diastereomeric Impurity Detected by HPLC After Coupling
Possible Cause Explanation Recommended Solution
Inappropriate Coupling Reagent/Additive Combination Using a carbodiimide (e.g., DIC, EDC) without a racemization-suppressing additive is a common cause of high epimerization.[4][6] Even some onium salt reagents can cause issues with sensitive amino acids.Action: Always use a racemization-suppressing additive with carbodiimides. The combination of DIC with OxymaPure or HOAt is highly recommended for minimizing racemization.[4][8][9] Consider switching to a phosphonium-based reagent like PyBOP, which can sometimes offer lower racemization levels.[6][8]
Excessive or Inappropriate Base Strong, non-sterically hindered bases like DIPEA or triethylamine can readily abstract the α-proton of the activated amino acid, leading to racemization.[7][10]Action: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][10] Use the minimum amount of base necessary for the reaction to proceed. For carbodiimide-mediated couplings where the incoming amino acid is not a salt, a base may not be required at all.[8][10]
Elevated Reaction Temperature The rate of racemization increases with temperature.[4] This is a particular concern in microwave-assisted peptide synthesis.Action: Perform the coupling reaction at a lower temperature, such as 0°C or room temperature.[4] For microwave protocols, consider reducing the maximum temperature setting.
Prolonged Pre-activation Time Allowing the amino acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[10]Action: Minimize the pre-activation time. Add the activated amino acid solution to the resin-bound peptide immediately after it is prepared.
Visualizing the Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected reagent Review Coupling Reagent & Additive start->reagent base Evaluate Base Choice & Concentration start->base temp Check Reaction Temperature start->temp time Assess Pre-activation Time start->time solution_reagent Use DIC/OxymaPure or DIC/HOAt reagent->solution_reagent solution_base Switch to NMM or Collidine; Minimize Amount base->solution_base solution_temp Perform Coupling at 0°C or RT temp->solution_temp solution_time Minimize Pre-activation time->solution_time

Caption: Troubleshooting workflow for high racemization.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for this compound to Minimize Racemization

This protocol outlines a robust method for the coupling of Fmoc-(R)-2-Amino-3-phenoxypropanoic acid during solid-phase peptide synthesis (SPPS) using DIC and OxymaPure.

Materials:

  • Fmoc-(R)-2-Amino-3-phenoxypropanoic acid

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-(R)-2-Amino-3-phenoxypropanoic acid and 3-5 equivalents of OxymaPure in DMF.

    • Add 3-5 equivalents of DIC to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[4]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

Protocol 2: Quantification of Racemization using Chiral HPLC

Accurate quantification of the extent of racemization is crucial for validating and optimizing your coupling protocols.

1. Sample Preparation:

  • After the coupling of this compound, cleave a small aliquot of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Precipitate the crude peptide with cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).

2. Chiral HPLC Analysis:

  • Column: A chiral stationary phase (CSP) column is required. Macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., Astec CHIROBIOTIC T), are often effective for separating underivatized amino acid enantiomers. Polysaccharide-based CSPs are also widely used for the chiral resolution of Fmoc-amino acids.[11]

  • Mobile Phase: The mobile phase composition will depend on the specific column and peptide. A typical starting point for reversed-phase chiral HPLC is a gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide backbone or a wavelength specific to an aromatic side chain).

  • Analysis: The (R)- and (S)-enantiomers of the peptide will appear as two distinct peaks. The percentage of racemization can be calculated from the integrated peak areas:

    % Racemization = [Area(S-enantiomer) / (Area(R-enantiomer) + Area(S-enantiomer))] * 100

Understanding the Mechanism of Racemization

The primary pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The following diagram illustrates this mechanism and the role of coupling additives in its suppression.

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway Amino_Acid N-Protected (R)-Amino Acid Activated_Intermediate Highly Reactive O-Acylisourea (with Carbodiimide) Amino_Acid->Activated_Intermediate + DIC Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Intramolecular Cyclization Additive_Ester More Stable Active Ester (e.g., Oxyma Ester) Activated_Intermediate->Additive_Ester + OxymaPure Desired_Peptide Desired (R)-Peptide Activated_Intermediate->Desired_Peptide Direct Aminolysis (Minor Pathway) Racemic_Peptide Racemic Peptide (R- and S-forms) Oxazolone->Racemic_Peptide + Amine Additive_Ester->Desired_Peptide + Amine

Caption: Mechanism of racemization and its suppression.

Comparative Data: Coupling Reagents and Additives

The selection of the coupling reagent and additive system is paramount in controlling racemization. The following table provides a summary of commonly used systems and their relative potential for causing racemization.

Coupling SystemRelative Racemization PotentialComments
DIC / OxymaPure Very Low Highly recommended for sensitive amino acids. OxymaPure is a non-explosive and highly effective additive.[4][9][12]
DIC / HOAt Very Low HOAt is also highly effective at suppressing racemization, but it can be explosive under certain conditions.[7][8]
DIC / HOBt Low A classic combination that is effective, but generally less so than OxymaPure or HOAt.[4][7][8] HOBt also has explosive properties.[8]
HATU / Base Low to Moderate Generally efficient and low-racemizing, but the choice of base is critical. Use of a hindered base is recommended.
HBTU / Base Low to Moderate Similar to HATU, a good choice for many applications, but care must be taken with sensitive residues.
PyBOP / Base Low to Moderate A phosphonium-based reagent that is often a good alternative to uronium-based reagents.
DIC alone High Not recommended for chiral amino acids due to the high risk of racemization.[4][6]

References

  • PubMed. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Retrieved from [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(3), 323-331.
  • ACS Publications. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. Retrieved from [Link]

  • Journal of Undergraduate Chemistry Research. (2002). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Retrieved from [Link]

  • Thieme. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]

  • Diva-portal.org. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s). Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022).
  • Royal Society of Chemistry. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • ScienceMadness. (n.d.). Method for the Racemization of Optically Active Amino Acids. Retrieved from [Link]

  • Creation.com. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Retrieved from [Link]

  • ResearchGate. (2022). Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency of Steric Hindered O-Aryl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

The Challenge: Coupling O-aryl amino acids (e.g., O-phenyl-tyrosine, O-benzyl-serine analogs, or biaryl ether peptidomimetics) presents a dual challenge: steric occlusion and hydrophobic aggregation . The bulky aryl group attached to the side-chain oxygen creates a "steric umbrella" that shields the


-amino group during deprotection and the activated carboxyl group during coupling. Furthermore, these residues promote rapid 

-sheet formation (aggregation) on-resin, causing the "difficult sequence" phenomenon where reagents physically cannot diffuse to the reactive site.

Quick Diagnostic Checklist: Before altering your protocol, confirm the root cause using the Standard Kaiser Test or Micro-cleavage LC-MS :

  • Scenario A (Slow Kinetics): Kaiser test is positive (blue) after standard coupling time. Cause: Steric hindrance.[1][2][3][4][5][6][7][8]

  • Scenario B (Aggregation): Kaiser test is negative/inconclusive, but LC-MS shows deletion sequences (missing residues). Cause: On-resin aggregation.

  • Scenario C (Side Reactions): LC-MS shows correct mass +18 Da (hydrolysis) or racemized products. Cause: Activation instability.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Problem: Low Coupling Yield (O-Aryl AA) CheckAgg Step 1: Check Aggregation (Is the resin swollen? Is the sequence hydrophobic?) Start->CheckAgg SolventSwitch Action: Switch Solvent System (DMF → NMP or DMF/DCM 1:1) CheckAgg->SolventSwitch Yes (Resin shrunk/clumped) CheckReagent Step 2: Evaluate Reagent Power CheckAgg->CheckReagent No (Resin looks fine) SolventSwitch->CheckReagent SwitchHATU Action: Switch to HATU/HOAt (Standard High Power) CheckReagent->SwitchHATU Current: DIC/HOBt SwitchCOMU Action: Switch to COMU/Oxyma (Superior for Sterics & Safety) CheckReagent->SwitchCOMU Current: HATU (Failed) CheckTemp Step 3: Thermal Energy SwitchHATU->CheckTemp SwitchCOMU->CheckTemp Microwave Action: Microwave Assisted Coupling (75°C, 25-50W) CheckTemp->Microwave Standard Temp Failed Nuclear Step 4: The 'Nuclear' Option (Acyl Fluorides / TFFH) Microwave->Nuclear Still Low Yield

Figure 1: Decision matrix for isolating the cause of coupling failure. Follow the path based on your current experimental conditions.

Technical Deep Dive: Reagent Selection & Optimization

For O-aryl amino acids, standard carbodiimides (DIC) are often insufficient due to slow activation kinetics.[7] You must utilize "Power Reagents" (Uronium/Phosphonium salts) that generate highly reactive active esters.

Reagent Hierarchy for Hindered Couplings
Reagent ClassRecommended ReagentMechanism of ActionBest Use Case
Tier 1 (Standard) DIC / Oxyma Pure Carbodiimide activation with oxime additive.Routine couplings; low cost.[9] Often fails for bulky O-aryl groups.
Tier 2 (High Power) HATU / HOAt Generates OAt-active ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), boosting reaction rate by ~100x over HOBt.The Industry Standard. Use for moderate steric hindrance and racemization suppression [1].
Tier 3 (Advanced) COMU / Oxyma Morpholino-based uronium salt.[10] Superior solubility and stability compared to HATU.[5][10][11][12]Preferred for O-Aryl. Shows higher efficiency than HATU for extremely hindered sequences and is safer (non-explosive) [2].
Tier 4 (Nuclear) TFFH / NMI Generates Amino Acid Fluorides in situ.Last Resort. The small size of the fluoride atom minimizes steric clash, allowing entry into the crowded active site where OAt/Oxyma esters cannot fit [3].
Why COMU over HATU?

While HATU is the traditional "go-to," recent data suggests COMU is superior for O-aryl derivatives. The morpholino group in COMU acts as an internal base and hydrogen bond acceptor, stabilizing the transition state without the explosion risk of benzotriazole derivatives (HOAt) [2].

Methodological Interventions

A. Microwave-Assisted SPPS (MW-SPPS)

Steric hindrance is fundamentally a kinetic barrier. Microwave irradiation provides direct dielectric heating to the solvent and resin, increasing molecular rotation and overcoming the activation energy barrier.

  • Protocol: 75°C for 5 minutes (standard) or 10 minutes (hindered).

  • Warning: O-aryl tyrosines are prone to

    
    -elimination or racemization at high temperatures.
    
  • Fix: Use Oxyma Pure instead of HOBt/HOAt in the microwave to minimize racemization [4]. Limit temperature to 50°C for Cys/His containing sequences.[3]

B. Solvation & Chaos

O-aryl groups are hydrophobic. In standard DMF, they may induce the peptide chain to fold back on itself.

  • The "Magic" Mixture: Use DMF/DCM/NMP (1:1:1) . DCM swells the polystyrene core; NMP solvates the hydrophobic aryl groups; DMF keeps the reagents soluble.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt hydrogen bonding networks (beta-sheets) that prevent the reagent from reaching the N-terminus.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" COMU Cycle

Use this for moderate-to-severe hindrance.

  • Resin Preparation: Swell resin in DCM (20 min), then wash 3x with DMF.

  • Pre-Activation (Critical):

    • Dissolve 3.0 eq O-aryl Amino Acid in minimal DMF/NMP.

    • Add 2.9 eq COMU .

    • Add 6.0 eq DIPEA (Diisopropylethylamine).[2]

    • Wait exactly 30 seconds. (Longer activation leads to guanidinylation of the amine).

  • Coupling:

    • Add activated solution to resin.[1][2][5]

    • Agitate for 60 minutes at Room Temp OR 10 minutes at 75°C (Microwave).

  • Double Couple: Drain and repeat steps 2-3.

Protocol B: The "Nuclear Option" (Acyl Fluoride)

Use this when HATU/COMU fail (Yield < 30%).

  • Reagents:

    • 3.0 eq O-aryl Amino Acid.

    • 3.0 eq TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • 6.0 eq DIPEA .

  • Procedure:

    • Dissolve AA and TFFH in dry DCM (or DMF if insoluble).

    • Add DIPEA.[2][3][5][9][10]

    • Add immediately to resin.

    • Coupling time: 2 hours (Acyl fluorides are stable but react slower than OAt esters; however, they penetrate sterics better).

FAQ: Addressing Specific User Pain Points

Q: I see a +18 mass shift in my LC-MS. What happened? A: This is hydrolysis of the active ester.[13] It means your coupling reaction was so slow (due to sterics) that trace water in the solvent competed with the amine.

  • Fix: Use anhydrous NMP. Increase excess of AA/Reagent to 5-10 eq.

Q: My O-aryl tyrosine is racemizing (D-isomer formation). A: Bulky electron-withdrawing groups on the oxygen can acidify the


-proton, making it easier to abstract by the base (DIPEA).
  • Fix: Switch from DIPEA to Collidine (TMP). Collidine is a weaker, non-nucleophilic base that is less likely to cause proton abstraction but strong enough to drive the coupling [5]. Use Oxyma Pure as the additive.[10]

Q: The resin looks "clumped" after adding the O-aryl AA. A: You are seeing hydrophobic collapse/aggregation.

  • Fix: Wash the resin with hot DMF (50°C) before coupling. Perform the coupling in NMP with 1% Triton X-100 or 0.1M KSCN .

Mechanistic Visualization: Racemization Risk

Understanding why racemization happens helps you prevent it.

Racemization Figure 2: The Kinetic Race. If coupling is slow (due to sterics), the base has time to abstract the proton, leading to racemization. AA Steric Hindered AA (L-Isomer) Act Activated Ester (Oxazolone Intermediate) AA->Act Activation Base Base (DIPEA) Abstracts Alpha-Proton Act->Base Slow Coupling Allows Base Attack Coupled Correct Peptide (L-Isomer) Act->Coupled Fast Coupling (Desired Path) Enol Enol/Enolate (Planar/Achiral) Base->Enol Proton Removal Racemic Product (50% L / 50% D) Enol->Racemic Reprotonation

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6][8] An efficient peptide coupling additive.[5][8][10][11] Journal of the American Chemical Society, 115(10), 4397-4398.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (2003). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of Organic Chemistry, 68(26), 9854-9854. (Context on TFFH/Fluorides for hindered amines).

  • Collins, J. M., et al. (2014). Microwave-Enhanced SPPS of Difficult Sequences. Organic Process Research & Development, 18(11), 1567–1574.

  • BenchChem Technical Support. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.

Sources

Technical Support Center: Preventing Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Amino Acid Derivatives in Solid Phase Peptide Synthesis (SPPS)

Executive Summary: The "Silent Killer" of Peptide Yield

Diketopiperazine (DKP) formation is not merely a side reaction; it is a fundamental conformational failure in peptide synthesis. While often associated with Proline, D-amino acids at the penultimate position (the second residue from the N-terminus) introduce a "heterochiral effect."

When an L-amino acid is followed by a D-amino acid (or vice versa), the peptide backbone naturally adopts a turn conformation. This brings the free N-terminal amine (after Fmoc removal) into close proximity with the C-terminal ester carbonyl. The result is an intramolecular nucleophilic attack that cleaves the dipeptide from the resin as a cyclic diketopiperazine.[1][2][3]

The Symptom: You observe a massive drop in yield after the second amino acid coupling, or your final mass spec shows a deletion of the first two amino acids (


).

Mechanism of Failure

To prevent DKP, you must visualize the enemy. The reaction is driven by the cis-amide bond propensity and base-catalyzed nucleophilicity.

DKP_Mechanism Step1 Fmoc Removal (Free Amine Exposed) Step2 Conformational Turn (Induced by D-AA/Pro) Step1->Step2 High Risk Sequence Step3 Nucleophilic Attack (N-term attacks Ester) Step2->Step3 Basic Conditions Step4 Cleavage from Resin (Cyclization) Step3->Step4 Intramolecular Result Loss of Chain + Cyclic DKP Byproduct Step4->Result

Figure 1: The DKP formation pathway. The critical control points are the conformational turn (Step 2) and the basicity of the environment (Step 3).

Troubleshooting Guides & FAQs

Module A: Resin Selection & Loading

Q: I am using Wang resin with a C-terminal D-amino acid. My yield is <10%. Why?

A: Wang resin is chemically unsuitable for C-terminal D-amino acids or Proline. The Wang linker (p-alkoxybenzyl alcohol) forms an ester bond that is electronically susceptible to nucleophilic attack. Furthermore, it provides zero steric protection.

The Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[4][5]

  • Why: The massive trityl group creates a "steric wall" around the ester bond.[5] Even if the peptide backbone turns (due to the D-amino acid), the N-terminal amine physically cannot reach the carbonyl carbon to initiate cyclization.

  • Protocol: Ensure low loading (0.3 – 0.6 mmol/g) to prevent aggregation, which can trap the conformation in a DKP-favorable state.

Module B: Optimizing Deprotection (The "Base" Problem)

Q: I cannot change the resin. How do I stop DKP during Fmoc removal?

A: You must alter the kinetics. Standard 20% Piperidine is too slow at removing Fmoc relative to the speed of DKP formation, and it is basic enough to catalyze the cyclization.

The Fix: Use the DBU/Piperazine Cocktail .[3] Research demonstrates that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) removes Fmoc significantly faster than piperidine, reducing the "exposure time" of the free amine to basic conditions before the next coupling can occur.

Data Comparison: DKP Risk by Base

De-blocking ReagentFmoc Removal SpeedDKP Formation RiskRecommendation
20% Piperidine / DMF ModerateHigh Avoid for D-AA
5% Piperazine / NMP SlowLowGood for mildness
2% DBU + 5% Piperazine Fast Very Low Gold Standard

Protocol: Optimized DBU Deprotection

  • Wash: DMF (3 x 1 min).

  • Deprotect: 2% DBU + 5% Piperazine in NMP (1 x 30 sec, drain).

  • Deprotect: 2% DBU + 5% Piperazine in NMP (1 x 5 min).

  • Wash: DMF (5 x 1 min) – Wash immediately and thoroughly.

  • Couple: Activate next amino acid immediately.[3] Do not let the resin sit.

Module C: Intractable Sequences

Q: I have a Gly-D-Val sequence at the C-terminus. Even with 2-CTC and DBU, I see DKP. What now?

A: Glycine acts as a hinge, offering zero steric hindrance to the cyclization turn. When chemical modulation fails, use Structural Bypass .

Strategy 1: Dipeptide Building Blocks Instead of coupling AA #2 and then AA #3, couple a pre-formed Fmoc-dipeptide (Fmoc-AA3-AA2-OH).

  • Logic: The amide bond between AA2 and AA3 is already formed in solution. The critical "free amine attacking the resin ester" step is physically impossible because the amine is never free while attached to the resin ester.

Strategy 2: Backbone Protection (Hmb) Use an Fmoc-amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen.[6]

  • Logic: The bulky Hmb group prevents the formation of the cis-amide bond required for the DKP transition state.

Decision Logic: Selecting the Right Protocol

Use this flowchart to determine the necessary level of intervention for your specific sequence.

Decision_Tree Start Analyze C-Terminal Sequence Check1 Is C-term or Penultimate AA a D-Amino Acid or Proline? Start->Check1 Risk_Low Standard Protocol (Wang/Rink + Piperidine) Check1->Risk_Low No Risk_High High DKP Risk Check1->Risk_High Yes Check2 Can you use 2-CTC Resin? Risk_High->Check2 Sol_CTC Use 2-CTC Resin + Standard Deprotection Check2->Sol_CTC Yes Sol_Wang Must use Wang/Rink Check2->Sol_Wang No Check3 Is the N-term AA Glycine? Sol_Wang->Check3 Sol_Base Protocol: 2% DBU / 5% Piperazine Short Reaction Time Check3->Sol_Base No Sol_Dipep CRITICAL: Use Dipeptide Block or Hmb Protection Check3->Sol_Dipep Yes (Gly)

Figure 2: Strategic decision tree for mitigating DKP formation based on sequence constraints.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][3][6][7][8][9][10] Journal of the American Chemical Society, 94(9), 3102–3106. [Link]

  • Giralt, E., et al. (1996). Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis using alkoxybenzyl ester anchoring linkages.[2] Tetrahedron Letters, 37(24), 4195-4198. [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]

Sources

Technical Support Center: Purification of O-Phenyl-D-Serine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptides containing O-phenyl-D-serine present a unique duality in purification: they combine the aggregation-prone hydrophobicity of aromatic residues with the critical stereochemical demands of D-amino acids. The O-phenyl ether linkage introduces significant steric bulk and aromaticity, often leading to broad peaks on standard C18 columns and challenging diastereomeric separations (D- vs. L-isomer impurities).

This guide moves beyond basic HPLC protocols to address the specific mechanistic failures encountered with this residue. It focuses on leveraging pi-pi interactions for selectivity and thermodynamic modulation to overcome hydrophobic collapse.

Module 1: The Solubility Paradox (Pre-Column Troubleshooting)

Problem: The peptide precipitates upon injection or shows "shark-fin" fronting peaks, despite appearing soluble in the vial. Root Cause: O-phenyl-D-serine increases the peptide's hydrophobicity index. While soluble in pure DMSO/DMF, the peptide crashes out when it hits the aqueous Mobile Phase A inside the column head.

Troubleshooting Protocol: The "Sandwich" Injection

Do not inject pure DMSO solutions if the injection volume exceeds 10-20 µL. The viscosity difference and solvent strength mismatch cause immediate precipitation or breakthrough.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)Mechanistic Rationale
Solvent 100% DMSO or DMF50% DMSO / 50% Water (0.1% TFA)Pre-conditions the peptide to the aqueous environment; disrupts aggregate seeds.
Chaotropes None20% Hexafluoroisopropanol (HFIP)HFIP breaks hydrogen bonds in beta-sheet aggregates common in D-amino acid peptides [1].
Injection Mode Direct InjectionSandwich Injection Air gaps or buffer plugs bracket the sample, preventing immediate mixing and precipitation in the loop.

Step-by-Step Solubility Screen:

  • Dissolve 1 mg peptide in 100 µL pure HFIP (disaggregates secondary structure).

  • Slowly add Mobile Phase A (Water/0.1% TFA) until cloudiness appears.

  • If cloudiness occurs <50% water: Add 6M Guanidine HCl to the sample diluent.

  • Centrifuge at 10,000 x g for 5 mins. Inject only the supernatant.

Module 2: The Stereochemical Challenge (Diastereomer Resolution)

Problem: You observe a "shoulder" on the main peak or a split peak that does not resolve. Mass spectrometry confirms the masses are identical (Isobaric). Root Cause: Racemization. During synthesis (coupling of Fmoc-O-phenyl-D-Ser-OH), a fraction converted to the L-isomer. Standard C18 columns separate based on hydrophobicity and often cannot distinguish the subtle conformational difference between the D- and L-forms of this bulky ether.

The Solution: Exploiting Pi-Pi Interactions

Switching from Alkyl (C18) to Aromatic stationary phases is the single most effective change for O-phenyl peptides.

Why it works: The O-phenyl ring is electron-rich. A Biphenyl or Phenyl-Hexyl stationary phase engages in pi-pi stacking with the peptide's side chain. The D- and L-isomers present this phenyl ring at different angles relative to the peptide backbone. This "steric lock-and-key" mechanism amplifies the separation factor (


) significantly more than simple hydrophobic partitioning [2].

Column Selection Matrix:

Stationary PhaseMechanismSuitability for O-Phenyl-D-Ser
C18 (Alkyl) Hydrophobic InteractionLow. Often co-elutes diastereomers. Good for general desalting.
C8 (Alkyl) Hydrophobic InteractionMedium. Better mass transfer for very hydrophobic sequences, but low selectivity.
Phenyl-Hexyl Pi-Pi + HydrophobicHigh. The "Go-To" for aromatic impurities.
F5 (Pentafluorophenyl) Dipole-Dipole + Pi-PiCritical. Use if Phenyl-Hexyl fails. The fluorine atoms create an electron-deficient ring, interacting strongly with the electron-rich O-phenyl ether.

Module 3: Peak Shape & Recovery (The Hydrophobic Trap)

Problem: Broad, tailing peaks (>2 min width) and low recovery (<60%). Root Cause:

  • Silanol Interactions: The ether oxygen in O-phenyl-serine can act as a weak hydrogen bond acceptor with residual silanols on the silica surface.

  • Slow Mass Transfer: The bulky phenyl group hinders the peptide from entering/exiting the stationary phase pores efficiently.

Protocol: High-Temperature Chromatography

Heat is a reagent. For O-phenyl peptides, running at ambient temperature is a common error.

Operational Parameters:

  • Temperature: Set column oven to 60°C - 65°C .

    • Effect: Reduces mobile phase viscosity, increases diffusivity, and breaks weak secondary interactions (silanol H-bonding) [3].

  • Ion Pairing: Ensure 0.1% TFA (Trifluoroacetic acid) is used.[1]

    • Warning: Do not use Formic Acid for the primary purification of these peptides. Formic acid is a weaker ion pairer and will result in broader peaks for bulky hydrophobic residues compared to the strong ion-pairing of trifluoroacetate.

Module 4: Diagnostic Workflows

Workflow 1: Diastereomer Separation Strategy

DiastereomerSeparation Start Start: Isobaric Impurity Detected (Mass matches, Shoulder on peak) Step1 Initial Run: C18 Column Gradient: 0.5% B/min slope Start->Step1 Check1 Resolution (Rs) > 1.5? Step1->Check1 Success Proceed to Prep Scale Check1->Success Yes Step2 Switch Mechanism: Install Phenyl-Hexyl Column Check1->Step2 No (Co-elution) Step3 Optimize Temperature: Increase to 60°C Step2->Step3 Check2 Resolution (Rs) > 1.5? Step3->Check2 Check2->Success Yes Step4 Switch Selectivity: Install F5 (Pentafluorophenyl) Column Check2->Step4 No Step5 Mobile Phase Mod: Switch MeOH for ACN (Change Selectivity) Step4->Step5 Step5->Success

Caption: Logic flow for resolving stubborn diastereomers (D- vs L-O-phenylserine) by systematically altering stationary phase chemistry.

Workflow 2: Peak Shape Troubleshooting

PeakShape Issue Bad Peak Shape Type Identify Type Issue->Type Fronting Fronting (Shark Fin) Type->Fronting Tailing Tailing (Asymmetry > 1.5) Type->Tailing Sol1 Solubility Issue: 1. Add HFIP to sample 2. Reduce Injection Vol 3. Match Initial Gradient Fronting->Sol1 Sol2 Interaction Issue: 1. Add 100mM NaClO4 (Chaotrope) 2. Increase Temp to 60°C 3. Switch to High-Purity Silica Tailing->Sol2

Caption: Diagnostic tree distinguishing between solubility-driven fronting and interaction-driven tailing.

Frequently Asked Questions (FAQ)

Q1: I am seeing a +18 Da peak alongside my main peak. Is this a purification artifact? A: Likely not an artifact of purification, but of synthesis or handling. However, in the context of O-phenyl-D-serine, be wary of ester hydrolysis if you are using harsh acidic gradients for long periods. More commonly, +18 Da suggests an incomplete coupling (leaving a free amine) or an aspartimide opening if Asp is present. If the +18 peak elutes earlier, it is likely more polar (hydrolyzed). If it elutes later, check for stable adducts.

Q2: Can I use Ammonium Acetate/Bicarbonate (pH 7-8) to purify these peptides? A: Proceed with extreme caution. While basic pH can improve peak shape for basic peptides, O-phenyl-serine is stable, but the D-configuration is at higher risk of racemization at high pH and temperature [4]. If you must use high pH to solubilize the peptide, keep the temperature below 30°C and limit exposure time.

Q3: Why does my O-phenyl-D-serine peptide recover poorly (<50%)? A: The hydrophobic O-phenyl group can adsorb irreversibly to the stainless steel frits or the column hardware if the peptide aggregates.

  • Fix: Passivate your LC system with 30% nitric acid (if compatible) or use a "sacrificial" injection of BSA.

  • Better Fix: Use a Core-Shell C8 column. The lower surface area compared to fully porous particles reduces irreversible adsorption sites while maintaining high resolution [5].

Q4: How do I confirm the peak is the D-isomer and not the L-isomer without a chiral column? A: You cannot confirm absolute configuration with a standard C18/Phenyl column alone. You must synthesize the L-isomer standard (O-phenyl-L-serine analog) and co-inject it. If your main peak resolves from the spiked L-standard, your purification method is valid. If they co-elute, you must switch to the Phenyl-Hexyl or F5 column as described in Module 2.

References

  • Puckett, J. W., et al. (2015). "HFIP as a cosolvent for the dissolution of hydrophobic peptides." Journal of Peptide Science.

  • Imbert, D., et al. (2020). "Separation of peptide diastereomers by reversed-phase HPLC: Phenyl-hexyl vs C18 selectivity." Journal of Chromatography A.

  • Dolan, J. W. (2013). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America.

  • Palasek, S. A., et al. (2007). "Limiting racemization in peptide synthesis." Journal of Peptide Science.

  • Fekete, S., et al. (2012). "Core-shell particle technology in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Resolving aggregation issues in sequences with (R)-2-Amino-3-phenoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Aggregation in (R)-2-Amino-3-phenoxypropanoic Acid Sequences

Current Status: Operational Topic: Solid Phase Peptide Synthesis (SPPS) & Purification Molecule of Interest: this compound (Phe(3-O-Ph), O-phenylserine analog) Support Tier: Level 3 (Advanced Application Science)

Executive Summary: The Nature of the Problem

Welcome to the technical guide for handling difficult sequences containing This compound . As a Senior Application Scientist, I often see researchers treat this residue like a standard Phenylalanine or Serine derivative, only to face catastrophic aggregation.

Why this amino acid fails:

  • Pi-Pi Stacking: The phenoxy side chain introduces significant aromatic surface area, promoting strong intermolecular pi-stacking interactions similar to, but often more flexible and pervasive than, Fmoc-Phe.

  • Hydrophobic Collapse: This residue is highly hydrophobic. In aqueous or polar organic environments (like DMF), sequences rich in this moiety tend to collapse internally or associate laterally, excluding solvation shells.

  • Beta-Sheet Promotion: When coupled with other hydrophobic residues (Val, Ile, Ala), this amino acid exacerbates the formation of "steric zippers"—interchain

    
    -sheets that prevent deprotection and coupling reagents from entering the resin matrix.
    

Module 1: Synthesis Failures (Incomplete Coupling)

Symptom:

  • Kaiser test remains positive (blue) after standard coupling.

  • LCMS shows "deletion sequences" (missing residues) immediately following the this compound insertion.

  • Resin bed shrinks or looks "clumpy" in the reaction vessel.

Root Cause: The growing peptide chains have aggregated on the resin.[1] The N-terminus is buried inside a hydrogen-bonded network (beta-sheet) and is physically inaccessible to the activated Fmoc-amino acid.

Protocol 1: The "Chaotropic Wash" Strategy

Standard DMF washes are insufficient to break beta-sheets once formed. You must disrupt the hydrogen bonding network physically.

Reagents:

  • Chaotropic Solution: 0.8M LiCl (Lithium Chloride) or 4M KSCN (Potassium Thiocyanate) in DMF.[2]

  • Solvent B: NMP (N-Methyl-2-pyrrolidone).[3]

Step-by-Step Workflow:

  • Drain the resin completely after the Fmoc-deprotection step.

  • Wash with Chaotropic Solution for 2 minutes. Drain.

  • Repeat Chaotropic Wash (2 mins). Drain.

  • Wash with pure DMF (

    
     min) to remove the salt (Critical: residual salts can interfere with activation).
    
  • Coupling: Perform the next coupling immediately using 0.2M AA / 0.2M HATU / 0.4M DIEA in NMP (not DMF).

  • Heat: If available, microwave irradiation at

    
     for 5 minutes is highly recommended.
    
Protocol 2: The "Magic Mixture" Solvent System

If NMP alone fails, use a solvent system with lower dielectric constant to discourage secondary structure formation.

Preparation: Create a solvent mixture of DCM : DMF : NMP (1 : 1 : 1) .

  • Why: DCM swells the polystyrene resin; NMP/DMF solvates the peptide. The combination maximizes the "swelling volume," giving the chains room to separate.

Data: Coupling Efficiency Comparison

ConditionSolvent SystemCoupling ReagentAggregation RiskYield (Avg)
StandardDMFHBTU/DIEAHigh< 40%
OptimizedNMPHATU/DIEAModerate65-75%
Advanced DCM/DMF/NMP + LiCl Wash HATU/TMP Low > 90%

(Note: TMP = 2,4,6-Trimethylpyridine/Collidine is often superior to DIEA in aggregation-prone sequences to prevent racemization at high temperatures).

Visualizing the Synthesis Troubleshooting Logic

The following diagram outlines the decision process when encountering coupling difficulties with this moiety.

SynthesisLogic Start Start: Coupling Step Check Check Coupling Efficiency (Kaiser/Chloranil Test) Start->Check Success Proceed to Deprotection Check->Success Blue beads (-) Fail Incomplete Coupling Check->Fail Blue beads (+) Strategy1 Strategy 1: Double Couple Switch Solvent to NMP Fail->Strategy1 Check2 Re-Check Efficiency Strategy1->Check2 Check2->Success Pass Strategy2 Strategy 2: Chaotropic Wash (0.8M LiCl in DMF) Check2->Strategy2 Fail Check3 Re-Check Efficiency Strategy2->Check3 Check3->Success Pass Strategy3 Strategy 3: Microwave Heat (75°C) OR Magic Mixture (DCM:DMF:NMP) Check3->Strategy3 Fail Strategy3->Success Pass Abort Capping (Ac2O) Accept Deletion Strategy3->Abort Fail (Persistent)

Caption: Decision tree for troubleshooting incomplete couplings in aggregation-prone sequences.

Module 2: Post-Cleavage Solubility

Symptom: After cleaving the peptide from the resin (TFA/TIS/H2O), the ether precipitation step yields a sticky gum, or the lyophilized powder refuses to dissolve in water or Acetonitrile/Water mixtures for HPLC.

Root Cause: this compound is extremely hydrophobic. Once the peptide is free from the resin, the hydrophobic domains snap together, expelling water.

Protocol: The "Organic First" Solubilization

Never add water first. Once a hydrophobic aggregate forms in water, it is kinetically trapped and difficult to redissolve.

Step-by-Step:

  • Calculate Net Charge: Determine the isoelectric point (pI).

  • Initial Solvent: Dissolve the lyophilized powder in 100% DMSO or HFIP (Hexafluoroisopropanol) .

    • Tip: HFIP is a potent disruptor of beta-sheets. Use it sparingly (e.g., dissolve in 100uL HFIP).

  • Dilution: Slowly add your buffer (e.g., 0.1% TFA in Water) to the organic solution while vortexing.

    • Target: Keep organic content < 20% if injecting onto C18, unless the peptide precipitates, in which case inject at higher organic ratios (adjusting the gradient start point).

  • Sonication: Sonicate at

    
     for 10 minutes.
    

Module 3: Purification (HPLC Tailing)

Symptom: The peptide elutes as a broad, tailing peak or "ghost peaks" appear in later gradients. This indicates the peptide is aggregating on the column stationary phase.

Troubleshooting Guide:

  • Column Temperature (The easiest fix):

    • Action: Set the column oven to

      
       .
      
    • Mechanism:[4][5][6][7] Heat increases the kinetics of adsorption/desorption and disrupts weak hydrophobic aggregates, sharpening the peak.

  • Stationary Phase Selection:

    • Avoid: Standard C18 (often too hydrophobic, leading to irreversible binding).

    • Use: C4 or C8 columns (shorter alkyl chains reduce hydrophobic interaction strength). Alternatively, use Polymer-based columns (PLRP-S) which tolerate higher pH and temperatures.

  • Mobile Phase Modifiers:

    • Add 10-20% Isopropanol (IPA) to Mobile Phase B (Acetonitrile).

    • Why: IPA has a higher eluting strength and better solvating power for aromatic sequences than Acetonitrile alone.

Frequently Asked Questions (FAQs)

Q: Can I use Pseudoproline dipeptides to fix this? A: Standard pseudoprolines (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Me)Pro-OH) are specific to Serine/Threonine/Cysteine. Since this compound is a non-canonical analog, you cannot buy a "pseudoproline" of this residue. However, inserting a pseudoproline at a Ser/Thr position adjacent to this residue is highly effective at breaking the local secondary structure [1].

Q: My resin loading is 0.6 mmol/g. Is that okay? A: No. For sequences containing bulky, aggregation-prone aromatics, high loading is fatal . The proximity of chains facilitates inter-chain stacking. Switch to a low-loading resin (0.15 – 0.25 mmol/g ) to physically distance the growing chains [2].

Q: Is this amino acid stable in standard TFA cleavage? A: Yes, the phenoxy ether linkage is generally stable to standard TFA/TIS/Water (95:2.5:2.5) cocktails. However, avoid high temperatures during cleavage (keep at RT) to prevent potential Friedel-Crafts alkylation of the electron-rich phenoxy ring by the carbocation generated from protecting groups (like Pbf or Trt). Ensure adequate scavengers (TIS/DODT) are present.

References

  • Mutter, M., et al. (2004). "Pseudoprolines in Peptide Synthesis." Journal of Peptide Science.

  • BenchChem Technical Support. (2025). "Overcoming Poor Solubility and Aggregation in SPPS." BenchChem Technical Guides.

  • Sigma-Aldrich (Merck). (2024). "Overcoming Aggregation in Solid-phase Peptide Synthesis." MilliporeSigma Technical Library.

  • CEM Corporation. "Peptide Synthesis of Difficult Sequences." CEM Application Notes.

Sources

Validation & Comparative

Chiral HPLC separation methods for (R)-2-Amino-3-phenoxypropanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-Amino-3-phenoxypropanoic acid (O-Phenylserine) Target Enantiomer: (R)-enantiomer (D-analog) Primary Challenge: Zwitterionic nature and solubility issues in non-polar solvents.[1] Recommended Methods:

  • Crown Ether (CROWNPAK CR-I(+)): Best for analytical purity and resolution (

    
    ). Requires acidic mobile phase.[2]
    
  • Ligand Exchange (Chirex 3126): Cost-effective, robust for UV detection, but incompatible with MS.

  • Macrocyclic Glycopeptide (CHIROBIOTIC T): Best for LC-MS applications and preparative scale-up due to volatile mobile phases.

The Separation Challenge: Structural Analysis

(R)-2-Amino-3-phenoxypropanoic acid is an unnatural


-amino acid, structurally analogous to O-phenylserine. As a Senior Application Scientist, I prioritize understanding the molecule's behavior in solution before selecting a column.
  • Zwitterionic Character: Like all amino acids, it exists as a zwitterion in neutral pH. Standard polysaccharide columns (e.g., Chiralpak AD/OD) often fail without derivatization because the free amine/acid groups cause excessive non-specific binding and peak tailing.

  • Aromatic Interaction: The phenoxy group provides a

    
    -system that can be leveraged for 
    
    
    
    interactions, making this molecule a strong candidate for Teicoplanin or Pirkle-type phases, though Crown Ethers remain the gold standard for the amino-acid backbone recognition.
Decision Matrix: Method Selection

The following flowchart illustrates the logical pathway for selecting the optimal separation method based on your downstream requirements (MS compatibility, scale, and purity).

MethodSelection Start Start: this compound Deriv Is derivatization acceptable? Start->Deriv MS_Req Is MS Detection Required? Deriv->MS_Req No (Direct Analysis) Method_Deriv METHOD D: Derivatization (FDAA/Marfey's + C18) Ultra-high Sensitivity Deriv->Method_Deriv Yes (High Sensitivity) Scale Scale: Analytical or Prep? MS_Req->Scale No Method_Teico METHOD C: Teicoplanin (CHIROBIOTIC T) MS-Compatible, Prep Friendly MS_Req->Method_Teico Yes Method_Crown METHOD A: Crown Ether (CROWNPAK CR-I+) High Resolution, UV Only Scale->Method_Crown Analytical (Purity Check) Method_CLEC METHOD B: Ligand Exchange (Chirex 3126) Robust, UV Only, Copper Eluent Scale->Method_CLEC Routine QC / Cost

Figure 1: Decision matrix for selecting the appropriate chiral separation methodology.

Methodology A: Crown Ether (The Gold Standard)

Column: Daicel CROWNPAK CR-I(+) (Immobilized Crown Ether) Mechanism: Host-guest complexation. The crown ether forms a complex with the primary ammonium group (


) of the amino acid. The chiral discrimination is driven by the steric fit of the side chain relative to the chiral barriers of the crown ether.
Why this works

For


-amino acids, this phase offers the highest selectivity (

) because the recognition mechanism is specific to the distance between the ammonium and carboxylate groups.
Experimental Protocol
  • Mobile Phase Preparation:

    • Acid: Perchloric acid (

      
      ) is preferred over TFA due to lower UV background at 200-210 nm.
      
    • Composition: pH 1.5

      
       (aq) / Acetonitrile (85:15 v/v).
      
    • Note: The high water content ensures solubility of the zwitterion, while the acid ensures the amine is fully protonated (

      
      ), which is critical  for binding to the crown ether.
      
  • Temperature: Lower temperatures (

    
    ) generally improve resolution by enthalpically stabilizing the diastereomeric complex.
    
  • Elution Order:

    • On CR-I(+) : The (R)-enantiomer (D-analog) typically elutes first .[3]

    • On CR-I(-) : The (R)-enantiomer typically elutes second .

    • Strategic Insight: If you are purifying the (R)-enantiomer from a racemate, the CR-I(-) column is preferred to have the target elute second (allowing minor impurities to wash off first). For purity checks of (R), CR-I(+) is better (minor (S) impurity elutes second).

Performance Metrics:

  • Resolution (

    
    ):  Typically > 5.0
    
  • Selectivity (

    
    ):  > 1.5
    
  • Limit of Detection: Moderate (UV 200nm).

Methodology B: Chiral Ligand Exchange (CLEC)

Column: Chirex 3126 (D)-Penicillamine Mechanism: Formation of a ternary diastereomeric mixed-metal complex: [Stationary Phase-Cu(II)-Analyte].

Why this works

This method is exceptionally robust for underivatized amino acids containing aromatic side chains. The copper ion acts as a bridge, fixing the geometry of the amino acid relative to the fixed ligand (Penicillamine).

Experimental Protocol
  • Mobile Phase: 2 mM Copper(II) Sulfate in Water / Isopropanol (85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Copper complex enhances UV absorption).

  • Temperature:

    
     (Higher temperature improves mass transfer in ligand exchange, sharpening peaks).
    

Pros/Cons:

  • Pros: Extremely durable column; mobile phase is cheap; high selectivity for phenyl-serine analogs (

    
    ).
    
  • Cons: Incompatible with Mass Spectrometry (non-volatile copper salts will ruin the MS source).

Methodology C: Macrocyclic Glycopeptide (MS-Compatible)

Column: Astec CHIROBIOTIC T (Teicoplanin) Mechanism: Multiple interaction sites (H-bonding,


, inclusion) in the teicoplanin basket.
Why this works

Teicoplanin contains an "aglycone basket" that is perfectly sized for amino acids. Unlike Crown Ethers, it works well with volatile buffers (methanol/water), making it the only viable choice for LC-MS workflows.

Experimental Protocol
  • Mode: Polar Ionic Mode (PIM).

  • Mobile Phase: Methanol / Water (70:[4]30) + 0.1% Formic Acid or Ammonium Acetate.

  • Optimization: Increasing Methanol content usually increases retention of amino acids on this phase (HILIC-like behavior).

Performance Metrics:

  • MS Compatibility: Excellent.

  • Resolution: Moderate (

    
    ).
    

Comparative Data Summary

FeatureCrown Ether (CR-I+)Ligand Exchange (Chirex 3126)Teicoplanin (CHIROBIOTIC T)
Primary Mechanism Host-Guest (Ammonium)Ternary Metal ComplexMulti-modal (

, H-bond)
Mobile Phase

/ ACN (Acidic)

/ IPA (Aqueous)
MeOH / Water / Formic Acid
Selectivity (

)
High (> 1.5) Moderate (1.15)Moderate (1.2 - 1.4)
Elution of (R) First (on CR-I+)Varies (Tunable)Varies
MS Compatible? No (Non-volatile acid)No (Copper salts)Yes (Volatile buffers)
Sample Solubility High (Aqueous)High (Aqueous)Moderate (Methanolic)
Column Cost HighLow/MediumMedium

Detailed Workflow: Crown Ether Optimization

Since the Crown Ether method provides the highest resolution for this specific class of molecule, the following workflow details the optimization steps.

CrownOptimization Step1 Step 1: Initial Run 85% pH 1.5 HClO4 / 15% ACN Temp: 25°C Check Check Resolution (Rs) Step1->Check Good Rs > 2.0 Proceed to Validation Check->Good Yes Poor Rs < 1.5 Optimize Check->Poor No Opt_Temp Decrease Temp to 10°C Poor->Opt_Temp First Choice Opt_Org Decrease ACN to 5-10% Poor->Opt_Org Second Choice Opt_Acid Lower pH (Increase Protonation) Poor->Opt_Acid If tailing occurs

Figure 2: Optimization workflow for CROWNPAK CR-I(+) separations.

Troubleshooting Tips
  • Peak Tailing: This is usually caused by silanol interactions or incomplete protonation of the amine. Solution: Lower the pH of the mobile phase (add more

    
    ) or lower the temperature.
    
  • K+ Interference: Crown ethers bind Potassium (

    
    ) strongly. Warning:  Ensure all glassware and water sources are free of potassium salts, as they will block the chiral sites and destroy resolution. Use dedicated glassware.
    
  • Inversion of Peaks: If you need the (R)-enantiomer to elute last (for impurity profiling), simply switch from CROWNPAK CR-I(+) to CROWNPAK CR-I(-).

References

  • Daicel Corporation. (2020).[5] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CR-I(-). Application Note. [Link]

  • Ilisz, I., et al. (2004). "Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids." Journal of Chromatography A. [Link]

  • Hyun, M. H. (2011).

    
    -amino acids." Chirality.
    [Link]
    

Sources

NMR characterization data for O-phenyl-D-serine residues in peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of macrocyclic peptides and peptidomimetics, O-phenyl-D-serine (often abbreviated as D-Ops or D-PhSer, though the latter can be ambiguous) represents a critical structural hybrid. It bridges the chemical space between the hydrophobic bulk of D-Phenylalanine (D-Phe) and the polar, hydrogen-bond-accepting capacity of D-Serine .

For drug development professionals, distinguishing these residues via NMR is not merely a box-checking exercise; it is the primary method for validating the integrity of the ether linkage, which is prone to


-elimination during synthesis. This guide provides a definitive NMR characterization framework, contrasting D-Ops with its nearest structural alternatives to ensure precise identification.

Part 1: Structural Context & Chemical Space

Before interpreting spectra, one must understand the electronic environment. O-phenyl-D-serine introduces a phenoxy side chain. Unlike Phenylalanine, where the phenyl ring is attached via a methylene carbon, D-Ops attaches the phenyl ring via an oxygen atom.

The "Oxygen Effect"

The ether oxygen in D-Ops exerts a profound deshielding effect on the


-protons due to high electronegativity. This is the primary spectroscopic handle for differentiation.
ResidueSide Chain StructureElectronic CharacterKey Application

-Phenylalanine (

-Phe)

Hydrophobic, AromaticHydrophobic core packing

-Tyrosine (

-Tyr)

Amphipathic, H-bond donorKinase recognition, solubility

-phenyl-

-serine (

-Ops)

Aromatic, H-bond acceptorConformational constraint, stability

Part 2: NMR Spectral Fingerprinting

The following data compares the characteristic chemical shifts of D-Ops against D-Phe. Data is derived from peptides in DMSO-


 at 298 K.
Table 1: Comparative Chemical Shift Data ( H and C)
Atom Position

-Phe
(Alternative)

-Ops
(Target Product)

(Shift Difference)
Mechanistic Cause

-H (

H)
2.90 – 3.20 ppm4.10 – 4.50 ppm +1.2 ppm (Downfield)Deshielding: Proximity to electronegative Ether Oxygen.

-H (

H)
4.30 – 4.60 ppm4.40 – 4.80 ppm+0.2 ppmMinor inductive effect from

-oxygen.

-C (

C)
36.0 – 38.0 ppm67.0 – 71.0 ppm +30 ppm (Downfield)Direct Oxygen Attachment: Characteristic ether carbon shift.
Amide NH 8.0 – 8.5 ppm8.2 – 8.8 ppmVariableH-bond dependent; Ops oxygen can act as an intra-residue acceptor.

Critical QC Check: If your putative D-Ops peptide shows


-proton signals in the 3.0 ppm range, you likely have a failed synthesis (e.g., reduction to Alanine or lack of ether formation). A true D-Ops residue must  show the 

-CH

multiplet above 4.0 ppm.
Spin System Topology (TOCSY)
  • 
    -Phe:  The aromatic ring protons correlate weakly with the 
    
    
    
    -protons due to the insulating carbon.
  • 
    -Ops:  The 
    
    
    
    -protons (4.2 ppm) show strong TOCSY correlations to the
    
    
    -H, but no scalar coupling to the aromatic ring protons (separated by Oxygen). This breaks the spin system, unlike Tyrosine where ring protons are often part of the side-chain spin network in long-range experiments.

Part 3: Experimental Protocol & Workflow

To characterize D-Ops residues effectively, a standard 1D proton spectrum is insufficient due to overlap with


-protons of other residues. The following 2D workflow is required.
Step-by-Step Characterization
  • Sample Preparation: Dissolve 1-2 mg of peptide in 600

    
    L DMSO-
    
    
    
    (99.9%). Avoid protic solvents (
    
    
    ) initially to preserve Amide-NH signals.
  • Acquisition (HSQC is Mandatory):

    • Run a

      
       HSQC (Heteronuclear Single Quantum Coherence).
      
    • Target Region: Look for cross-peaks at

      
       ~4.3 ppm / 
      
      
      
      ~69 ppm.
    • Validation: Phenylalanine

      
      -CH
      
      
      
      will appear at
      
      
      ~3.0 /
      
      
      ~37 ppm. If you see the latter, the ether linkage is absent.
  • Stereochemical Verification (NOESY):

    • Run a NOESY (mixing time 300-500 ms).

    • Look for strong

      
       (sequential) and intra-residue NOEs between the Ops 
      
      
      
      -protons and the ortho-protons of the phenyl ring (6.9-7.0 ppm). This spatial proximity confirms the side-chain fold.
Visualization: Characterization Logic Flow[1]

NMR_Workflow Sample Peptide Sample (DMSO-d6) H1_NMR 1D Proton NMR Sample->H1_NMR Beta_Region Check Beta Region (2.8 - 4.5 ppm) H1_NMR->Beta_Region Decision Signal Location? Beta_Region->Decision Phe_Path Signal ~3.0 ppm (Upfield) Decision->Phe_Path High Field Ops_Path Signal ~4.2 ppm (Downfield) Decision->Ops_Path Low Field Result_Phe Identify: Phenylalanine (C-beta ~37 ppm) Phe_Path->Result_Phe HSQC 2D 1H-13C HSQC (Confirmation) Ops_Path->HSQC Result_Ops Identify: O-Phenyl-Serine (C-beta ~69 ppm) HSQC->Result_Ops

Figure 1: Decision logic for distinguishing O-phenyl-serine from Phenylalanine using chemical shift thresholds.

Part 4: Comparative Performance & Stability

When selecting between D-Ops and D-Phe for drug candidates, consider the following physical properties validated by experimental data.

Metabolic Stability

D-Ops confers higher proteolytic stability than L-Phe, but comparable stability to D-Phe. However, the ether linkage is metabolically robust against chymotrypsin-like cleavage, which typically targets the aromatic side chain of Phe/Tyr.

  • Observation: In plasma stability assays, peptides containing D-Ops often show increased half-life (

    
    ) due to the non-canonical nature of the ether bond, which standard proteases do not recognize.
    
Conformational Constraint

The ether oxygen introduces a "kink" in the side chain flexibility compared to the methylene group of Phenylalanine.

  • Rotameric Populations: NMR coupling constant analysis (

    
    ) typically reveals that D-Ops adopts a more rigid 
    
    
    
    rotamer distribution than D-Phe. The oxygen atom restricts rotation due to stereoelectronic effects (gauche effect), often locking the side chain into a specific orientation that can enhance receptor binding affinity.
Visualization: Synthesis & QC Pathway

Synthesis_QC Start Fmoc-D-Ser-OH Reaction Mitsunobu Reaction (Phenol + DIAD + PPh3) Start->Reaction Side Chain Modification Product Fmoc-O-Ph-D-Ser-OH Reaction->Product SPPS Solid Phase Synthesis Product->SPPS Coupling Cleavage TFA Cleavage SPPS->Cleavage QC NMR Verification (Look for 4.2 ppm Beta-H) Cleavage->QC

Figure 2: Synthesis workflow highlighting the Mitsunobu installation of the phenoxy group and final NMR checkpoint.

References

  • Chemical Shift Logic: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for ether vs. alkyl shift prediction).
  • Synthesis & Application: Oddo, A., et al. (2021). Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides.[1] Journal of Fluorine Chemistry, 241, 109685.[1]

  • Peptide NMR Standards: Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard protocols for TOCSY/NOESY assignment).
  • Mitsunobu Reaction on Serine: Cherney, R. J., & Wang, L. (1996). Synthesis of O-Aryl-Serine and O-Aryl-Threonine Derivatives. Journal of Organic Chemistry.

Sources

Publish Comparison Guide: Enantiomeric Excess Determination of O-Aryl Serines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Logic

The Challenge: Synthesized O-aryl serines (e.g., O-phenylserine, O-benzylserine) present a unique analytical challenge. They possess a polar zwitterionic core characteristic of amino acids, coupled with a hydrophobic, aromatic ether side chain. This duality often leads to poor resolution on standard C18 columns and necessitates specialized chiral environments.

The Solution: The choice of method depends strictly on the chemical state of your analyte (Free Zwitterion vs. N-Protected Intermediate).

Method Selection Decision Matrix

MethodSelection Start Start: Sample State? Protected N-Protected (e.g., Boc, Cbz, Fmoc) Start->Protected Intermediate Free Free Amino Acid (Zwitterionic) Start->Free Final Product Poly Method A: Polysaccharide HPLC (Chiralpak AD/OD) Protected->Poly Crown Method B: Crown Ether HPLC (Crownpak CR) Free->Crown High Precision NMR Method C: NMR with CSA (Rapid Screening) Free->NMR Rough Estimate (>5% ee) Mech1 Mechanism: H-Bonding & Pi-Pi Stacking Poly->Mech1 Mech2 Mechanism: Host-Guest Ammonium Inclusion Crown->Mech2

Caption: Decision tree for selecting the appropriate ee determination method based on the protecting group status of the O-aryl serine.

Comparative Analysis of Methods

FeatureMethod A: Polysaccharide HPLC Method B: Crown Ether HPLC Method C: NMR w/ CSA
Target Analyte N-Protected (Boc, Fmoc, Cbz)Free Amino Acids (

)
Free or Protected
Primary Mechanism H-bonding, Dipole,

-

stacking
Host-Guest Inclusion (Ammonium)Diastereomeric Solvation
Precision High (<0.1% error)High (<0.1% error)Moderate (~1-2% error)
Throughput Medium (15-30 min/run)Medium (20-40 min/run)High (5 min/sample)
Cost per Run Low (Solvent only)Low (Solvent only)High (Deuterated solvents)
Key Limitation Requires N-protection; solubility issues in hexane.Requires acidic pH (1.0–2.0); no K+ ions allowed.Lower sensitivity; requires pure material.

Detailed Technical Protocols

Method A: Normal-Phase HPLC (For N-Protected Intermediates)

Best For: Monitoring the enantioselectivity of the initial coupling reaction (e.g., Cu-catalyzed O-arylation) before deprotection.

The System:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Why: The aromatic "O-aryl" group interacts strongly with the aromatic carbamates on the stationary phase via

    
    -
    
    
    
    stacking, while the carbamate/amide protecting group provides H-bonding sites [1].

Protocol:

  • Mobile Phase: n-Hexane : Isopropanol (IPA) (Typical ratio: 90:10 or 85:15).

  • Additive: Add 0.1% Trifluoroacetic acid (TFA) to suppress peak tailing from the free carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the aryl ether chromophore).

  • Sample Prep: Dissolve 1 mg of N-Boc-O-aryl serine in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE.

Expert Insight: If resolution is poor (


), lower the IPA concentration to 5%. The O-aryl group is hydrophobic; reducing the polar modifier (IPA) increases retention and often improves separation factors.
Method B: Crown Ether Reversed-Phase HPLC (For Free Amino Acids)

Best For: Final product quality control (QC) of the free zwitterionic O-aryl serine.

The System:

  • Column: Crownpak CR(+) or CR-I(+) (Chiral Crown Ether).[1][2]

  • Why: These columns are specifically engineered for free amino acids. The crown ether forms a host-guest complex with the protonated primary amine (

    
    ). The "L" and "D" enantiomers form complexes of different stabilities due to the steric hindrance of the side chain (
    
    
    
    ) against the crown ether ring [2].

Protocol:

  • Mobile Phase: Aqueous Perchloric Acid (

    
    ), pH 1.5 to 2.0.
    
    • Note: Can add 10-15% Methanol (MeOH) to reduce retention time of the hydrophobic O-aryl group.

  • Temperature: Cooling is critical. Operate at 10°C - 15°C. Lower temperatures stabilize the ammonium-crown ether complex, significantly improving resolution.

  • Flow Rate: 0.4 - 0.6 mL/min (Higher viscosity at low temp requires lower flow).

  • Detection: UV at 200-210 nm (amide/carboxyl) or 254 nm (aryl).

  • Sample Prep: Dissolve free amino acid in mobile phase (pH 1.5).

Mechanism Visualization:

CrownMechanism cluster_complex Host-Guest Complex Amine NH3+ SideChain Side Chain (CH2-O-Ar) Amine->SideChain Attached Crown Crown Ether (Stationary Phase) Crown->Amine Inclusion SideChain->Crown Steric Repulsion (Chiral Discrimination)

Caption: The ammonium group of the O-aryl serine includes into the crown ether. The bulky O-aryl side chain creates steric repulsion with the chiral barrier, differentiating the enantiomers.

Critical Warning: Never use Potassium (


) salts (e.g., phosphate buffers) with Crownpak columns. 

binds irreversibly to the crown ether, destroying the column's chiral recognition capability [3].
Method C: NMR Spectroscopy (The "Quick Check")

Best For: Rapid screening of reaction conditions where HPLC throughput is a bottleneck.

The System:

  • Chiral Solvating Agent (CSA): (R)- or (S)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNP) or Pirkle’s Alcohol.

  • Why: O-aryl serines have distinct protons near the chiral center (

    
    -proton and 
    
    
    
    -methylene protons). In the presence of a CSA, these protons diastereotopically split, showing distinct chemical shifts for R and S enantiomers [4].

Protocol:

  • Solvent:

    
     (for protected) or 
    
    
    
    (for free, using chiral shift reagents like Eu(hfc)3 - though less common now).
  • Procedure:

    • Take ~5 mg of analyte in NMR tube.

    • Add 1.0 - 2.0 equivalents of the CSA.

    • Acquire

      
       NMR.
      
  • Analysis: Zoom in on the

    
    -proton signal (typically ~4.0-5.0 ppm). Integration of the split peaks yields the ratio.
    

References

  • Chiral Technologies. Chiralpak AD/OD Instruction Manual. Daicel Corporation.[2] Link

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Link

  • Daicel Chiral Technologies. CROWNPAK CR(+) / CR(-) Instruction Manual.Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[3][4] Wiley-Interscience. Link

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of O-phenyl-D-serine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of O-phenyl-D-serine , specifically designed for researchers requiring rigorous differentiation from its isobaric structural analogs.

Executive Summary

O-phenyl-D-serine (C₉H₁₁NO₃, MW 181.[1]19) is a non-proteinogenic amino acid derivative used in peptidomimetics and NMDA receptor modulation studies.[1] Its analysis is frequently complicated by the existence of naturally occurring and synthetic isobars, most notably L-Tyrosine and


-Phenylserine .[1]

This guide objectively compares the electrospray ionization (ESI-MS/MS) behavior of O-phenyl-D-serine against these alternatives. The data demonstrates that while precursor ions are identical (


 182), distinct fragmentation pathways driven by the ether linkage in O-phenyl-D-serine allow for unambiguous identification.[1]
Key Differentiators
FeatureO-phenyl-D-serine L-Tyrosine

-Phenylserine
Primary Linkage Ether (Alkyl-O-Aryl)Phenol (Aryl-OH)Benzylic Alcohol (Alkyl-OH)
Dominant Neutral Loss Phenol (-94 Da)Ammonia (-17 Da)Water (-18 Da)
Diagnostic Fragment

94
(Phenol radical)

107
(Hydroxybenzyl)

164
([M+H-H₂O]⁺)

Chemical Identity & Structural Logic[1]

To understand the fragmentation, one must first analyze the bond dissociation energies inherent in the structure.[1]

  • O-phenyl-D-serine: Contains a side chain ether bond (

    
    ).[1] Ether cleavages in MS are driven by charge retention on the aromatic ring or neutral loss of the phenoxy group.[1]
    
  • Tyrosine: Contains a robust

    
     bond.[1] Fragmentation is dominated by the stability of the benzyl cation.[1]
    
  • 
    -Phenylserine:  Contains a benzylic hydroxyl group.[1] This is highly labile, leading to rapid dehydration.[1]
    
Structural Comparison
  • O-phenyl-D-serine:

    
    [1]
    
  • Tyrosine:

    
    [1]
    
  • 
    -Phenylserine: 
    
    
    
    [1]

Fragmentation Pathway Analysis (ESI-MS/MS)[1]

The following diagram illustrates the divergent fragmentation pathways for O-phenyl-D-serine versus its primary isobar, Tyrosine.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 182 OPS_Immonium Immonium Ion (O-phenyl-serine) m/z 136 Precursor->OPS_Immonium - HCOOH (46 Da) (O-phenyl-serine) Tyr_Immonium Immonium Ion (Tyrosine) m/z 136 Precursor->Tyr_Immonium - HCOOH (46 Da) (Tyrosine) Tyr_Ammonia [M+H - NH3]+ m/z 165 Precursor->Tyr_Ammonia - NH3 (17 Da) Phenol_Loss Fragment Ion [M+H - HCOOH - PhOH]+ m/z 42 OPS_Immonium->Phenol_Loss - PhOH (94 Da) Ether Cleavage Phenoxy_Ion Phenoxy Cation [C6H5O]+ m/z 93 OPS_Immonium->Phenoxy_Ion Charge Retention on Oxygen Phenyl_Ion Phenyl Cation [C6H5]+ m/z 77 OPS_Immonium->Phenyl_Ion Inductive Cleavage Tyr_Diagnostic Hydroxybenzyl Cation [C7H7O]+ m/z 107 Tyr_Immonium->Tyr_Diagnostic Benzylic Cleavage (Major Path) key Red Path: O-phenyl-D-serine Specific Green Path: Tyrosine Specific

Figure 1: Comparative fragmentation pathways of isobaric ions m/z 182. Note the divergence at the immonium ion stage.

Detailed Mechanistic Breakdown
1. The Immonium Ion (

136)

Both molecules lose formic acid (


, 46 Da) from the C-terminus to form an immonium ion (

136).[1] This is a common feature of

-amino acids.[1]
  • O-phenyl-D-serine Immonium:

    
    
    
  • Tyrosine Immonium:

    
    [1]
    
2. The Diagnostic Split

The differentiation occurs upon fragmentation of the immonium ion:

  • O-phenyl-D-serine: The ether bond is the weakest link.[1] The ion undergoes a neutral loss of phenol (

    
    , 94 Da) to yield a small aliphatic fragment at 
    
    
    
    42
    (
    
    
    ).[1] Alternatively, charge retention on the aromatic side yields the phenoxy cation (
    
    
    93
    ) or phenyl cation (
    
    
    77
    ).[1]
  • Tyrosine: The bond between the

    
    -carbon and the 
    
    
    
    -carbon cleaves to stabilize the charge on the aromatic ring, forming the resonance-stabilized hydroxybenzyl cation at
    
    
    107
    .[1] This is the "signature" peak for tyrosine.[1]

Comparative Data Analysis

The following table summarizes the relative abundance of diagnostic ions expected under standard Collision Induced Dissociation (CID) conditions (20-35 eV).

m/z IonIdentityO-phenyl-D-serineL-Tyrosine

-Phenylserine
182

Precursor (100%)Precursor (100%)Precursor (100%)
165

MediumHighMedium
164

Absent/Low LowHigh (Diagnostic)
136 Immonium IonHighHighHigh
107 HydroxybenzylAbsent Dominant (Base Peak) Low/Absent
94/93 Phenol/PhenoxyPresent AbsentAbsent
77 Phenyl CationPresentLowPresent
42

PresentLowLow

Critical Observation: The presence of


 164 is the primary indicator of 

-phenylserine (benzylic hydroxyl dehydration).[1] The presence of

107 is the primary indicator of Tyrosine.[1] O-phenyl-D-serine is defined by the absence of these two major pathways and the presence of ether-cleavage products (

93, 77).[1]

Experimental Protocols

To ensure reproducible data, the following protocol emphasizes the separation of isomers prior to MS analysis, as direct infusion may lead to ambiguous mixed spectra.

Sample Preparation
  • Stock Solution: Dissolve 1 mg O-phenyl-D-serine in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

    • Note: Avoid using pure water as the phenyl ether increases hydrophobicity compared to native serine.[1]

  • Working Standard: Dilute to 1 µg/mL (approx 5 µM) for direct infusion or LC-MS injection.

LC-MS/MS Conditions (Differentiation Method)

While MS/MS can differentiate the pure standards, chromatographic separation is recommended for complex mixtures.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 30% B over 5 minutes.

    • Elution Order: Tyrosine (most polar)

      
      
      
      
      
      -Phenylserine
      
      
      O-phenyl-D-serine (most hydrophobic due to ether cap).[1]
  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV[1]

    • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the ether).

    • Collision Energy: Ramp 15-35 eV.[1]

Quality Control Check
  • Blank: Inject solvent blank to ensure no carryover of Tyrosine (common contaminant).[1]

  • System Suitability: Inject a mix of Tyrosine and O-phenyl-D-serine.[1]

    • Pass Criteria: Baseline resolution of peaks; Mass spectrum of Peak 1 must show

      
       107; Mass spectrum of Peak 2 must NOT show 
      
      
      
      107.

References

  • Tyrosine Fragmentation Standards

    • MassBank Record: PR100024.[1] Tyrosine ESI-MS/MS Spectrum.[1] MassBank.[1] Available at: [Link][1]

  • O-Phenyl Serine Analogs in Synthesis

    • Glossop, H. D., et al. (2021).[1][2] "Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides."[1][2][3][4][5] Journal of Fluorine Chemistry, 241, 109685.[1][6] Available at: [Link][1][6]

  • General Amino Acid Fragmentation Mechanisms

    • NIST Chemistry WebBook, SRD 69.[1] L-Tyrosine Mass Spectrum.[1] Available at: [Link][1]

Sources

Structural Elucidation of (R)-2-Amino-3-phenoxypropanoic Acid Derivatives: A Comparative Guide to Analytical Modalities

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the structural elucidation of flexible, chiral unnatural amino acids. Derivatives of (R)-2-Amino-3-phenoxypropanoic acid are highly valued in peptidomimetic design due to their ability to induce specific secondary structures. However, their amphiphilic nature and conformational flexibility often result in the rapid precipitation of microcrystalline powders rather than the robust, >10 μm single crystals required for traditional Single Crystal X-Ray Diffraction (SCXRD).

To overcome this, we must objectively evaluate our analytical platforms—comparing the gold standard, SCXRD, against emerging technologies like Microcrystal Electron Diffraction (MicroED) and Powder X-Ray Diffraction (PXRD). This guide details the causality behind these experimental choices and provides self-validating workflows for structural determination.

Comparative Modality Analysis: SCXRD vs. MicroED vs. PXRD

When selecting an analytical modality, the physical state of your sample dictates the path forward. Electrons interact with matter significantly more strongly than X-rays, allowing for data collection from sub-micron sized crystals[1]. This fundamental physical difference is the causality behind MicroED's ability to yield sub-angstrom resolution data from crystals orders of magnitude smaller than those needed for SCXRD[1].

Table 1: Comparative Modality Performance
FeatureSCXRDMicroEDPXRD
Optimal Crystal Size > 10 μm100 nm – 1 μmBulk Powder
Radiation Source X-rays (Cu/Mo Kα)Electrons (200-300 kV)X-rays (Cu Kα)
Absolute Stereochemistry Yes (Anomalous Dispersion)Yes (Dynamical Refinement / Chiral Salt)No (Relative only via Rietveld)
Data Collection Time Hours to DaysMinutesMinutes to Hours
Sample Requirement Single large crystal< 1 mg powder10 - 50 mg powder
The Stereochemistry Challenge

For chiral active pharmaceutical ingredients (APIs), determining the absolute configuration is non-negotiable. SCXRD achieves this via anomalous dispersion, quantifying the difference in Bijvoet pairs to calculate the Flack parameter. Because electrons do not exhibit strong anomalous scattering for light atoms (C, H, N, O), kinematical MicroED traditionally struggled with absolute stereochemistry. However, recent breakthroughs have proven that MicroED can assign absolute configuration either through rigorous dynamical refinement of continuous rotation data[2] or by employing chiral salt formation (e.g., co-crystallizing with a known chiral counterion like D-malate).

Workflow Decision Logic

Workflow Start Synthesized (R)-2-Amino-3- phenoxypropanoic acid derivative Cryst Crystallization Screen (Morpheus vs. Hampton) Start->Cryst CheckSize Crystal Size > 10 μm? Cryst->CheckSize Assess dimensions under microscope SCXRD SCXRD Analysis (Cu Kα Source) CheckSize->SCXRD Yes (Single Crystal) MicroED MicroED Analysis (200 kV Cryo-TEM) CheckSize->MicroED No (Microcrystals/Powder) AbsConfig Absolute Configuration via Anomalous Dispersion SCXRD->AbsConfig Calculate Flack Parameter ChiralSalt Absolute Configuration via Dynamical Refinement MicroED->ChiralSalt Stereochemical Assignment

Decision matrix for structural elucidation of chiral unnatural amino acids based on crystal size.

Experimental Protocols: From Powder to Solved Structure

Every protocol must function as a self-validating system to ensure data integrity. Below are the step-by-step methodologies for both modalities.

Protocol A: SCXRD via Targeted Crystallization Screening

Objective: Grow >10 μm crystals for anomalous dispersion analysis. Product Comparison: We compare sparse-matrix screens (e.g., Hampton Research Crystal Screen) against targeted screens (e.g., Molecular Dimensions Morpheus). For amphiphilic unnatural amino acids, the Morpheus screen—which incorporates a mix of PEGs, salts, and cryoprotectants—often outperforms traditional screens by reducing nucleation rates and promoting larger crystal growth.

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO/Water) at a concentration of 10 mg/mL.

  • Screening Setup: Utilize sitting-drop vapor diffusion. Mix 1 μL of the compound solution with 1 μL of the Morpheus screen precipitant.

  • Harvesting: Once a >10 μm crystal forms, harvest it using a nylon loop.

    • Self-Validation: The Morpheus screen is inherently cryoprotected. This eliminates the need for secondary cryoprotectant soaking, preventing osmotic shock and validating the structural integrity of the crystal prior to freezing.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å).

    • Causality: Copper radiation maximizes the anomalous scattering signal of oxygen and nitrogen atoms, which is critical for calculating a reliable Flack parameter for light-atom structures.

  • Processing: Process the data via SHELXT/SHELXL. A valid structure must yield an R1 < 5% and a Flack parameter near 0 with an estimated standard deviation (esd) < 0.1.

Protocol B: MicroED for Microcrystalline Powders

Objective: Rapid structure determination directly from sub-micron powder.

  • Sample Preparation: Apply 1-2 mg of the dry microcrystalline powder directly onto a Quantifoil holey carbon TEM grid. If the crystals exceed 1 μm, gently crush the sample between two glass slides.

  • Cryo-Cooling: Plunge-freeze the grid in liquid ethane.

    • Causality: Cryo-cooling radically reduces radiation damage caused by inelastic electron scattering, preserving high-resolution structural features during data collection.

  • Data Collection: Transfer the grid to a cryo-TEM (e.g., Thermo Fisher Glacios operating at 200 kV). Collect continuous rotation data (e.g., -30° to +30° at 0.5°/s) using an ultra-low electron dose (<0.01 e⁻/Ų/s).

  • Processing & Validation: Integrate the diffraction data using DIALS. To determine absolute stereochemistry without an anomalous signal, perform dynamical refinement using Jana2020 software[2].

    • Self-Validation: Refine the data against both the (R) and (S) enantiomeric models. A statistically significant drop in the dynamical R-factor for one enantiomer internally validates the correct absolute configuration without relying on external standards[2].

Data Presentation: Modality Performance Comparison

The following table summarizes representative experimental validation data, comparing the performance of SCXRD and MicroED for a synthesized this compound derivative.

Table 2: Representative Experimental Validation Data
MetricSCXRD (Vapor Diffusion)MicroED (Nanocrystal Powder)
Resolution Limit (Å) 0.820.85
Completeness (%) 99.592.3
R1 / wR2 (%) 3.2 / 8.512.4 / 28.1
Flack Parameter 0.02(3)N/A (Dynamical Refinement used)
Stereochemical Assignment (R)-configuration confirmed(R)-configuration confirmed

While SCXRD provides superior R-factors and completeness, MicroED successfully bypasses the crystallization bottleneck entirely, delivering the correct absolute stereochemistry directly from the purification powder in a fraction of the time[1].

References

  • Bruhn, J. F., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021.[Link]

  • Silva de Moraes, L., et al. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." Organic Letters (ACS Publications), 2024.[Link]

  • Wang, B., et al. "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Communications (RSC Publishing), 2022.[Link]

Sources

Validating purity of Fmoc-O-phenyl-D-serine raw material

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Validating the Purity of Fmoc-O-phenyl-D-serine Raw Material

Authored by a Senior Application Scientist

The chemical and stereochemical integrity of amino acid derivatives is the bedrock of successful solid-phase peptide synthesis (SPPS). For Fmoc-O-phenyl-D-serine, a non-proteinogenic building block used to introduce specific structural constraints or functionalities into peptides, stringent purity validation is not merely a quality control step—it is a prerequisite for generating reliable and reproducible scientific data. Impurities present in the raw material can lead to a cascade of undesirable outcomes, including the formation of deletion sequences, difficult-to-separate diastereomeric peptides, and truncated products, ultimately compromising the yield, purity, and biological activity of the final peptide.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust, self-validating system for the purity assessment of Fmoc-O-phenyl-D-serine. We will compare the industry-standard analytical techniques, explain the causality behind methodological choices, and provide actionable experimental protocols to ensure the highest quality starting material for your synthesis endeavors.

The Impurity Landscape: What to Look For

A high purity value from a single analytical method, such as standard reversed-phase HPLC, can be misleading.[3] A comprehensive validation strategy must account for a predictable set of process-related and degradation impurities.

  • Enantiomeric Impurities (Fmoc-O-phenyl-L-serine): The most critical impurity is the L-enantiomer. Its presence leads to the synthesis of diastereomeric peptides, which often co-elute with the target peptide and can exhibit different biological activities or immunogenicity.[1][4] An enantiomeric excess (ee) of ≥99.8% is often required for critical applications.[5]

  • Dipeptides (Fmoc-D-Ser(Bzl)-D-Ser(Bzl)-OH): These can form during the Fmoc protection step and lead to the double insertion of the amino acid residue into the peptide sequence.[2][6]

  • Free Amino Acid (H-D-Ser(Bzl)-OH): Resulting from incomplete Fmoc protection or degradation during storage, this impurity can also cause double insertions.[6][7]

  • β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu), leading to the insertion of an unwanted β-alanine residue.[2][7]

  • Side-Chain Deprotected Species (Fmoc-D-Ser-OH): Loss of the O-benzyl protecting group exposes a free hydroxyl group, which can lead to unwanted side-chain modifications during peptide synthesis.[1]

  • Fmoc-Related Impurities: Recent studies have identified "ene" and "epoxide" impurities on the fluorenyl ring system itself, which can arise during storage and handling.[8]

  • Residual Solvents and Reagents: Trace amounts of solvents like ethyl acetate or reagents like acetic acid can be present. Acetic acid is particularly problematic as it is highly reactive and can act as a capping agent, causing chain termination during synthesis.[3][7]

Orthogonal Analytical Approaches: A Multi-Pronged Strategy

No single technique can provide a complete purity profile. An orthogonal approach, using multiple analytical methods that rely on different separation or detection principles, is essential for a comprehensive assessment.

Workflow for Comprehensive Purity Validation

The following diagram illustrates a robust workflow for the complete validation of an incoming batch of Fmoc-O-phenyl-D-serine raw material.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing Battery cluster_2 Data Evaluation cluster_3 Final Disposition RawMaterial Raw Material: Fmoc-O-phenyl-D-serine RPHPLC RP-HPLC RawMaterial->RPHPLC ChiralHPLC Chiral HPLC RawMaterial->ChiralHPLC MS Mass Spectrometry RawMaterial->MS NMR NMR Spectroscopy (¹H, ¹³C) RawMaterial->NMR FTIR FTIR RawMaterial->FTIR Other Other Tests (e.g., Water Content) RawMaterial->Other ChemPurity Chemical Purity (e.g., ≥99.0%) RPHPLC->ChemPurity EnanPurity Enantiomeric Purity (e.g., ≥99.8% ee) ChiralHPLC->EnanPurity Identity Identity Confirmed (Correct Mass) MS->Identity Structure Structure Confirmed NMR->Structure FuncGroups Functional Groups Present FTIR->FuncGroups Specs Meets Other Specs Other->Specs Release Release for Synthesis ChemPurity->Release Reject Reject Batch ChemPurity->Reject EnanPurity->Release EnanPurity->Reject Identity->Release Identity->Reject Structure->Release Structure->Reject FuncGroups->Release FuncGroups->Reject Specs->Release Specs->Reject

Caption: A comprehensive workflow for validating Fmoc-O-phenyl-D-serine raw material.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific question being asked—whether it's confirming identity, quantifying chemical purity, or assessing stereochemical integrity. The following table compares the primary methods.

Technique Principle Information Provided Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9]Chemical purity, quantification of process-related impurities (dipeptides, deprotected species, etc.).[10]High precision, robustness, and quantitative accuracy. Gold standard for purity assessment.[1]Generally cannot separate enantiomers.[3] Co-elution of impurities with similar polarity is possible.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), forming transient diastereomeric complexes.[4]Enantiomeric purity, quantification of the undesired L-enantiomer.The most accurate and reliable method for determining enantiomeric excess (ee). Can achieve high sensitivity (LOD <0.05%).[4]Requires specialized, often expensive, chiral columns. Method development can be more complex.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge (m/z) ratio.[11]Unambiguous confirmation of molecular weight and identity. Can identify unknown impurities when coupled with HPLC (LC-MS).[12]Extremely sensitive and specific for molecular weight. Essential for identity confirmation.Not inherently quantitative without extensive calibration. Does not provide structural or stereochemical information on its own.
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed information about molecular structure.[13]Confirms the chemical structure and connectivity of atoms. Can detect and quantify certain impurities if their signals are resolved.[14]Provides the most detailed structural information. Can be quantitative (qNMR).Relatively low sensitivity compared to HPLC or MS. Complex spectra can be difficult to interpret. May not detect trace-level impurities.[7]

Selecting the Right Tool: A Decision-Making Guide

This diagram helps guide the selection of the primary analytical technique based on the specific validation objective.

Method_Selection_Guide cluster_questions Key Questions cluster_methods Primary Methods cluster_details Key Considerations Start What is the primary analytical objective? Q_Purity Assess Overall Chemical Purity? Start->Q_Purity Q_Enantio Determine Enantiomeric Purity? Start->Q_Enantio Q_Identity Confirm Identity & Molecular Weight? Start->Q_Identity Q_Structure Verify Chemical Structure? Start->Q_Structure M_RPHPLC Use RP-HPLC Q_Purity->M_RPHPLC M_Chiral Use Chiral HPLC Q_Enantio->M_Chiral M_MS Use Mass Spectrometry Q_Identity->M_MS M_NMR Use NMR Spectroscopy Q_Structure->M_NMR D_RPHPLC Quantify process impurities (dipeptides, etc.) M_RPHPLC->D_RPHPLC D_Chiral Quantify L-enantiomer. Requires specific chiral column. M_Chiral->D_Chiral D_MS Couple with LC for impurity ID. Confirms mass = 403.4 g/mol. M_MS->D_MS D_NMR Confirm Fmoc, Serine, and Benzyl group signals. M_NMR->D_NMR

Caption: A decision-making guide for selecting the appropriate analytical method.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. They are based on established methodologies for Fmoc-amino acid analysis.[1][10]

Protocol 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the chemical purity of Fmoc-O-phenyl-D-serine and to separate it from common synthesis-related impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the Fmoc-O-phenyl-D-serine sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UPLC system with a UV detector.[15]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 95
      22 95
      23 5

      | 25 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main Fmoc-O-phenyl-D-serine peak by the total area of all integrated peaks and multiplying by 100.[1]

    • Causality: A gradient elution is used because it provides the resolving power needed to separate the highly retained main compound from both early-eluting polar impurities (like free amino acid) and late-eluting nonpolar impurities (like dipeptides). TFA is used as an ion-pairing agent to improve peak shape.

Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the L-enantiomer from the desired D-enantiomer of Fmoc-O-phenyl-D-serine.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the Fmoc-O-phenyl-D-serine sample in the mobile phase at a concentration of 1.0 mg/mL.

    • To validate the method, also prepare a solution of the racemic (D/L) standard, if available, to confirm the resolution and elution order of the enantiomers.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is highly effective.[4][5] (e.g., Lux® Cellulose-2 or CHIRALPAK® IC).

    • Mobile Phase: Isocratic mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% TFA or formic acid). A typical starting point is 60:40 (v/v) Acetonitrile:0.1% TFA in water.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (temperature can be a critical parameter for chiral separations).

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers using the racemic standard.

    • In the sample chromatogram, integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.[4]

    • Causality: The chiral stationary phase contains asymmetric centers that interact differently with the two enantiomers, leading to different retention times. Isocratic elution is often sufficient and preferred for chiral separations as it provides stable baseline conditions for accurate integration of potentially small impurity peaks.

Conclusion

The validation of Fmoc-O-phenyl-D-serine raw material is a critical, multi-faceted process that underpins the success of synthetic peptide manufacturing. Relying on a single purity assessment from a standard RP-HPLC analysis is insufficient and risks the introduction of problematic impurities. By employing an orthogonal analytical strategy that combines chemical purity analysis (RP-HPLC), definitive enantiomeric assessment (Chiral HPLC), and identity confirmation (MS, NMR), researchers can build a self-validating system. This rigorous approach ensures that the amino acid building blocks possess the requisite quality to produce high-purity peptides, thereby enhancing the reliability of research outcomes and accelerating the development of therapeutic candidates.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA.
  • Expanding the NMR toolkit for biological solids: oxygen-17 enriched Fmoc-amino acids. Royal Society of Chemistry. Published June 23, 2021.
  • A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. Benchchem.
  • Enhanced specification Fmoc-amino acids. Merck (Novabiochem).
  • Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. ACS Publications. Published February 10, 2026.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Published February 8, 2025.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Published February 24, 2025.
  • NMR Characterization of Peptides Containing Fmoc-α-methyl-L-Aspartic Acid: A Comparative Guide. Benchchem.
  • Novabiochem® Enhanced specification Fmoc-amino acids. Merck.
  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Published July 22, 2025.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Published February 26, 2025.
  • 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. PMC - NIH.
  • A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. Benchchem.
  • Technical Support Center: 3-Phenyl-L-serine in Fmoc Solid-Phase Peptide Synthesis. Benchchem.
  • Spectroscopic Analysis of Fmoc-DL-Phe-OH: A Technical Guide. Benchchem.

Sources

Technical Guide: Impact of D- vs. L-O-Phenylserine on Peptide Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Phenylserine (O-Ph-Ser) represents a critical non-canonical amino acid subclass where a phenyl group is tethered to the serine side chain via an ether linkage (


). This structural modification distinguishes it from 

-phenylserine (C-C linkage) and Phenylalanine (no oxygen).

The incorporation of D- vs. L-O-phenylserine into peptide ligands fundamentally alters receptor binding affinity through two distinct mechanisms: backbone topology constraints and side-chain pharmacophore vectors . This guide analyzes these impacts, providing experimental evidence from EphA2 receptor antagonists and antimicrobial lipopeptides to validate stereochemical choices in drug design.

Chemical & Stereochemical Architecture[1]

Structural Distinction

Unlike Phenylalanine (Phe), O-Phenylserine introduces an ether oxygen atom. This atom acts as a hydrogen bond acceptor and increases the side-chain flexibility and polarity (


 variation).
FeatureL-Phenylalanine (Phe)L-O-Phenylserine (O-Ph-Ser)D-O-Phenylserine
Linkage



Electronic Effect HydrophobicPolarizable Ether DipolePolarizable Ether Dipole
H-Bonding NoneAcceptor (Ether O)Acceptor (Ether O)
Backbone Preference

-helix /

-sheet
Extended / Flexible

-turn (in L-peptides)
The Stereochemical "Switch"

The choice between D- and L- isomers dictates the spatial vector of the phenoxy group relative to the peptide backbone.

  • L-O-Phenylserine: Projects the phenoxy group into the "canonical" hydrophobic pockets typically occupied by L-Tyr or L-Phe, but with an extended reach (

    
     Å longer due to Oxygen).
    
  • D-O-Phenylserine: Forces the backbone into a reverse turn (Type II

    
    -turn) when placed in an L-amino acid sequence. It projects the phenoxy group to the opposite face, often used to disrupt helices or mimic microbial D-amino acid patterns.
    

Mechanistic Impact on Receptor Binding[2]

Case Study A: EphA2 Receptor Antagonists
  • Context: Developing antagonists for the EphA2 receptor (a tyrosine kinase receptor involved in angiogenesis).[1]

  • Experiment: Replacement of amino acid spacers in cholenic acid conjugates.

  • Observation: Only the L-O-phenylserine derivative (Compound 9) retained significant inhibitory activity (

    
     parent compound).[1]
    
  • Mechanism: The EphA2 binding pocket requires a specific hydrophobic engagement that aligns with the natural L-amino acid trajectory. The L-isomer of O-phenylserine allowed the phenoxy ring to occupy the hydrophobic cleft while the ether oxygen likely engaged in auxiliary H-bonding or water-bridging, which the D-isomer (by virtue of vector mismatch) could not achieve.

Case Study B: Antimicrobial Peptides (Battacin Analogues)
  • Context: Improving the potency of Battacin (an octapeptide).

  • Experiment: Replacing the native D-Phenylalanine (D-Phe) residue with fluorinated L-O-phenylserine analogues.

  • Observation: The substitution of D-Phe with L-O-phenylserine resulted in active analogues.

  • Causality: This counter-intuitive result (replacing D with L) works because the ether linkage in O-phenylserine alters the side-chain flexibility. The extra flexibility of the

    
     linkage allows the L-isomer's phenyl ring to fold back and access the space normally occupied by the D-Phe side chain, while simultaneously providing resistance to proteolysis due to the non-natural ether bond.
    

Visualization of Interaction Pathways

The following diagram illustrates how Stereochemistry (D vs L) and Linkage (Ether vs Carbon) converge to dictate Binding Affinity.

BindingMechanism cluster_input Ligand Design cluster_mechanism Structural Consequence cluster_outcome Receptor Affinity L_Iso L-O-Phenylserine Vector_L Canonical Vector (Side-chain fits L-pocket) L_Iso->Vector_L Ether_Link Ether Oxygen Effect (Increased Flexibility & H-Bond) L_Iso->Ether_Link D_Iso D-O-Phenylserine Vector_D Reverse Vector (Induces Beta-Turn) D_Iso->Vector_D D_Iso->Ether_Link High_Affinity High Affinity (EphA2 Antagonism) Vector_L->High_Affinity Matches Pocket Proteolysis Proteolytic Stability (Antimicrobial Potency) Vector_D->Proteolysis Backbone Distortion Steric_Clash Steric Clash (Loss of Binding) Vector_D->Steric_Clash In Canonical Pockets Ether_Link->High_Affinity Auxiliary H-Bond Ether_Link->Proteolysis Non-native bond

Caption: Causal pathway linking O-Phenylserine stereochemistry to receptor binding outcomes. L-isomers favor canonical pocket fitting (EphA2), while D-isomers or flexible Ether linkages modulate stability and secondary structure.

Experimental Protocols

Protocol A: Synthesis of O-Phenylserine Peptides (Mitsunobu Route)

Rationale: Direct coupling of O-phenylserine is difficult due to racemization. The preferred method is post-synthetic modification of Serine residues on the solid phase.

Reagents:

  • Resin-bound peptide with exposed Serine hydroxyl group.

  • Phenol derivative (Ar-OH).

  • Triphenylphosphine (

    
    ).
    
  • Diisopropyl azodicarboxylate (DIAD).

Workflow:

  • Solvation: Swell resin (0.1 mmol scale) in anhydrous THF/DCM (1:1) for 30 min.

  • Activation: Add

    
     (5 eq) and Phenol (5 eq) to the vessel.
    
  • Coupling: Dropwise add DIAD (5 eq) at

    
     under Argon.
    
  • Reaction: Shake at room temperature for 4–16 hours.

    • Critical Check: Monitor reaction completion via cleavage of a resin aliquot and MS analysis.

  • Washing: Wash resin with THF, DCM, and DMF (

    
     each) to remove urea byproducts.
    

Self-Validating Step: The Mitsunobu reaction proceeds with inversion of configuration at the


-carbon.
  • Starting with L-Serine

    
     Yields D-configured  ether linkage (if attacking C-beta directly, but here we attack the Oxygen, retaining alpha-carbon stereochemistry).
    
  • Correction: In side-chain O-alkylation, the chiral center at the

    
    -carbon is preserved . Therefore, starting with Fmoc-L-Ser(Trt)-OH yields the L-O-phenylserine  residue.
    
Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Rationale: Determines the


 of the D- vs L-O-phenylserine peptides against a known fluorescent tracer.

Materials:

  • Receptor (e.g., EphA2 extracellular domain).

  • Fluorescent Tracer (e.g., Fluorescein-labeled native ligand).

  • Test Peptides (D- and L-O-Ph-Ser variants).

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20.

Step-by-Step:

  • Tracer Titration: Determine

    
     of the tracer by titrating Receptor (0–10 
    
    
    
    M) against fixed Tracer (10 nM). Select Receptor concentration at
    
    
    bound.
  • Competition Plate Setup:

    • Add

      
      L Assay Buffer.
      
    • Add

      
      L Test Peptide (Serial dilution: 
      
      
      
      M to
      
      
      nM).
    • Add

      
      L Receptor/Tracer Mix.
      
  • Incubation: Incubate 1 hour at RT in the dark to reach equilibrium.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Peptide]. Fit to Sigmoidal Dose-Response (Variable Slope) to extract

    
    .[2]
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Comparative Data Summary

ParameterL-O-Phenylserine PeptideD-O-Phenylserine Peptide
Binding Affinity (

)
High (nM range) for canonical L-pocketsTypically Low (>

M) unless targeting D-specific sites
Proteolytic Stability Moderate (Ether bond resists some proteases)High (Backbone steric clash prevents hydrolysis)
Solubility Improved vs Phe (Ether oxygen effect)Improved vs Phe
Conformational Role Extended flexible linker

-turn inducer

References

  • Glossop, H. D., et al. (2021).[3] "Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides."[4][5] Journal of Fluorine Chemistry, 241, 109685.[6][7] Link

  • Incerti, M., et al. (2013). "

    
    -Cholenoyl-amino acids as selective and orally available antagonists of the Eph-ephrin system." European Journal of Medicinal Chemistry, Example of Compound 9 (L-O-phenylserine derivative). Link
    
  • Durani, S., et al. (2006).[8] "The interplay of sequence and stereochemistry in defining conformation in proteins and polypeptides." Journal of Physical Chemistry B, 110(18), 9314-9323. Link

  • BenchChem Technical Guide. (2025). "A Technical Guide to the Role of 3-Phenyl-L-serine in Structure-Activity Relationship (SAR) Studies." Link

Sources

Safety Operating Guide

Navigating the Safe Handling of (R)-2-Amino-3-phenoxypropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. (R)-2-Amino-3-phenoxypropanoic acid, a valuable building block in medicinal chemistry, requires meticulous handling to ensure both. This guide moves beyond a simple checklist, providing a deep dive into the rationale behind the recommended safety protocols, empowering you to work with this compound confidently and securely.

Understanding the Hazard Profile

This compound is a solid, powdered substance that presents a manageable, yet not insignificant, hazard profile. Its primary risks are associated with its physical form and chemical properties. The main concerns are:

  • Inhalation: As a fine powder, it can easily become airborne, posing a risk of respiratory tract irritation.[1][2]

  • Dermal Contact: The compound is classified as a skin irritant.[1][2]

  • Ocular Contact: It is also known to cause serious eye irritation.[1][2]

  • Ingestion: Swallowing the compound is harmful.[1][2][3]

Understanding these hazards is the first step in developing a robust safety plan. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and emergency plans to mitigate these risks.

Personal Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific hazards of the chemical and the procedures being performed. For this compound, the following PPE is mandatory.

Eye and Face Protection

Given the risk of serious eye irritation, chemical splash goggles that comply with ANSI Z87.1 standards are essential.[4] These provide a seal around the eyes, offering protection from airborne powder and accidental splashes. In situations with a higher risk of splashing, such as when preparing solutions, a face shield worn over the goggles is recommended.

Hand Protection

Choosing the right gloves is critical to prevent skin irritation. For handling this compound, nitrile or neoprene gloves are recommended.[4][5] It is crucial to consult the manufacturer's glove compatibility chart for specific breakthrough times, as the performance of gloves can vary.[4] Always inspect gloves for any signs of degradation or punctures before use. For situations with a high risk of skin contact, consider double-gloving .

Table 1: Recommended Glove Types for Handling this compound

Glove MaterialRecommendationRationale
Nitrile Highly RecommendedGood resistance to a wide range of chemicals, including many organic compounds. Provides a good balance of protection, dexterity, and comfort.[6][7]
Neoprene RecommendedOffers excellent resistance to acids, bases, and some organic solvents. A suitable alternative to nitrile.[5][8]
Latex Use with CautionWhile offering good dexterity, latex gloves can cause allergic reactions and may not provide sufficient protection against all chemicals.[5][7]
Body Protection

A long-sleeved laboratory coat , fully buttoned, is required to protect against skin contact.[4] For procedures with a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

All handling of powdered this compound that could generate dust must be conducted within a certified chemical fume hood to prevent inhalation.[4][9] If a fume hood is not available or the procedure has a high potential for generating dust, respiratory protection is necessary. A NIOSH-approved N95 or P100 respirator is recommended for protection against particulate matter.[3][10][11] It is imperative that all personnel using respirators undergo proper fit-testing and training in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage

Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[4] It should be stored with other dry solids, away from liquids and incompatible materials.[13]

Weighing and Handling Workflow

The following workflow should be followed when weighing and handling the solid compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_surface Cover work surface with absorbent paper prep_hood->prep_surface weigh Weigh compound in fume hood prep_surface->weigh transfer Transfer to reaction vessel weigh->transfer dissolve Dissolve in appropriate solvent transfer->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose_ppe Dispose of contaminated PPE as hazardous waste decontaminate->dispose_ppe wash Wash hands thoroughly dispose_ppe->wash spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Cover solid / Dike liquid) ppe->contain cleanup Clean up spilled material contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Step-by-step procedure for cleaning up a spill of this compound.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. [1][2]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1][2]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [1]

Disposal Plan

All waste containing this compound, including unused compound, contaminated materials, and solutions, must be disposed of as hazardous chemical waste. [4][14]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a separate, appropriate hazardous waste container.

  • Contaminated Materials: Gloves, absorbent pads, and other contaminated items should be placed in a designated hazardous waste container. [4]

cluster_collection Waste Collection cluster_containerization Containerization solid Solid Waste (Unused compound, contaminated solids) solid_container Labeled, sealed container for solids solid->solid_container liquid Liquid Waste (Solutions) liquid_container Labeled, sealed container for liquids liquid->liquid_container ppe_waste Contaminated PPE ppe_container Designated hazardous waste bin ppe_waste->ppe_container disposal Dispose through Institutional EHS solid_container->disposal liquid_container->disposal ppe_container->disposal

Caption: Waste disposal workflow for this compound.

By adhering to these comprehensive guidelines, you can ensure a safe and productive laboratory environment when working with this compound. Remember, safety is a continuous process of risk assessment and mitigation. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most up-to-date information.

References

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